molecular formula C6H3CH3(NO2)2<br>C7H6N2O4<br>C7H6N2O4 B1218952 2,3-Dinitrotoluene CAS No. 25321-14-6

2,3-Dinitrotoluene

Cat. No.: B1218952
CAS No.: 25321-14-6
M. Wt: 182.13 g/mol
InChI Key: DYSXLQBUUOPLBB-UHFFFAOYSA-N
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Description

2,3-dinitrotoluene is a dinitrotoluene that is toluene in which the hydrogens at positions 2 and 3 have been replaced by nitro groups. It has a role as an explosive.
Dinitrotoluene appears as a yellow crystalline solid or an oily liquid consisting of the three isomers. Insoluble in water and denser than water. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion or inhalation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2,3-dinitrobenzene
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InChI

InChI=1S/C7H6N2O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3
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InChI Key

DYSXLQBUUOPLBB-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O4, Array
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DSSTOX Substance ID

DTXSID4027236
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Molecular Weight

182.13 g/mol
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Physical Description

Dinitrotoluene appears as a yellow crystalline solid or an oily liquid consisting of the three isomers. Insoluble in water and denser than water. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion or inhalation., Orange-yellow crystalline solid with a characteristic odor; Note: Often shipped molten; [NIOSH], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor., Orange-yellow crystalline solid with a characteristic odor. [Note: Often shipped molten.]
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Boiling Point

482 °F at 760 mmHg (NTP, 1992), 250 °C, 572 °F
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Flash Point

404 °F (NIOSH, 2023), 207 °C, 404 °F (Closed cup), 404 °F
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Solubility

Very slightly soluble (NTP, 1992), Soluble in alcohol and ether; very soluble in acetone, In water, 2.70X10+2 mg/L at 22 °C, Soluble in ethanol, ether; slightly soluble in chloroform, In water, 161 mg/L at 25 °C, Solubility in water: very poor, Insoluble
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Density

1.3208 (NTP, 1992) - Denser than water; will sink, 1.32 at 71 °C (liquid); 1.52 (solid), 1.3 (Water = 1), Relative density (water = 1): 1.3 (liquid), 1.32
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Vapor Density

6.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), 6.28 (Air = 1), Relative vapor density (air = 1): 6.28, 6.3
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Vapor Pressure

1 mmHg (NIOSH, 2023), 0.0004 [mmHg], 4X10-4 mm Hg at 25 °C /Estimate for all isomers/, 1 mmHg
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Color/Form

OILY LIQUID /COMMERCIAL MIXTURE/, Orange-yellow crystalline solid [Note: Often shipped molten]., Yellow crystals

CAS No.

25321-14-6, 602-01-7
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Melting Point

158 °F (NTP, 1992), 63 °C, 59-61 °C, 158 °F
Record name DINITROTOLUENE
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dinitrotoluene (2,3-DNT), a significant nitroaromatic compound. This document is intended as a core resource for researchers, scientists, and professionals in drug development and materials science. It details established synthetic protocols and provides a thorough summary of the spectroscopic data essential for the identification and analysis of this molecule.

Introduction

This compound (2,3-DNT) is one of six isomers of dinitrotoluene and is typically formed as a minor product during the industrial nitration of toluene.[1] While less common than the 2,4- and 2,6-isomers, its unique structure makes it a valuable intermediate in the synthesis of various organic compounds, including dyes, polymers, and materials for the agrochemical and pharmaceutical industries.[2] The reactivity of its two nitro groups, which can be readily reduced to form 2,3-diaminotoluene, is key to its synthetic utility.[2]

Synthesis of this compound

The direct nitration of toluene or o-nitrotoluene is often not a viable method for producing pure 2,3-DNT due to the formation of multiple isomers.[1][3] To achieve high isomeric purity, a multi-step synthesis is typically employed, starting from a precursor that directs the nitro groups to the desired 2 and 3 positions. The following protocol outlines a robust method for the synthesis of 2,3-DNT.

Experimental Protocol: Multi-step Synthesis from o-Toluidine

This protocol is adapted from established methods for the synthesis of specific dinitrotoluene isomers.[1][4]

Materials:

  • o-Toluidine

  • Acetic anhydride

  • Glacial acetic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Hypophosphorous acid (50%)

  • Ethanol

  • Dichloromethane

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Step 1: Acetylation of o-Toluidine

  • In a round-bottom flask, dissolve o-toluidine in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice water to precipitate the 2-acetotoluidide.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Nitration of 2-Acetotoluidide

  • Carefully add the dried 2-acetotoluidide to a cooled mixture of fuming nitric acid and concentrated sulfuric acid with vigorous stirring, maintaining a low temperature.[1]

  • After the addition, allow the reaction to proceed at a controlled temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the dinitro-acetotoluidide isomers.

  • Collect the solid by filtration and wash thoroughly with water.

Step 3: Hydrolysis of 2,3-Dinitro-p-toluidide

  • The mixture of dinitro-acetotoluidide isomers is hydrolyzed by heating with a mixture of sulfuric acid and water on a water bath for several hours.[1][4]

  • Upon cooling, 2,3-dinitro-p-toluidine will precipitate as a golden-yellow crystalline solid.[4]

  • The desired 2,3-dinitro-p-toluidine can be purified from this mixture by recrystallization from alcohol.[4]

Step 4: Deamination of 2,3-Dinitro-p-toluidine

  • Dissolve the purified 2,3-dinitro-p-toluidine in a suitable solvent like ethanol.[1]

  • Cool the solution in an ice-salt bath and slowly add a solution of sodium nitrite in concentrated sulfuric acid to perform diazotization.[1]

  • The resulting diazonium salt is then treated with hypophosphorous acid to remove the amino group.[1]

  • Allow the reaction to proceed until the evolution of nitrogen gas ceases.[1]

  • Extract the this compound with an organic solvent like dichloromethane.[1]

  • Wash the organic extract with sodium bicarbonate solution and then with water.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.[1]

  • Purify the final product by column chromatography or recrystallization.[1]

Synthesis_Workflow cluster_synthesis Synthesis of this compound o_toluidine o-Toluidine acetotoluidide 2-Acetotoluidide o_toluidine->acetotoluidide Acetylation dinitro_acetotoluidide Dinitro-acetotoluidide Isomers acetotoluidide->dinitro_acetotoluidide Nitration dinitro_toluidine 2,3-Dinitro-p-toluidine dinitro_acetotoluidide->dinitro_toluidine Hydrolysis & Purification diazonium_salt Diazonium Salt dinitro_toluidine->diazonium_salt Diazotization dnt This compound diazonium_salt->dnt Deamination & Purification

Caption: Workflow for the multi-step synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of synthesized 2,3-DNT are performed using various spectroscopic techniques.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₆N₂O₄[5]
Molecular Weight182.13 g/mol [6]
AppearanceYellow crystalline solid[7]
Melting Point59-61 °C[8]
Boiling PointDecomposes[9]
SolubilityInsoluble in water[7]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (90 MHz, CDCl₃)δ ~8.02 (d), ~7.67 (t), ~7.58 (d) (Aromatic H), ~2.43 (s, -CH₃)[10][11]
¹³C NMR (Predicted)δ ~150-145 (C-NO₂), ~140-130 (C-CH₃), ~135-120 (Aromatic C-H), ~20-15 (-CH₃)[10]
Infrared (IR) Characteristic bands for -NO₂, aromatic C-H, and C=C[10]
Mass Spectrometry (MS) Provides molecular weight and fragmentation pattern[10]
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon framework of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[10]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set appropriate acquisition parameters for both ¹H and ¹³C experiments.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of this compound with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[10]

  • Data Analysis: Identify characteristic absorption bands and assign them to their corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.[10]

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be vaporized, separated on the column, and then introduced into the mass spectrometer for ionization and detection.[10]

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.[10]

Characterization_Workflow cluster_characterization Spectroscopic Characterization of this compound sample This compound Sample nmr NMR Spectroscopy sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure Proton & Carbon Framework ir->structure Functional Groups ms->structure Molecular Weight & Fragmentation

Caption: General workflow for the spectroscopic analysis of this compound.

References

Physicochemical Properties of 2,3-Dinitrotoluene: An In-depth Technical Guide for Environmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dinitrotoluene (2,3-DNT), a nitroaromatic compound of significant environmental interest due to its presence in contaminated sites from industrial and military activities. Understanding these properties is crucial for predicting its fate, transport, and potential for remediation in the environment. This document summarizes key quantitative data, details experimental protocols for their determination, and visualizes essential environmental pathways and analytical workflows.

Core Physicochemical Properties of this compound

The behavior of 2,3-DNT in the environment is governed by a range of physicochemical properties. These parameters influence its solubility in water, volatility, potential for bioaccumulation, and mobility in soil and groundwater. A summary of these key properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O₄[1][2]
Molecular Weight 182.13 g/mol [1][2]
Physical State Yellow crystalline solid or oily liquid[3][4]
Melting Point 59-61 °C[1]
Boiling Point ~315.51 °C (estimated)[1]
Density 1.5181 g/cm³ (estimated)[1]
Vapor Pressure 1 mmHg at 25 °C[3]
Water Solubility 161 mg/L at 25 °C; 270 mg/L at 22 °C[3][4]
Log Octanol-Water Partition Coefficient (Log Kₒw) 2.18 (estimated for all isomers)[3]
Henry's Law Constant 9.3 x 10⁻⁸ atm·m³/mol (estimated)[3]
Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) 370 - 587 (estimated)[3]

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of the physicochemical properties of 2,3-DNT is essential for environmental modeling and risk assessment. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), ensure data quality and comparability.

Water Solubility (OECD Guideline 105)

The water solubility of a compound is its saturation mass concentration in water at a given temperature. Two primary methods are recommended:

  • Column Elution Method: Suitable for substances with low solubility. A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the water solubility.

  • Flask Method: Appropriate for more soluble substances. An excess amount of the test substance is added to water in a flask and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined after separating the undissolved solid.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is a measure of a substance's tendency to evaporate. Several methods can be employed depending on the expected vapor pressure range:

  • Dynamic Method (Cottrell's Method): The boiling temperature of the substance is measured at various controlled pressures.

  • Static Method: The substance is placed in a closed system at a constant temperature, and the pressure of the vapor in equilibrium with the substance is measured directly.

  • Isoteniscope Method: A comparative method where the vapor pressure of the substance is balanced against a known pressure of an inert gas.

  • Effusion Methods (Knudsen Cell or Thermogravimetry): The rate of mass loss of the substance effusing through a small orifice into a vacuum is measured.

  • Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined.

Octanol-Water Partition Coefficient (Kₒw) (OECD Guidelines 107, 117, 123)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter for assessing bioaccumulation potential.

  • Shake Flask Method (OECD 107): The substance is dissolved in a mixture of n-octanol and water and shaken until equilibrium is achieved. The concentrations of the substance in both phases are then measured.

  • HPLC Method (OECD 117): This method uses high-performance liquid chromatography to estimate Kₒw based on the retention time of the substance on a reversed-phase column, calibrated with reference compounds with known Kₒw values.

  • Slow-Stirring Method (OECD 123): This method is particularly suitable for highly lipophilic substances and involves slowly stirring a mixture of the substance in n-octanol and water to avoid the formation of microdroplets, which can interfere with accurate measurements.

Adsorption/Desorption - Soil Sorption Coefficient (Kₒc) (OECD Guideline 106)

The soil sorption coefficient describes the partitioning of a chemical between soil/sediment and water.

  • Batch Equilibrium Method: A known mass of soil is equilibrated with a solution of the test substance of known concentration. The mixture is agitated for a defined period to reach equilibrium. The concentration of the substance remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference. The adsorption coefficient (Kd) is determined, and from this, the organic carbon-normalized adsorption coefficient (Kₒc) can be calculated if the organic carbon content of the soil is known.

Environmental Fate and Transport

The physicochemical properties of 2,3-DNT dictate its behavior and persistence in the environment. Its moderate water solubility suggests a potential for leaching into groundwater, while its low vapor pressure indicates that volatilization from water and soil surfaces is not a significant transport pathway.[3] The estimated Log Kₒw suggests a moderate potential for bioaccumulation in organisms. The soil sorption coefficient (Kₒc) indicates that 2,3-DNT has low to moderate mobility in soil, with its movement being influenced by the organic carbon content of the soil.

Degradation Pathways

2,3-DNT can be degraded in the environment through both biotic (biodegradation) and abiotic (photodegradation) processes. While research on the degradation of 2,3-DNT is less extensive than for its isomers 2,4-DNT and 2,6-DNT, the initial steps are expected to be similar.

Biodegradation: Under aerobic conditions, the initial attack on dinitrotoluenes is often initiated by dioxygenase enzymes, leading to the formation of catechols and the release of nitrite.[2] Under anaerobic conditions, the nitro groups are sequentially reduced to amino groups. The following diagram illustrates a generalized aerobic biodegradation pathway for dinitrotoluenes.

Aerobic_Biodegradation_DNT DNT This compound Dioxygenase Dioxygenase DNT->Dioxygenase Initial Oxidation Catechol Substituted Nitrocatechol Dioxygenase->Catechol RingCleavage Ring Cleavage Products Catechol->RingCleavage Further Oxidation Mineralization CO2 + H2O + NO2- RingCleavage->Mineralization

Generalized aerobic biodegradation pathway for dinitrotoluenes.

Photodegradation: 2,3-DNT is susceptible to direct photolysis in the presence of sunlight. The degradation in aqueous environments can be enhanced by the presence of photosensitizers or reactive oxygen species. The photodegradation of dinitrotoluenes can lead to the formation of various intermediates, including dinitrobenzoic acids and eventually ring cleavage products.

Photodegradation_DNT DNT This compound Sunlight Sunlight (UV) DNT->Sunlight Absorption of light energy Intermediates Oxidized Intermediates (e.g., Dinitrobenzoic acid) Sunlight->Intermediates RingCleavage Ring Cleavage Products Intermediates->RingCleavage Further Oxidation Mineralization Simpler Organic Acids, CO2, H2O RingCleavage->Mineralization

Generalized photodegradation pathway for dinitrotoluenes.

Analytical Methods for Environmental Samples

The accurate quantification of 2,3-DNT in environmental matrices such as soil and water is crucial for monitoring and remediation efforts. The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification.

Experimental Workflow for Analysis

A typical workflow for the analysis of 2,3-DNT in environmental samples involves several key steps from sample collection to data interpretation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Soil/Water) Extraction Extraction (e.g., Sonication, SPE) SampleCollection->Extraction Concentration Concentration & Solvent Exchange Extraction->Concentration Analysis Analysis (GC-MS or HPLC-UV/MS) Concentration->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

General experimental workflow for the analysis of 2,3-DNT.

Sample Preparation:

  • Soil Samples: Extraction is typically performed using a solvent such as acetonitrile or acetone, often aided by techniques like sonication or pressurized fluid extraction to improve efficiency.

  • Water Samples: Solid-phase extraction (SPE) is a common method to isolate and concentrate 2,3-DNT from water samples.

Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and definitive identification based on mass spectra.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: A robust and widely used technique for the analysis of nitroaromatic compounds.

Data Analysis:

  • Quantification is achieved by comparing the response of the analyte in the sample to a calibration curve generated from standards of known concentrations.

This guide provides a foundational understanding of the physicochemical properties of this compound relevant to its environmental fate and analysis. The provided data and methodologies can serve as a valuable resource for researchers and professionals working to address the challenges posed by nitroaromatic contamination.

References

2,3-Dinitrotoluene spectral analysis including NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dinitrotoluene (2,3-DNT), a significant nitroaromatic compound. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals involved in the identification, characterization, and analysis of this molecule. The guide presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and visualizations to aid in understanding the molecular structure and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data [1][2][3]

Chemical Shift (δ) ppmMultiplicityAssignment
~8.02dAromatic H
~7.67tAromatic H
~7.58dAromatic H
~2.43s-CH₃
Solvent: CDCl₃, Frequency: 90 MHz[1][2]

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppmAssignment
~150 - 145C-NO₂
~140 - 130C-CH₃
~135 - 120Aromatic C-H
~20 - 15-CH₃

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1][2][4]

Wavenumber (cm⁻¹)Assignment
~3100 - 3000Aromatic C-H Stretch
~1530Asymmetric -NO₂ Stretch
~1350Symmetric -NO₂ Stretch
~1600, ~1475Aromatic C=C Bending
~850 - 750C-H Out-of-plane Bending

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1][2][5]

m/z ValueAssignment
182Molecular Ion [M]⁺
165[M-OH]⁺ or [M-NH]⁺
135[M-NO₂-H]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

  • Objective: To determine the carbon-hydrogen framework of this compound.

  • Materials:

    • This compound sample

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • 5 mm NMR tubes

    • NMR Spectrometer (e.g., 400 MHz)

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

    • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) for both ¹H and ¹³C experiments. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

    • Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of the signals in both spectra to assign them to the respective protons and carbons in the molecule.

2.2 Infrared (IR) Spectroscopy (KBr Pellet Method) [2]

  • Objective: To identify the functional groups present in this compound by obtaining its infrared absorption spectrum.

  • Materials:

    • This compound sample

    • Potassium bromide (KBr), IR-grade, dried

    • Agate mortar and pestle

    • Pellet press

    • FTIR spectrometer

  • Procedure:

    • Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder until a fine, homogeneous powder is obtained.

    • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., -NO₂, aromatic C-H, C=C).

2.3 Gas Chromatography-Mass Spectrometry (GC-MS) [2]

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Materials:

    • This compound sample

    • Volatile organic solvent (e.g., dichloromethane, acetone)

    • GC-MS instrument equipped with a suitable capillary column (e.g., non-polar)

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in a suitable volatile solvent.

    • Instrument Setup: Set the GC oven temperature program, injector temperature, and carrier gas flow rate. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure good separation. Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization at 70 eV) and the mass scan range.

    • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized, separated on the column, and then introduced into the mass spectrometer for ionization and detection.

    • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Visualized Workflow

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Grinding Grinding with KBr Sample->Grinding for IR Dilution Dilution in Volatile Solvent Sample->Dilution for GC-MS NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FTIR Spectrometer Grinding->IR GCMS GC-MS System Dilution->GCMS NMR_Data Acquire FID Process Spectra NMR->NMR_Data IR_Data Acquire Interferogram Generate Spectrum IR->IR_Data GCMS_Data Acquire Chromatogram & Mass Spectra GCMS->GCMS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation GCMS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility and Stability of 2,3-Dinitrotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,3-Dinitrotoluene (2,3-DNT) in various organic solvents. The information contained herein is intended to support research, development, and handling of this compound in a laboratory and industrial setting.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical synthesis to formulation development. This compound, a yellow crystalline solid, exhibits a range of solubilities in different organic solvents.

Qualitative Solubility

General solubility observations indicate that this compound is soluble in several common organic solvents. It is described as being soluble in alcohol and ether, and very soluble in acetone.[1][2] Additionally, it is reported to be soluble in ethanol and ether, while being only slightly soluble in chloroform.[1][2]

Quantitative Solubility Data

Quantitative solubility data provides precise measurements of the amount of solute that can dissolve in a given solvent at a specific temperature. The following table summarizes the available quantitative solubility data for this compound in various organic solvents at 25 °C.

SolventSolubility (g/L) at 25 °C
Acetone259.92
Acetonitrile164.79
n-Butanol20.48
Dimethylformamide (DMF)449.23
Ethanol25.84
Ethyl Acetate156.15
Isopropanol17.32
Methanol31.46
n-Propanol19.98
Toluene42.74

Stability of this compound

The stability of this compound is a crucial consideration for its safe handling, storage, and application. As a nitroaromatic compound, it possesses inherent energetic properties.

General Stability Profile

This compound is a combustible solid when exposed to heat or flame and can react with oxidizing materials.[3] Upon heating to decomposition, it emits toxic fumes of nitrogen oxides.[1] The decomposition of dinitrotoluene isomers can be initiated at elevated temperatures.[4]

Stability in Solution

Photodegradation is a known degradation pathway for dinitrotoluene isomers, primarily studied in aqueous environmental contexts.[5] It is plausible that similar degradation could occur in organic solvents upon exposure to UV light. Thermal degradation is also a significant factor, with decomposition occurring at elevated temperatures.[4]

To ensure the integrity of solutions of this compound for experimental use, it is recommended to store them in amber vials to protect from light and at controlled, cool temperatures. Regular analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is advisable for long-term studies.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and assessing the stability of chemical compounds like this compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Accelerated Stability Study)

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.

Objective: To evaluate the stability of this compound in a specific organic solvent under accelerated thermal conditions.

Materials:

  • Stock solution of this compound in the desired organic solvent at a known concentration.

  • Amber glass vials with inert caps.

  • Temperature-controlled ovens or incubators.

  • Analytical instrumentation for quantification (e.g., HPLC-UV with a stability-indicating method).

Procedure:

  • Sample Preparation: Dispense aliquots of the stock solution into multiple amber glass vials and seal them.

  • Initial Analysis (Time Zero): Analyze a set of vials at the beginning of the study to establish the initial concentration of this compound and to check for any existing degradation products.

  • Storage Conditions: Place the remaining vials in temperature-controlled ovens at one or more elevated temperatures (e.g., 40 °C, 60 °C). A control set of vials should be stored at the intended long-term storage temperature (e.g., 5 °C or 25 °C).

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition.

  • Analysis: Allow the vials to equilibrate to room temperature. Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.

  • Data Evaluation: Quantify the amount of this compound remaining at each time point and for each storage condition. Monitor for the appearance and growth of any degradation product peaks.

  • Shelf-Life Estimation: The data can be used to determine the rate of degradation and to estimate the shelf-life of the solution under the tested conditions.

Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound.

Workflow for Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start Solubility Assessment sol_method Select Solvent(s) and Temperature sol_start->sol_method sol_exp Perform Shake-Flask Experiment sol_method->sol_exp sol_analysis Quantify Concentration (e.g., HPLC) sol_exp->sol_analysis sol_data Tabulate Solubility Data sol_analysis->sol_data sol_end Solubility Profile Established sol_data->sol_end stab_start Start Stability Assessment stab_prep Prepare Solution in Selected Solvent stab_start->stab_prep stab_stress Expose to Stress Conditions (Temp, Light) stab_prep->stab_stress stab_time Analyze at Time Points (e.g., HPLC) stab_stress->stab_time stab_eval Evaluate Degradation and Identify Products stab_time->stab_eval stab_data Report Stability Profile stab_eval->stab_data stab_end Stability Profile Established stab_data->stab_end start Compound of Interest: this compound start->sol_start start->stab_start

Caption: A workflow diagram outlining the key steps in determining the solubility and assessing the stability of a chemical compound.

References

Environmental Degradation Pathways of 2,3-Dinitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dinitrotoluene (2,3-DNT) is a nitroaromatic compound that poses environmental concerns due to its toxicity and persistence. While extensive research has elucidated the degradation pathways of its isomers, 2,4-DNT and 2,6-DNT, specific data on the environmental fate of 2,3-DNT remains notably limited.[1] This technical guide synthesizes the available information on the environmental degradation of 2,3-DNT, drawing necessary comparisons and inferences from its more thoroughly studied isomers to provide a comprehensive overview for the scientific community. The guide covers biodegradation, photodegradation, and chemical degradation pathways, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows through diagrams. This document aims to be a critical resource for researchers investigating the environmental impact and remediation of dinitrotoluene isomers, highlighting the current knowledge gaps and providing a framework for future research.

Introduction

Dinitrotoluenes (DNTs) are primarily used in the synthesis of toluene diisocyanate for polyurethane foams and in the production of explosives like 2,4,6-trinitrotoluene (TNT).[2][3][4] The manufacturing process of technical grade DNT results in a mixture of isomers, with 2,4-DNT and 2,6-DNT being the most abundant. The other four isomers, including 2,3-DNT, 2,5-DNT, 3,4-DNT, and 3,5-DNT, constitute a smaller fraction.[2][4] Despite its lower prevalence, 2,3-DNT is an environmental contaminant of concern due to its potential toxicity. Understanding its degradation pathways is crucial for developing effective bioremediation and water treatment strategies.[1]

This guide focuses on the known and inferred environmental degradation pathways of 2,3-DNT, including:

  • Biodegradation: Aerobic and anaerobic transformation by microorganisms.

  • Photodegradation: Transformation induced by sunlight.

  • Chemical Degradation: Advanced oxidation processes such as ozonation and Fenton oxidation.

Due to the scarcity of data specific to 2,3-DNT, this guide will leverage the extensive research on 2,4-DNT and 2,6-DNT to propose potential degradation mechanisms for 2,3-DNT, explicitly noting where such inferences are made.

Biodegradation Pathways

The microbial degradation of dinitrotoluene isomers can occur under both aerobic and anaerobic conditions, with the position of the nitro groups significantly influencing the compound's susceptibility to microbial attack.[1]

Aerobic Biodegradation

Specific studies on the aerobic biodegradation of 2,3-DNT are very limited. One study found that 2,3-DNT was not mineralized in water from a pond and Waconda Bay. However, it could be co-metabolized in the presence of a supplemental carbon source like yeast extract.[5] In contrast, extensive research on 2,4-DNT and 2,6-DNT has identified specific bacterial strains and enzymatic pathways capable of their complete mineralization.[6][7][8][9]

For 2,4-DNT, a well-characterized pathway in Burkholderia sp. strain DNT involves an initial dioxygenase attack that removes a nitro group and forms 4-methyl-5-nitrocatechol.[6][7][9] A similar oxidative pathway has been identified for 2,6-DNT in strains like Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863, proceeding through the intermediate 3-methyl-4-nitrocatechol.[8][9][10]

It can be hypothesized that a similar dioxygenase-initiated pathway could be involved in the aerobic degradation of 2,3-DNT, should suitable microorganisms be identified. The initial step would likely involve the removal of one nitro group to form a methyl-nitrocatechol.

Anaerobic Biodegradation

Under anaerobic conditions, the primary transformation of nitroaromatic compounds is the reduction of the nitro groups to amino groups.[11] For 2,4-DNT, this proceeds through the formation of 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, eventually leading to 2,4-diaminotoluene.[11][12] While no specific studies on the anaerobic degradation of 2,3-DNT were found, it is highly probable that it would undergo a similar reductive pathway, forming aminonitrotoluene and subsequently diaminotoluene intermediates.

Fungal Degradation

White-rot fungi, such as Phanerochaete chrysosporium, are known to degrade a wide range of persistent organic pollutants, including TNT and its dinitrotoluene precursors.[13][14][15] The degradation often involves the reduction of nitro groups.[13][14][15] For instance, Irpex lacteus has been shown to degrade TNT, producing aminodinitrotoluene metabolites.[13] It is plausible that such fungi could also transform 2,3-DNT through similar reductive mechanisms.

Photodegradation

Dinitrotoluenes are susceptible to direct photolysis in sunlight.[2] For dinitrotoluene isomers in general, the photolysis half-life in surface water during summer conditions is estimated to be around 32 hours.[2] In the atmosphere, vapor-phase 2,4- and 2,6-DNT have an estimated half-life of 75 days due to photodegradation.[2][3] The photodegradation of 2,4-DNT in the presence of hydrogen peroxide and UV light has been shown to proceed through side-chain oxidation to form 2,4-dinitrobenzoic acid, followed by decarboxylation to 1,3-dinitrobenzene, and subsequent ring hydroxylation and cleavage.[16] It is reasonable to assume that 2,3-DNT would undergo similar photochemical transformations.

Chemical Degradation

Advanced oxidation processes (AOPs) are effective in degrading recalcitrant organic compounds like dinitrotoluenes.

Ozonation

Ozonation, particularly when combined with UV irradiation (photo-ozonation), has been shown to achieve nearly complete mineralization of DNT isomers in industrial wastewater.[17] The degradation of DNT isomers through ozonation can lead to the formation of mononitrotoluenes (o-, m-, and p-MNT) and 1,3-dinitrobenzene as intermediates.[17]

Fenton Oxidation

Fenton's reagent (a mixture of hydrogen peroxide and ferrous iron) is a powerful oxidant for the destruction of DNTs.[18][19] Studies on mixed DNT isomers have demonstrated that Fenton oxidation can completely mineralize these compounds.[18][19] The proposed degradation pathway involves the formation of mononitrotoluenes and 1,3-dinitrobenzene.[18] For TNT, Fenton oxidation proceeds via methyl group oxidation to form 2,4,6-trinitrobenzoic acid, followed by decarboxylation to 1,3,5-trinitrobenzene, and subsequent ring cleavage.[20][21] A similar initial oxidation of the methyl group could be a potential pathway for 2,3-DNT degradation by Fenton's reagent.

Data Presentation

Table 1: Quantitative Data on the Biodegradation of Dinitrotoluene Isomers
CompoundConditionMicroorganism/SystemDegradation RateHalf-lifeIntermediatesReference(s)
This compound Aerobic, Co-metabolismSearsville Pond water + yeast extract3.1 x 10⁻¹⁰ mL/cell-hr-Not specified[5]
Aerobic, Co-metabolismWaconda Bay water + yeast extract5.9 x 10⁻¹⁰ mL/cell-hr-Not specified[5]
2,4-Dinitrotoluene AerobicPseudomonas sp.--4-Methyl-5-nitrocatechol[6][7]
AerobicFreshwater microorganisms32% per day (at 10 mg/L)--[22]
AnaerobicNon-acclimated sewage--2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene[12]
2,6-Dinitrotoluene AerobicBurkholderia cepacia JS850--3-Methyl-4-nitrocatechol[8][9][10]
AerobicFreshwater microorganisms14.5% per day (at 10 mg/L)--[22]
AnaerobicNon-acclimated sewage-28 daysNot specified[12]
Table 2: Abiotic Degradation of Dinitrotoluene Isomers
CompoundDegradation MethodMediumHalf-lifeDegradation ProductsReference(s)
Dinitrotoluene Isomers PhotolysisSurface water (summer)~32 hours-[2]
2,4- & 2,6-Dinitrotoluene PhotodegradationAtmosphere (vapor-phase)~75 days-[2][3]
Dinitrotoluene Isomers Ozonation / Photo-ozonationSpent acid-o-, m-, p-mononitrotoluene, 1,3-dinitrobenzene[17]
Dinitrotoluene Isomers Fenton OxidationSpent acid-o-, m-, p-mononitrotoluene, 1,3-dinitrobenzene[18]

Experimental Protocols

Aerobic Biodegradation Study

A generalized protocol for assessing the aerobic biodegradation of dinitrotoluenes is as follows:

  • Microorganism and Culture Conditions:

    • Isolate or obtain a pure culture of a microorganism of interest (e.g., from a contaminated site).

    • Grow the culture in a nitrogen-free minimal medium.[8]

    • Provide the target DNT isomer as the sole source of carbon and nitrogen.[8]

    • Incubate at an optimal temperature (e.g., 30°C) with shaking for aeration.[8]

  • Degradation Assay:

    • Inoculate the minimal medium containing a known concentration of the DNT isomer with the microbial culture.

    • Collect samples at regular intervals.

    • Analyze the concentration of the parent compound and potential metabolites using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[1][23]

Anaerobic Biodegradation Study

A typical protocol for studying anaerobic degradation is as follows:

  • Microorganism and Culture Conditions:

    • Use an anaerobic enrichment culture from a relevant source (e.g., sewage sludge) or a pure anaerobic bacterial culture.

    • Grow the culture in an anaerobic medium in sealed serum bottles with an oxygen-free headspace (e.g., N₂/CO₂).[1]

    • Provide a suitable electron donor (e.g., ethanol, pyruvate) to facilitate the reductive transformation.[1]

  • Degradation Assay:

    • Introduce the target DNT isomer into the anaerobic culture.

    • Incubate under strict anaerobic conditions at an appropriate temperature.

    • Periodically withdraw samples using a gas-tight syringe.

    • Analyze the samples for the parent compound and its reduced metabolites (e.g., aminonitrotoluenes, diaminotoluene) by HPLC or GC-MS.[1]

Fenton Oxidation Protocol

A general procedure for the Fenton oxidation of DNTs in an aqueous solution is:

  • Reaction Setup:

    • In a beaker, prepare an aqueous solution of the DNT isomer at a known concentration.

    • Adjust the pH to an optimal acidic range (typically around 3).[20][24]

  • Initiation of Reaction:

    • Add a source of ferrous ions (e.g., FeSO₄) to the solution.[18][24]

    • Add hydrogen peroxide (H₂O₂) to initiate the Fenton reaction.[18][24]

    • Stir the solution for the desired reaction time.[24]

  • Sample Analysis:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Quench the reaction (e.g., by adding a strong base to raise the pH).

    • Analyze the samples for the parent DNT and degradation products using HPLC or GC-MS.

Visualizations

Aerobic_Biodegradation_Pathway_Inferred DNT_2_3 This compound MNC_intermediate Hypothetical Methyl-Nitrocatechol DNT_2_3->MNC_intermediate Dioxygenase (Hypothesized) Ring_Cleavage Ring Cleavage Products MNC_intermediate->Ring_Cleavage Further Enzymatic Steps Mineralization CO2 + H2O + NO2- Ring_Cleavage->Mineralization Metabolism Anaerobic_Biodegradation_Pathway_Inferred DNT_2_3 This compound ANT_intermediate Aminonitrotoluene Isomers DNT_2_3->ANT_intermediate Nitroreductase DAT_intermediate 2,3-Diaminotoluene ANT_intermediate->DAT_intermediate Nitroreductase Further_Degradation Further Degradation DAT_intermediate->Further_Degradation Experimental_Workflow_Biodegradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Prep Prepare Microbial Culture (Aerobic or Anaerobic) Inoculation Inoculate Medium with Culture Culture_Prep->Inoculation Medium_Prep Prepare Growth Medium with 2,3-DNT Medium_Prep->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Extract Analytes Sampling->Extraction Analysis Analyze by HPLC or GC-MS Extraction->Analysis Data Determine Degradation Rate and Identify Metabolites Analysis->Data

References

Microbial Degradation of 2,3-Dinitrotoluene in Soil and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dinitrotoluene (2,3-DNT), a nitroaromatic compound, is a lesser-studied isomer of dinitrotoluene, with research on its microbial degradation being notably scarce compared to its counterparts, 2,4-DNT and 2,6-DNT.[1] This guide synthesizes the limited available data on 2,3-DNT biodegradation and extrapolates potential degradation pathways based on the well-documented mechanisms for other DNT isomers. The microbial transformation of dinitrotoluenes can occur under both aerobic and anaerobic conditions, involving a variety of microorganisms and enzymatic systems.[1] Understanding these processes is critical for developing effective bioremediation strategies for contaminated soil and water. This document provides a comprehensive overview of the knowns and unknowns in the microbial degradation of 2,3-DNT, detailed experimental protocols, and quantitative data from related compounds to serve as a foundational resource for future research.

Introduction to this compound and its Environmental Significance

Dinitrotoluenes are industrial chemicals primarily used in the synthesis of toluene diisocyanate for polyurethane foams and in the production of explosives. While 2,4-DNT and 2,6-DNT are the most common isomers, 2,3-DNT is also present in technical-grade DNT mixtures. Due to manufacturing and disposal practices, DNTs are significant environmental pollutants found in soil and groundwater at various industrial and military sites. The toxicity and potential carcinogenicity of these compounds necessitate the development of effective remediation technologies. Bioremediation, which utilizes the metabolic capabilities of microorganisms, presents a cost-effective and environmentally sound approach to detoxify DNT-contaminated environments.

Microbial Degradation of Dinitrotoluenes: A Comparative Overview

The position of the nitro groups on the toluene ring significantly influences the susceptibility of DNT isomers to microbial attack.[1] While specific pathways for 2,3-DNT are not well-elucidated, the degradation of 2,4-DNT and 2,6-DNT has been extensively studied and provides a strong predictive framework.

Aerobic Degradation Pathways

Under aerobic conditions, the initial attack on the DNT molecule is typically oxidative, catalyzed by dioxygenase or monooxygenase enzymes, or reductive, initiated by nitroreductases.

  • Oxidative Pathway (Dioxygenase Attack): This is a common pathway for the degradation of 2,4-DNT and 2,6-DNT. A dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a methylnitrocatechol and the release of a nitrite group.[2] For instance, Burkholderia sp. strain DNT degrades 2,4-DNT to 4-methyl-5-nitrocatechol.[2] Similarly, Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 convert 2,6-DNT to 3-methyl-4-nitrocatechol.[2] The resulting catechol is then a substrate for ring-cleavage enzymes.

  • Reductive Pathway: Even in the presence of oxygen, the initial step can be the reduction of a nitro group to a nitroso, hydroxylamino, and finally an amino group. This is often carried out by nitroreductase enzymes. The resulting aminonitrotoluenes can be further degraded.

Anaerobic Degradation Pathways

Under anaerobic conditions, the primary mechanism of DNT transformation is the reduction of the nitro groups. This process is generally faster than aerobic degradation for the initial transformation steps.

  • Nitroreduction: Anaerobic bacteria, such as Clostridium species, utilize nitroreductases to sequentially reduce the nitro groups to amino groups, forming aminonitrotoluenes and subsequently diaminotoluene.[1] These reduced intermediates are generally less toxic than the parent DNT molecule but may still be of environmental concern.

Predicted Degradation Pathway for this compound

Based on the degradation of other DNT isomers, a hypothetical degradation pathway for 2,3-DNT can be proposed. Limited studies have shown that Escherichia coli can reduce 2,3-DNT to monoaminonitrotoluenes and hydroxylaminonitrotoluenes, indicating a reductive pathway.[3]

A plausible aerobic oxidative pathway could involve a dioxygenase attack leading to the formation of a methylnitrocatechol. An anaerobic pathway would likely proceed through the stepwise reduction of the nitro groups.

Below is a DOT script for a diagram illustrating a hypothetical aerobic degradation pathway for 2,3-DNT, drawing parallels with the known 2,4-DNT and 2,6-DNT pathways.

Microbial_Degradation_of_2_3_DNT cluster_aerobic Hypothetical Aerobic Degradation of 2,3-DNT 2,3-DNT 2,3-DNT Intermediate_1 Methylnitrocatechol (Hypothetical) 2,3-DNT->Intermediate_1 Dioxygenase (+O2, -NO2-) Ring_Cleavage Ring Cleavage Products Intermediate_1->Ring_Cleavage Dioxygenase Central_Metabolism Central Metabolism Ring_Cleavage->Central_Metabolism

Hypothetical aerobic degradation pathway of this compound.

Key Microorganisms and Enzymes

While specific microorganisms capable of degrading 2,3-DNT as a sole carbon and energy source have not been extensively reported, several bacterial genera are known to degrade other DNT isomers and are likely candidates for 2,3-DNT degradation.

Table 1: Microorganisms Involved in the Degradation of Dinitrotoluene Isomers

MicroorganismIsomer(s) DegradedDegradation ConditionKey Enzymes
Burkholderia sp. strain DNT2,4-DNTAerobicDinitrotoluene Dioxygenase
Burkholderia cepacia2,4-DNT, 2,6-DNTAerobicDioxygenases
Hydrogenophaga palleronii2,6-DNTAerobicDioxygenases
Pseudomonas sp.2,4-DNTAerobicDioxygenases, Nitroreductases
Rhodococcus sp.2,4-DNTAerobicNot specified
Arthrobacter sp.2,4-DNTAerobicNot specified
Clostridium speciesDNTsAnaerobicNitroreductases
Escherichia coli2,3-DNT (transformation)Anaerobic (intestinal)Nitroreductases

Quantitative Data on Dinitrotoluene Biodegradation

Table 2: Aerobic Biodegradation of Dinitrotoluene Isomers

CompoundMicroorganism(s)Degradation RateHalf-lifeKey Enzymes
2,4-Dinitrotoluene (2,4-DNT)Burkholderia sp. strain DNTVaries with conditionsNot specifiedDinitrotoluene dioxygenase, 4-Methyl-5-nitrocatechol monooxygenase
2,4-Dinitrotoluene (2,4-DNT)Freshwater microorganisms32% per day (at 10 mg/L)~2.2 daysNot specified
2,6-Dinitrotoluene (2,6-DNT)Freshwater microorganisms14.5% per day (at 10 mg/L)~4.8 daysNot specified
2,6-Dinitrotoluene (2,6-DNT)Burkholderia cepacia JS850, Hydrogenophaga palleronii JS863Slower than 2,4-DNTNot specified2,6-Dinitrotoluene dioxygenase

Table 3: Anaerobic Transformation of Dinitrotoluene Isomers

CompoundMicroorganism(s)Transformation ProductsKey Enzymes
2,4-Dinitrotoluene (2,4-DNT)Denitrifying enrichment culture2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, 2,4-diaminotolueneNitroreductases
2,6-Dinitrotoluene (2,6-DNT)Sewage sludge2-amino-6-nitrotoluene, 6-amino-2-nitrotolueneNitroreductases

Experimental Protocols

The following section details standardized protocols for investigating the microbial degradation of 2,3-DNT in soil and water, adapted from methodologies used for other DNT isomers.

Enrichment and Isolation of 2,3-DNT Degrading Microorganisms

This protocol aims to enrich and isolate microorganisms from contaminated soil or water that are capable of degrading 2,3-DNT.

Materials:

  • Contaminated soil or water sample

  • Minimal Salts Medium (MSM)

  • This compound (as a stock solution in a suitable solvent)

  • Sterile flasks, petri dishes, and other labware

  • Incubator shaker

Procedure:

  • Enrichment Culture:

    • In a sterile flask, add 100 mL of MSM.

    • Inoculate with 1 g of soil or 1 mL of water from the contaminated site.

    • Add 2,3-DNT to a final concentration of 10-50 mg/L.

    • Incubate at 25-30°C on a rotary shaker at 150 rpm.

    • Periodically monitor the disappearance of 2,3-DNT using HPLC.

    • Once significant degradation is observed, transfer an aliquot (1-10%) to a fresh flask of MSM with 2,3-DNT. Repeat this transfer several times to enrich for potent degraders.

  • Isolation of Pure Cultures:

    • Serially dilute the enriched culture.

    • Plate the dilutions onto MSM agar plates. 2,3-DNT can be supplied as the sole carbon and nitrogen source by placing crystals on the lid of the inverted plate or by incorporating it into the agar.

    • Incubate the plates at 25-30°C until colonies appear.

    • Isolate distinct colonies and re-streak onto fresh plates to ensure purity.

    • Confirm the degradative ability of the pure isolates in liquid MSM with 2,3-DNT.

The following DOT script visualizes the experimental workflow for the enrichment and isolation of 2,3-DNT degrading microorganisms.

Enrichment_Isolation_Workflow Start Contaminated Soil/Water Sample Enrichment Inoculate into Minimal Salts Medium + 2,3-DNT Start->Enrichment Incubation Incubate with Shaking Enrichment->Incubation Monitoring Monitor 2,3-DNT Degradation (HPLC) Incubation->Monitoring Transfer Transfer to Fresh Medium Monitoring->Transfer Degradation Observed Serial_Dilution Serial Dilution of Enriched Culture Monitoring->Serial_Dilution Sufficient Enrichment Transfer->Enrichment Repeat Plating Plate onto MSM Agar with 2,3-DNT Serial_Dilution->Plating Isolation Isolate and Purify Colonies Plating->Isolation Confirmation Confirm Degradation in Liquid Culture Isolation->Confirmation

Workflow for enrichment and isolation of 2,3-DNT degrading microbes.

Biodegradation Assay in Soil and Water Microcosms

This protocol describes how to set up and monitor the biodegradation of 2,3-DNT in laboratory-scale soil and water microcosms.

Materials:

  • Soil and water samples

  • This compound

  • Sterile microcosm vessels (e.g., serum bottles)

  • Analytical equipment (HPLC or GC-MS)

Procedure:

  • Microcosm Setup:

    • Soil Microcosms: Place a known amount of soil (e.g., 50 g) into each microcosm vessel. Adjust the moisture content to a desired level (e.g., 60% of water holding capacity).

    • Water Microcosms: Add a specific volume of water (e.g., 100 mL) to each vessel.

    • Spike the microcosms with a known concentration of 2,3-DNT.

    • For bioaugmentation studies, inoculate with a known quantity of a 2,3-DNT-degrading culture.

    • Include sterile controls (e.g., autoclaved soil/water) to account for abiotic losses.

    • Seal the vessels. For anaerobic studies, purge the headspace with an inert gas (e.g., nitrogen).

  • Incubation and Sampling:

    • Incubate the microcosms under controlled conditions (e.g., temperature, light).

    • At regular time intervals, sacrifice replicate microcosms for analysis.

  • Analysis:

    • Extract 2,3-DNT and its potential metabolites from the soil or water samples using an appropriate solvent (e.g., acetonitrile for soil, dichloromethane for water).

    • Analyze the extracts using HPLC with UV detection or GC-MS to quantify the parent compound and identify intermediates.

Analytical Methods

Accurate quantification of 2,3-DNT and its metabolites is crucial for degradation studies.

  • High-Performance Liquid Chromatography (HPLC): A common method for analyzing DNTs. A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water. Detection is usually performed with a UV detector at a wavelength around 254 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity for the identification and quantification of DNTs and their metabolites. Electron impact (EI) ionization is commonly used.

Conclusion and Future Directions

The microbial degradation of this compound is a largely unexplored area of research. While the extensive knowledge of 2,4-DNT and 2,6-DNT biodegradation provides a valuable framework, dedicated studies on 2,3-DNT are essential. Future research should focus on:

  • Isolation and characterization of microorganisms capable of degrading 2,3-DNT as a sole carbon and nitrogen source.

  • Elucidation of the specific metabolic pathways and enzymes involved in both aerobic and anaerobic degradation of 2,3-DNT.

  • Determination of the kinetics of 2,3-DNT biodegradation under various environmental conditions.

  • Assessment of the toxicity of 2,3-DNT and its degradation intermediates.

A deeper understanding of these aspects will be instrumental in developing robust and efficient bioremediation strategies for sites contaminated with dinitrotoluenes. The protocols and comparative data presented in this guide offer a solid starting point for researchers venturing into this important field.

References

An In-Depth Technical Guide on the Toxicological Profile and Health Effects of 2,3-Dinitrotoluene Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and health effects associated with exposure to 2,3-Dinitrotoluene (2,3-DNT). 2,3-DNT is one of six isomers of dinitrotoluene, a class of synthetic compounds primarily used in the production of toluene diisocyanate for polyurethane foams, as well as in the manufacturing of explosives and dyes.[1][2] While much of the toxicological data for dinitrotoluenes focuses on the more common 2,4- and 2,6-isomers, this guide synthesizes the available information specific to 2,3-DNT, supplemented with data from related isomers where relevant, to provide a thorough understanding of its potential hazards.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 2,3-DNT is fundamental to assessing its environmental fate, transport, and toxicological potential.

PropertyValueReference
Chemical Formula C₇H₆N₂O₄[3][4]
Molecular Weight 182.13 g/mol [3][5]
Appearance Yellow crystalline solid or oily liquid[3][4]
Melting Point 63 °C[5]
Boiling Point Decomposes at 300 °C[6]
Water Solubility 161 mg/L at 25 °C[3][5]
Log Octanol-Water Partition Coefficient (Log Kow) 1.98[7]
Vapor Pressure 0.0001 mmHg at 20 °C[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of 2,3-DNT describe its journey through the body, from absorption to elimination. This process is critical in determining the internal dose and the subsequent toxic effects.

Absorption: this compound can be absorbed into the body through inhalation of airborne particles, dermal contact, and ingestion.[8][9] Occupational exposure is a primary concern, particularly in industries involved in the manufacturing of munitions and polyurethane.[10]

Distribution: Following absorption, dinitrotoluenes are distributed throughout the body. Due to their moderate lipophilicity, they can accumulate in fatty tissues.

Metabolism: The metabolism of dinitrotoluenes, including the 2,3-isomer, is a complex process that plays a crucial role in its toxicity. The primary site of metabolism is the liver, with significant involvement of the gut microbiota. The metabolic pathway generally involves two key steps:

  • Oxidation: The methyl group of the toluene is oxidized by cytochrome P450 enzymes in the liver to form a benzyl alcohol derivative.

  • Reduction: One of the nitro groups is reduced, a process often carried out by intestinal microflora, to form an amino group. This is followed by further metabolism in the liver.

This metabolic activation leads to the formation of reactive intermediates, such as hydroxylamines and nitrenium ions, which are capable of binding to cellular macromolecules like DNA, leading to genotoxicity.[11]

Excretion: The metabolites of dinitrotoluenes are primarily excreted in the urine.

G cluster_absorption Absorption cluster_body Body cluster_excretion Excretion Inhalation Inhalation Bloodstream Bloodstream Inhalation->Bloodstream Dermal Contact Dermal Contact Dermal Contact->Bloodstream Ingestion Ingestion Ingestion->Bloodstream Liver (Metabolism) Liver (Metabolism) Bloodstream->Liver (Metabolism) Tissues (Distribution) Tissues (Distribution) Bloodstream->Tissues (Distribution) Urine Urine Bloodstream->Urine Liver (Metabolism)->Bloodstream Metabolites Gut Microbiota (Metabolism) Gut Microbiota (Metabolism) Liver (Metabolism)->Gut Microbiota (Metabolism) Biliary Excretion Gut Microbiota (Metabolism)->Bloodstream Reabsorption

Figure 1: Toxicokinetics of this compound.

Health Effects of this compound Exposure

Exposure to 2,3-DNT can lead to a range of adverse health effects, affecting multiple organ systems. The primary targets of dinitrotoluene toxicity are the hematopoietic, cardiovascular, nervous, and reproductive systems.[2][7][12]

Acute Toxicity

Acute exposure to high levels of 2,3-DNT can be lethal. The primary mechanism of acute toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis and asphyxia.[8]

Quantitative Acute Toxicity Data

SpeciesRouteParameterValue (mg/kg)Reference
Rat (Sprague-Dawley)OralLD₅₀1120[13]
Mouse (CF-1)OralLD₅₀1070[13]
Subchronic Toxicity

Repeated exposure to 2,3-DNT over a longer period can lead to a variety of systemic effects. A 14-day oral gavage study in male Sprague-Dawley rats identified several target organs.[13][14]

Quantitative Subchronic Toxicity Data

SpeciesRouteDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference
Rat (Sprague-Dawley)Oral (gavage)14 daysNot Established275Extramedullary hematopoiesis and lymphoid hyperplasia of the spleen, lymphoid depletion; trace tubular dilatation and lymphocytic infiltration in the kidney; increased liver mass.[13][15]
Carcinogenicity

While there are no specific long-term carcinogenicity studies on the 2,3-DNT isomer, technical grade dinitrotoluene (a mixture of isomers, primarily 2,4- and 2,6-DNT) is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[16] Animal studies with technical grade DNT have shown an increased incidence of liver tumors in rats.[10] The genotoxic potential of 2,3-DNT's metabolites suggests a potential carcinogenic risk.

Genotoxicity

The genotoxicity of dinitrotoluenes is linked to their metabolic activation. The formation of reactive nitrenium ions can lead to the formation of DNA adducts, causing DNA damage.[11] However, in an in vivo study using the Comet assay in rats, 2,3-DNT did not induce DNA damage in liver cells after 14 days of oral exposure.[17] This contrasts with the known genotoxicity of other DNT isomers and highlights the need for further research into the specific genotoxic potential of 2,3-DNT.

G 2,3-DNT 2,3-DNT Metabolic Activation Metabolic Activation 2,3-DNT->Metabolic Activation Liver & Gut Microbiota Reactive Metabolites (e.g., Nitrenium Ion) Reactive Metabolites (e.g., Nitrenium Ion) Metabolic Activation->Reactive Metabolites (e.g., Nitrenium Ion) DNA Adducts DNA Adducts Reactive Metabolites (e.g., Nitrenium Ion)->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage Mutations Mutations DNA Damage->Mutations Faulty DNA Repair Potential for Carcinogenesis Potential for Carcinogenesis Mutations->Potential for Carcinogenesis

Figure 2: Proposed Genotoxicity Pathway of 2,3-DNT.
Reproductive and Developmental Toxicity

Dinitrotoluenes are recognized as reproductive toxicants. Studies on 2,4-DNT have shown that it can cause testicular atrophy, decreased sperm count, and altered sperm morphology in male rats. The proposed mechanism involves direct toxicity to Sertoli cells, which are essential for sperm development.[1] While specific studies on the reproductive toxicity of 2,3-DNT are limited, a 14-day oral gavage study in rats showed no effects on testes or epididymides weight or histopathology at a dose of 275 mg/kg/day.[13]

Developmental toxicity studies on dinitrotoluenes suggest that in utero exposure can lead to adverse effects in offspring, including anemia and nervous system damage at birth.[2]

G 2,3-DNT Exposure 2,3-DNT Exposure Sertoli Cell Dysfunction Sertoli Cell Dysfunction 2,3-DNT Exposure->Sertoli Cell Dysfunction Disruption of Spermatogenesis Disruption of Spermatogenesis Sertoli Cell Dysfunction->Disruption of Spermatogenesis Decreased Sperm Count & Motility Decreased Sperm Count & Motility Disruption of Spermatogenesis->Decreased Sperm Count & Motility Male Infertility Male Infertility Decreased Sperm Count & Motility->Male Infertility G 2,3-DNT Exposure 2,3-DNT Exposure Increased Oxidative Stress in Neurons Increased Oxidative Stress in Neurons 2,3-DNT Exposure->Increased Oxidative Stress in Neurons Mitochondrial Dysfunction Mitochondrial Dysfunction 2,3-DNT Exposure->Mitochondrial Dysfunction Altered Neurotransmitter Synthesis/Release Altered Neurotransmitter Synthesis/Release 2,3-DNT Exposure->Altered Neurotransmitter Synthesis/Release Neuronal Damage/Apoptosis Neuronal Damage/Apoptosis Increased Oxidative Stress in Neurons->Neuronal Damage/Apoptosis Mitochondrial Dysfunction->Neuronal Damage/Apoptosis Neurological Deficits Neurological Deficits Altered Neurotransmitter Synthesis/Release->Neurological Deficits Neuronal Damage/Apoptosis->Neurological Deficits G cluster_setup Study Setup cluster_dosing Dosing Regimen cluster_observation In-life Observations cluster_endpoint Terminal Endpoints Animal Model (e.g., Sprague-Dawley Rat) Animal Model (e.g., Sprague-Dawley Rat) Acclimation Acclimation Animal Model (e.g., Sprague-Dawley Rat)->Acclimation Randomization into Dose Groups Randomization into Dose Groups Acclimation->Randomization into Dose Groups Control Group (Vehicle) Control Group (Vehicle) Randomization into Dose Groups->Control Group (Vehicle) Low Dose Group Low Dose Group Randomization into Dose Groups->Low Dose Group Mid Dose Group Mid Dose Group Randomization into Dose Groups->Mid Dose Group High Dose Group High Dose Group Randomization into Dose Groups->High Dose Group Daily Oral Gavage (14 Days) Daily Oral Gavage (14 Days) Control Group (Vehicle)->Daily Oral Gavage (14 Days) Low Dose Group->Daily Oral Gavage (14 Days) Mid Dose Group->Daily Oral Gavage (14 Days) High Dose Group->Daily Oral Gavage (14 Days) Daily Clinical Signs Daily Clinical Signs Daily Oral Gavage (14 Days)->Daily Clinical Signs Body Weight Measurement Body Weight Measurement Daily Oral Gavage (14 Days)->Body Weight Measurement Food Consumption Food Consumption Daily Oral Gavage (14 Days)->Food Consumption Blood Collection (Hematology, Serum Chemistry) Blood Collection (Hematology, Serum Chemistry) Daily Oral Gavage (14 Days)->Blood Collection (Hematology, Serum Chemistry) Necropsy Necropsy Blood Collection (Hematology, Serum Chemistry)->Necropsy Organ Weight Analysis Organ Weight Analysis Necropsy->Organ Weight Analysis Histopathology Histopathology Organ Weight Analysis->Histopathology

References

An In-depth Technical Guide on the Role of 2,3-Dinitrotoluene as a Minor Isomer in Technical Grade DNT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dinitrotoluene (2,3-DNT) as a minor but significant isomer in technical grade dinitrotoluene (DNT). While major isomers like 2,4-DNT and 2,6-DNT are more prevalent, understanding the characteristics and quantification of minor isomers such as 2,3-DNT is crucial for a complete toxicological and metabolic profile of DNT mixtures.

Quantitative Composition of Technical Grade Dinitrotoluene

Technical grade dinitrotoluene (TG-DNT) is a mixture of six isomers, with its precise composition varying based on the manufacturing process.[1] The majority of TG-DNT consists of 2,4-DNT and 2,6-DNT.[2] The remaining portion is composed of other isomers, including 2,3-DNT, which is consistently present as a minor component.[1][2]

Table 1: Typical Isomer Composition in Technical Grade DNT

IsomerAbbreviationPercentage in Mixture (%)
2,4-Dinitrotoluene2,4-DNT~75-80[1]
2,6-Dinitrotoluene2,6-DNT~15-20[1]
This compound2,3-DNT~1-2[1]
3,4-Dinitrotoluene3,4-DNT~1-5[1]
2,5-Dinitrotoluene2,5-DNT<1[1]
3,5-Dinitrotoluene3,5-DNT<1[1]

Note: The exact percentages can vary between different batches and manufacturers.

Experimental Protocols for Isomer Analysis

The accurate separation and quantification of DNT isomers are primarily achieved through chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).[3][4]

This protocol outlines a standard method for the separation and identification of DNT isomers.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the technical grade DNT sample.[1]

  • Dissolve the sample in 10 mL of a suitable solvent like acetonitrile or methanol.[1]

  • Vortex the solution until the sample is fully dissolved.[1]

  • Perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Injector Temperature: 250°C.[1]

  • Injection Volume: 1 µL.[1]

  • Injection Mode: Splitless.[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.[1]

    • Ramp to 200°C at 10°C/min.[1]

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.[1]

  • MSD Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: 50-350 m/z.[1]

3. Data Analysis:

  • Identify individual DNT isomers based on their retention times and mass spectra, by comparing them with certified reference standards.[1]

  • Quantify each isomer by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from the reference standards.[1]

This protocol provides a method for the baseline separation of DNT isomers using reverse-phase HPLC.

1. Sample Preparation:

  • Follow the same sample preparation procedure as outlined in the GC-MS protocol.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 254 nm.

3. Data Analysis:

  • Identify the DNT isomers based on their retention times compared to reference standards.

  • Quantify each isomer by integrating the peak area and comparing it to a calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the analysis of DNT isomers in a technical grade sample.

DNT_Analysis_Workflow Sample Technical Grade DNT Sample Preparation Sample Preparation (Weighing, Dissolving, Dilution) Sample->Preparation Analysis Chromatographic Analysis (GC-MS or HPLC) Preparation->Analysis Separation Isomer Separation Analysis->Separation Detection Detection (MS or UV) Separation->Detection Data Data Acquisition and Processing Detection->Data Identification Isomer Identification (Retention Time, Mass Spectra) Data->Identification Quantification Quantification (Peak Area Integration) Data->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for the analysis of DNT isomers.

References

An In-depth Technical Guide to the Chemical Structure and Isomeric Forms of Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomeric forms, and physicochemical properties of dinitrotoluene (DNT). It includes a detailed summary of quantitative data for each isomer, a general experimental protocol for the synthesis of DNT, and visualizations of the molecular structures and synthesis pathway.

Introduction to Dinitrotoluene

Dinitrotoluene (DNT) is an organic compound with the chemical formula C₇H₆N₂O₄. It is a yellow crystalline solid at room temperature and is most notably known as a precursor in the production of trinitrotoluene (TNT), a common explosive.[1] Beyond its use in explosives, DNT is a key intermediate in the manufacturing of toluene diisocyanate (TDI), which is used to produce polyurethane foams.[2] DNT is produced through the nitration of toluene.[3]

Isomeric Forms of Dinitrotoluene

Dinitrotoluene exists in six positional isomers, determined by the arrangement of the two nitro groups (-NO₂) on the toluene ring. The six isomers are:

  • 2,3-Dinitrotoluene

  • 2,4-Dinitrotoluene

  • 2,5-Dinitrotoluene

  • 2,6-Dinitrotoluene

  • 3,4-Dinitrotoluene

  • 3,5-Dinitrotoluene

The most common isomers produced during the nitration of toluene are 2,4-dinitrotoluene and 2,6-dinitrotoluene.[3] Technical grade DNT is typically a mixture of these isomers, with 2,4-DNT being the primary component.[3]

Physicochemical Properties of Dinitrotoluene Isomers

The physical and chemical properties of the DNT isomers vary depending on the position of the nitro groups. A summary of key quantitative data for each isomer is presented in the table below.

Property2,3-DNT2,4-DNT2,5-DNT2,6-DNT3,4-DNT3,5-DNT
Molecular Formula C₇H₆N₂O₄C₇H₆N₂O₄C₇H₆N₂O₄C₇H₆N₂O₄C₇H₆N₂O₄C₇H₆N₂O₄
Molar Mass ( g/mol ) 182.13182.13182.14182.13182.13182.13
Melting Point (°C) 59-61[4]71[2]52.5[5]66[2]54-57[6]93[2][7]
Boiling Point (°C) ~315 (est.)[4]300 (decomposes)[2]284[8]285[2]336.9 (extrapolated)[9]Sublimes[2][10]
Density (g/cm³) ~1.52 (est.)[4]1.321.3[8]1.2772 (at 111 °C)[10]1.2594[11]1.407[7]
Appearance Yellow needle-like crystals[4]Yellow needles[2]Yellow-to-orange-yellow crystals[8]Rhombic needles[2]Yellow to red solid[9]Yellow rhombic needles[2][12]
Water Solubility Insoluble[4]Very slightly soluble0.03 g/100ml at 20°C[8]InsolubleInsoluble[9]Insoluble

Synthesis of Dinitrotoluene

The industrial production of dinitrotoluene is primarily achieved through the nitration of toluene using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[13] This process is typically carried out in two stages: the mononitration of toluene to produce mononitrotoluene (MNT), followed by the dinitration of MNT to yield DNT.[14]

General Experimental Protocol

The following is a generalized laboratory procedure for the synthesis of dinitrotoluene. Caution: This reaction involves strong acids and produces toxic and potentially explosive compounds. It should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Toluene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (96-98%)

  • Ice

  • Dichloromethane (or other suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. The temperature should be maintained below 10°C.

  • Nitration of Toluene: To a separate reaction flask containing toluene, also cooled in an ice-salt bath, slowly add the prepared nitrating mixture dropwise with vigorous stirring. The reaction temperature should be carefully controlled and kept below 30°C to prevent the formation of trinitrotoluene and other byproducts.[15]

  • Reaction Completion: After the addition of the nitrating mixture is complete, the reaction is typically stirred for a period of time at a controlled temperature to ensure complete conversion.

  • Work-up: The reaction mixture is then poured onto crushed ice to quench the reaction. The organic layer containing the dinitrotoluene is separated from the aqueous acid layer.

  • Purification: The organic layer is washed successively with water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and again with water. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed by distillation or evaporation to yield the crude dinitrotoluene product. Further purification can be achieved by recrystallization.

The isomer distribution of the resulting dinitrotoluene mixture can be influenced by factors such as reaction temperature and the ratio of nitric acid to sulfuric acid.[13]

Visualizations

Chemical Structures of Dinitrotoluene Isomers

The following diagrams illustrate the molecular structures of the six isomers of dinitrotoluene.

dinitrotoluene_isomers cluster_23 This compound cluster_24 2,4-Dinitrotoluene cluster_25 2,5-Dinitrotoluene cluster_26 2,6-Dinitrotoluene cluster_34 3,4-Dinitrotoluene cluster_35 3,5-Dinitrotoluene node_23 node_23 node_24 node_24 node_25 node_25 node_26 node_26 node_34 node_34 node_35 node_35

Caption: Molecular structures of the six isomers of dinitrotoluene.

Synthesis Pathway of Dinitrotoluene

This diagram illustrates the general two-step synthesis of dinitrotoluene from toluene.

dnt_synthesis Toluene Toluene MNT Mononitrotoluene (MNT) (Isomer Mixture) Toluene->MNT + HNO₃, H₂SO₄ (Mononitration) DNT Dinitrotoluene (DNT) (Isomer Mixture) MNT->DNT + HNO₃, H₂SO₄ (Dinitration)

Caption: General synthesis pathway of dinitrotoluene from toluene.

References

natural occurrence and environmental fate of 2,3-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence and Environmental Fate of 2,3-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (2,3-DNT) is a synthetic nitroaromatic compound that does not occur naturally in the environment.[1] Its presence in soil, water, and air is a direct result of anthropogenic activities, primarily from its role as a minor isomer in technical grade dinitrotoluene (Tg-DNT) mixtures used in the production of toluene diisocyanate (TDI) for polyurethane foams and in the manufacturing of explosives like 2,4,6-trinitrotoluene (TNT).[1][2][3] This guide provides a comprehensive overview of the environmental distribution of 2,3-DNT, detailing its sources, environmental concentrations, and ultimate fate.

The environmental fate of 2,3-DNT is governed by several processes. It exhibits low to moderate mobility in soil and can leach into groundwater.[2][4][5] Volatilization is not a significant transport mechanism.[4] While data on 2,3-DNT is limited, the degradation of dinitrotoluenes generally proceeds through biodegradation and photodegradation.[4][6] Biodegradation can occur under both aerobic and anaerobic conditions, though 2,3-DNT appears more recalcitrant than its more common 2,4- and 2,6-isomers.[4][6] Photodegradation in surface waters and on soil is a notable degradation pathway.[2][4] Due to its low octanol-water partition coefficient, 2,3-DNT is not expected to significantly bioaccumulate in fauna but can be taken up by plants.[3][5] This document synthesizes quantitative data, details experimental protocols for its analysis, and visualizes key environmental pathways to serve as a technical resource for the scientific community.

Introduction to this compound

This compound (2,3-DNT) is one of six isomers of dinitrotoluene, characterized by a toluene molecule substituted with two nitro groups at the 2 and 3 positions of the aromatic ring. It is a yellow crystalline solid or oily liquid.[1][4] While 2,4-DNT and 2,6-DNT are the most prevalent and studied isomers due to their industrial importance, 2,3-DNT is a consistent, though minor, component of technical-grade DNT mixtures.[3] Its environmental presence, toxicity, and persistence make it a compound of concern, necessitating a thorough understanding of its behavior in the environment.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₇H₆N₂O₄[1]
Molecular Weight 182.13 g/mol [4]
Appearance Yellow crystalline solid or oily liquid[1][4]
Melting Point 61-63 °C[4]
Vapor Pressure 1.6 x 10⁻⁴ mm Hg at 25 °C[4]
Henry's Law Constant 9.3 x 10⁻⁸ atm-m³/mole[4]
Water Solubility 170 mg/L at 25 °C[5]
Log Koc 2.57 - 2.77 (estimated)[4]
Log Kow 1.98 - 2.18[5]

Natural Occurrence and Anthropogenic Sources

This compound is not found naturally in the environment.[2][3][7][8][9] Its release is exclusively linked to industrial activities. The primary source is its presence as an impurity in the production of mixed DNT isomers, which are crucial intermediates for manufacturing toluene diisocyanates (for polyurethanes) and explosives such as TNT.[1][2] Technical grade DNT contains approximately 1.54% 2,3-DNT.[3] Consequently, environmental contamination is typically found in the vicinity of manufacturing plants, military munitions sites, and hazardous waste locations.[2][3][10]

Contamination occurs through various waste streams, including wastewater discharges, improper disposal of manufacturing byproducts, and leaching from contaminated soils at production and military sites.[3][4] While DNTs have been detected in soil, surface water, and groundwater, they are rarely found in ambient air due to their low vapor pressure.[2][11]

Ind_Prod Industrial Production (TDI, TNT, Dyes) TgDNT Technical Grade DNT (contains ~1.54% 2,3-DNT) Ind_Prod->TgDNT Air Air (minor pathway, as dust/aerosols) Ind_Prod->Air Waste Waste Streams TgDNT->Waste Wastewater Wastewater Discharge Waste->Wastewater SolidWaste Improper Solid Waste Disposal Waste->SolidWaste Spills Accidental Spills Waste->Spills Water Groundwater & Surface Water Contamination Wastewater->Water Soil Soil Contamination SolidWaste->Soil Spills->Soil Soil->Water Leaching

Sources and Environmental Release Pathways of 2,3-DNT.

Table 2: Reported Concentrations of Dinitrotoluene Isomers in Environmental Media

IsomerMatrixConcentration RangeLocation TypeReference
2,3-DNT Potable GroundwaterND - 0.412 µg/LAmmunition Plant[12]
2,4-DNT Surface Soil<0.001 - 84 mg/kgMilitary Firing Range[5][12]
2,6-DNT Surface Soil<0.001 - 4.6 mg/kgMilitary Firing Range[5][12]
2,4-DNT Wastewater0.04 - 48.6 mg/LTNT Manufacturing[12]
2,6-DNT Wastewater0.06 - 14.9 mg/LTNT Manufacturing[12]
Total DNTs Potable GroundwaterUp to 10,000 µg/LAmmunition Plant[12]
Note: Data specific to 2,3-DNT is scarce compared to 2,4- and 2,6-DNT.

Environmental Fate

The persistence and transformation of 2,3-DNT in the environment are dictated by a combination of physical transport and chemical and biological degradation processes. Due to its moderate water solubility and low tendency to adsorb to soil, DNT has the potential for transport in groundwater.[3][5]

DNT This compound in the Environment Biodeg Biodegradation (Aerobic & Anaerobic) DNT->Biodeg Photodeg Photodegradation (Sunlight) DNT->Photodeg Mobility Mobility & Transport DNT->Mobility Bioaccum Bioaccumulation & Uptake DNT->Bioaccum Persistence Persistence DNT->Persistence Recalcitrance Metabolites Metabolites & Degradation Products Biodeg->Metabolites Photodeg->Metabolites Groundwater Leaching to Groundwater Mobility->Groundwater Plants Plant Uptake Bioaccum->Plants Fauna Low Bioaccumulation in Fauna Bioaccum->Fauna

Key Environmental Fate Processes for this compound.
Mobility and Transport

  • Soil: 2,3-DNT is expected to have low to moderate mobility in soil based on estimated Koc values.[4] DNTs generally do not bind strongly to soil, creating a potential for leaching into groundwater, a significant transport pathway.[2][5]

  • Water: In aquatic systems, DNTs are expected to remain for extended periods unless degraded, due to moderate water solubility and low volatility.[3][7] Adsorption to sediment is not a primary fate process.[7]

  • Air: Volatilization from soil or water surfaces is not considered an important fate process due to a low Henry's Law constant.[3][4] Atmospheric release is mainly in the form of dust or aerosols from manufacturing sites.[3]

Degradation Processes

3.2.1. Biodegradation The microbial degradation of dinitrotoluenes is a key process, occurring under both aerobic and anaerobic conditions.[6] However, the position of the nitro groups greatly affects the compound's susceptibility to microbial attack, and specific data for 2,3-DNT biodegradation is limited.[6] It is generally considered more recalcitrant than 2,4-DNT and 2,6-DNT.[1] Studies have shown that while 2,3-DNT was not mineralized in certain water samples, it could be co-metabolized in the presence of a primary substrate like yeast extract.[4]

  • Aerobic Degradation: For isomers like 2,4-DNT and 2,6-DNT, aerobic pathways are initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the release of a nitrite group and subsequent ring cleavage.[13][14] A similar oxidative pathway may be possible for 2,3-DNT but has not been extensively documented.

  • Anaerobic Degradation: Under anaerobic conditions, the primary transformation pathway involves the sequential reduction of the nitro groups to form nitroso, hydroxylamino, and ultimately amino groups.[5] This reductive pathway is a common fate for nitroaromatic compounds in anoxic environments.

cluster_aerobic Proposed Aerobic Pathway (Oxidative) cluster_anaerobic Proposed Anaerobic Pathway (Reductive) DNT_A This compound Dioxy Dioxygenase Attack DNT_A->Dioxy Inter1_A Nitrocatechol Intermediate Dioxy->Inter1_A RingCleavage Ring Cleavage Inter1_A->RingCleavage Mineral_A Mineralization (CO₂, H₂O, NO₂⁻) RingCleavage->Mineral_A DNT_B This compound Nitroreductase1 Nitroreductase DNT_B->Nitroreductase1 Inter1_B 2-Amino-3-nitrotoluene or 3-Amino-2-nitrotoluene Nitroreductase1->Inter1_B Nitroreductase2 Nitroreductase Inter1_B->Nitroreductase2 Diamino 2,3-Diaminotoluene Nitroreductase2->Diamino

Proposed Biodegradation Pathways for 2,3-DNT.

3.2.2. Photodegradation Photolysis is a significant abiotic degradation pathway for DNTs.[5]

  • In Water: In surface waters exposed to sunlight, DNTs can undergo direct photolysis. The estimated half-life for DNT isomers under summer conditions is approximately 32 hours.[4]

  • In Air: In the atmosphere, vapor-phase 2,3-DNT is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 84 days.[4]

  • On Soil: Photodegradation is also expected to occur on soil surfaces that are exposed to sunlight.[4]

Bioaccumulation

DNT isomers, including 2,3-DNT, have low octanol-water partition coefficients (log Kow), suggesting they have a low potential for bioaccumulation in fish and other aquatic organisms.[5] Measured bioconcentration factors confirm that DNTs are not expected to biomagnify in the food chain.[5] However, due to their moderate water solubility, DNTs can be taken up from the soil by plants.[3][5]

Experimental Protocols

Accurate monitoring and assessment of 2,3-DNT require robust analytical methods. The following sections detail common protocols for sample preparation and analysis.

Sample Preparation for 2,3-DNT Analysis

The complexity of environmental matrices like soil and water necessitates effective sample preparation to extract and concentrate 2,3-DNT before instrumental analysis (e.g., by GC or HPLC).[10]

cluster_soil Soil Sample cluster_water Water Sample Collection Sample Collection (Soil or Water) Soil_Prep Air Dry & Sieve Collection->Soil_Prep Water_Prep Filter Sample Collection->Water_Prep Soil_Ext Extraction (Ultrasonic or PFE) Soil_Prep->Soil_Ext Soil_Filt Filter & Concentrate Soil_Ext->Soil_Filt Analysis Instrumental Analysis (GC-ECD, HPLC-UV) Soil_Filt->Analysis Water_Ext Extraction (SPE or LLE) Water_Prep->Water_Ext Water_Conc Elute & Concentrate Water_Ext->Water_Conc Water_Conc->Analysis

General Experimental Workflow for 2,3-DNT Analysis.

Protocol 1: Ultrasonic Extraction of 2,3-DNT from Soil (Based on EPA Method 8330B) [10]

  • Sample Preparation: Air-dry the soil sample and sieve it through a 10-mesh screen to ensure homogeneity.

  • Weighing: Accurately weigh approximately 2.0 g of the prepared soil into a centrifuge tube.

  • Solvent Addition: Add 10 mL of HPLC-grade acetonitrile to the tube.

  • Sonication: Place the tube in an ultrasonic bath or use a probe sonicator to extract the sample for 18 hours. The temperature of the bath should be maintained below ambient temperature.

  • Centrifugation: After sonication, centrifuge the sample at a low speed for 10 minutes to pellet the soil particles.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

  • Analysis: The extract is now ready for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol 2: Solid-Phase Extraction (SPE) of 2,3-DNT from Water (Based on EPA Method 8330B) [10]

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., C18) by passing methanol followed by reagent water through it.

  • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a controlled flow rate (approx. 10 mL/min).

  • Rinsing: Wash the cartridge with 10 mL of reagent water to remove polar interferences.

  • Drying: Dry the cartridge by drawing air or nitrogen gas through it for 10-20 minutes.

  • Elution: Elute the trapped 2,3-DNT from the cartridge using a small volume of an appropriate solvent, such as acetonitrile (e.g., 2 x 5 mL).

  • Concentration: Concentrate the collected eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated sample is ready for chromatographic analysis.

Biodegradation Assay Protocol

Protocol 3: Anaerobic Biodegradation Assay [6]

  • Culture Preparation: Prepare an anaerobic microbial culture using inoculum from a relevant source (e.g., activated sludge, contaminated site sediment) in a suitable anaerobic medium.

  • Electron Donor: Amend the medium with a suitable electron donor, such as ethanol or pyruvate, to facilitate reductive transformation.

  • Degradation Assay:

    • Add the target compound (2,3-DNT) to the anaerobic culture at a known concentration.

    • Incubate the culture under strict anaerobic conditions (e.g., in an anaerobic chamber or sealed vials with an N₂/CO₂ headspace) at an appropriate temperature (e.g., 30 °C).

    • Include sterile controls to account for any abiotic loss.

  • Sampling: Periodically withdraw samples using a gas-tight syringe.

  • Analysis: Quench any microbial activity in the sample (e.g., by adding a solvent like acetonitrile) and analyze for the disappearance of the parent compound and the appearance of transformation products (e.g., aminonitrotoluenes) using HPLC or GC/MS.

Conclusion

This compound is a synthetic compound introduced into the environment as a byproduct of industrial chemical manufacturing. It is not naturally occurring. While present in smaller quantities than its 2,4- and 2,6-isomers, its persistence and potential for groundwater contamination warrant careful study. Its environmental fate is a complex interplay of transport via leaching and degradation through photolysis and microbial action. Significant knowledge gaps remain, particularly concerning the specific microbial pathways and enzymes involved in its biodegradation. The protocols and data summarized in this guide provide a framework for researchers to further investigate the environmental behavior of 2,3-DNT, aiding in the development of effective risk assessment and remediation strategies for contaminated sites.

References

Methodological & Application

Application Note: Analysis of 2,3-Dinitrotoluene in Contaminated Soil using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dinitrotoluene (2,3-DNT) is a nitroaromatic compound and one of six isomers of dinitrotoluene.[1] While less common than its 2,4-DNT and 2,6-DNT counterparts, 2,3-DNT is found in trace amounts in military-grade explosives and as a byproduct in industrial manufacturing.[1][2] Its presence in soil is a significant environmental concern due to its potential toxicity and persistence.[3] Accurate and sensitive quantification of 2,3-DNT in contaminated soil is essential for environmental monitoring, risk assessment, and the development of remediation strategies.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the determination of 2,3-DNT, offering high selectivity and sensitivity.[3] This application note provides a detailed protocol for the extraction and quantitative analysis of 2,3-DNT in soil samples by GC-MS.

Data Presentation

The following tables summarize typical quantitative data and instrument conditions for the analysis of dinitrotoluene isomers. While specific data for 2,3-DNT is limited, the presented values for other DNT isomers provide a reasonable expectation of performance.

Table 1: GC-MS Instrumentation and Operating Conditions

ParameterValue/Description
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Injector Split/Splitless Inlet
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial Temperature: 60 °C, hold for 1 minRamp 1: 20 °C/min to 180 °CRamp 2: 10 °C/min to 280 °C, hold for 5 min
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 3 min
Source: BenchChem Application Note[3]

Table 2: SIM Parameters for 2,3-DNT Quantification

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound18216563
Note: The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[5]

Table 3: Typical Performance Data for Dinitrotoluene Isomers

Parameter2,4-Dinitrotoluene2,6-Dinitrotoluene
Detection Limit (µg/L) 0.040.003
Source: Hable et al. 1991[6][7]

Experimental Protocols

This section details the methodologies for sample preparation, standard preparation, and instrumental analysis for the quantification of 2,3-DNT in contaminated soil.

Protocol 1: Ultrasonic Extraction of 2,3-DNT from Soil (Based on EPA Method 8330B)

This protocol describes a widely used method for extracting nitroaromatics from solid samples using ultrasonic energy to enhance extraction efficiency.[4][8]

Materials:

  • Contaminated soil sample, air-dried and sieved

  • Acetonitrile, HPLC grade

  • Anhydrous sodium sulfate

  • Ultrasonic bath or probe sonicator

  • Centrifuge and 50 mL centrifuge tubes

  • 0.45 µm syringe filters

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Sample Weighing: Accurately weigh approximately 2.0 g of the prepared soil sample into a 50 mL centrifuge tube.[4]

  • Solvent Addition: Add 10.0 mL of acetonitrile to the centrifuge tube.[4]

  • Ultrasonic Extraction: Place the centrifuge tube in an ultrasonic bath and sonicate for 18 hours. Alternatively, use a probe sonicator for a shorter duration as optimized in the laboratory.

  • Centrifugation: After extraction, centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the soil particles from the extract.[2][4]

  • Extract Collection: Carefully decant the supernatant (acetonitrile extract) into a clean collection vial.[4]

  • Drying: Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.[2]

  • Filtration: Filter the extract through a 0.45 µm syringe filter into a GC vial for analysis.[2][4]

Protocol 2: QuEChERS-based Extraction of 2,3-DNT from Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the extraction of 2,3-DNT from soil, involving a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[9]

Materials:

  • Contaminated soil sample

  • Acetonitrile, HPLC grade

  • QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and magnesium sulfate

  • 50 mL centrifuge tubes

  • Centrifuge

Procedure:

  • Extraction: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the QuEChERS extraction salts.[9]

  • Shaking: Shake the tube vigorously for 1 minute.[9]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.[9]

  • Dispersive SPE Cleanup: Transfer the supernatant to a d-SPE tube containing PSA and MgSO₄. Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.[9]

  • Final Extract: The resulting supernatant is the final extract, ready for GC-MS analysis. A solvent exchange step may be necessary depending on the specific analytical requirements.[9]

Protocol 3: Standard Preparation and GC-MS Analysis

Standard Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2,3-DNT standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store this solution at 4°C in the dark.[3]

  • Intermediate Standard (100 µg/mL): Pipette 1 mL of the 1000 µg/mL stock standard into a 10 mL volumetric flask and dilute to volume with acetonitrile.[3]

  • Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the intermediate standard with acetonitrile. Transfer each standard to a labeled GC vial.[3]

GC-MS Analysis:

  • Sequence Setup: Create a sequence in the instrument software that includes blanks, calibration standards (from lowest to highest concentration), and the prepared soil extracts.[3]

  • Injection: Inject 1 µL of each sample and standard into the GC-MS system according to the parameters outlined in Table 1.

  • Data Acquisition: Acquire data in the Selected Ion Monitoring (SIM) mode using the ions specified in Table 2.

  • Calibration Curve: After the sequence is complete, process the data for the calibration standards. Integrate the peak area of the quantifier ion (m/z 182) for 2,3-DNT at its expected retention time. Plot a calibration curve of peak area versus concentration. A linear regression with a correlation coefficient (R²) of greater than 0.995 is desirable.[3]

  • Quantification: Integrate the peak area for the quantifier ion of 2,3-DNT in the sample chromatograms. Calculate the concentration of 2,3-DNT in the injected sample using the linear regression equation from the calibration curve.[3]

  • Confirmation: Verify the presence of 2,3-DNT by confirming the presence of the qualifier ions at the correct retention time and ensuring their ion ratios are consistent with those of the analytical standards.[3]

  • Final Concentration: Account for any dilution or concentration factors from the sample preparation step to determine the final concentration of 2,3-DNT in the original soil sample.[3]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Soil Sample Collection Sieving Air Drying & Sieving Sample->Sieving Weighing Weigh 2g of Soil Sieving->Weighing Extraction Solvent Extraction (e.g., Acetonitrile) Weighing->Extraction Sonication Ultrasonic Extraction Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Cleanup Supernatant Cleanup (d-SPE, optional) Centrifugation->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration Injection GC Injection (1 µL) Filtration->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Peak Integration & Quantification Calibration->Quantification Confirmation Qualifier Ion Confirmation Quantification->Confirmation Report Final Concentration Report Confirmation->Report

Caption: Experimental workflow for GC-MS analysis of 2,3-DNT in soil.

References

Application Note: HPLC Method for the Quantification of 2,3-Dinitrotoluene in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dinitrotoluene (2,3-DNT) is a nitroaromatic compound and one of six isomers of dinitrotoluene.[1][2] It is recognized as a significant environmental pollutant, often found in soil and groundwater contaminated by industrial activities, particularly from manufacturing facilities and military sites. Due to its persistence in the environment, accurate and sensitive quantification of 2,3-DNT in environmental matrices like wastewater is crucial for monitoring, risk assessment, and remediation efforts.[2] This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of 2,3-DNT in wastewater samples. The method utilizes reverse-phase chromatography for the separation and a UV-Vis detector for quantification.

Principle of Separation

The separation of 2,3-DNT from other components in the wastewater matrix is achieved by reverse-phase HPLC.[1] A nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.[1] Due to the structural similarity of DNT isomers, which can lead to co-elution, a specialized stationary phase such as a Phenyl-Hexyl column may be advantageous as it provides additional π-π interactions, enhancing the separation of these aromatic compounds.[1]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (HPLC grade)[3]

  • Methanol (HPLC grade)[3]

  • Dichloromethane (HPLC grade)[4]

  • Water (HPLC grade)

  • Anhydrous sodium sulfate[4]

  • Helium (carrier gas, for GC-MS comparison if needed)[3]

  • Standard laboratory glassware (volumetric flasks, pipettes, separatory funnels)

  • Syringe filters (0.45 µm)[4]

Instrumentation
  • HPLC system equipped with a pump (binary or quaternary), autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Data acquisition and processing software.

  • Analytical balance.

  • Rotary evaporator or nitrogen evaporator.[4]

  • Ultrasonic bath (for soil sample extraction, if necessary).[4]

Standard Preparation

Stock Standard Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.[3]

  • Dissolve the solid in a small amount of acetonitrile.[3]

  • Bring the flask to volume with acetonitrile and mix thoroughly.[3]

  • Store this stock solution in an amber vial at 4°C.[3]

Working Standard Solutions (e.g., 0.1 - 10 µg/mL):

  • Perform serial dilutions of the stock standard solution with a mixture of acetonitrile and water to prepare a series of working standards at the desired concentrations.[3]

Sample Preparation (Wastewater)

Liquid-Liquid Extraction (Based on EPA Method 8330B):

  • Pour 1 L of the wastewater sample into a 2 L separatory funnel.[4]

  • Add 60 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate.

  • Drain the organic layer into a flask containing anhydrous sodium sulfate.[3]

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.[3]

  • Combine the extracts and concentrate to approximately 5 mL using a rotary evaporator, and then to a final volume of 1.0 mL using a gentle stream of nitrogen.

  • The solvent may be exchanged to acetonitrile to ensure compatibility with the mobile phase.[4]

  • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.[4]

Solid-Phase Extraction (SPE) - Alternative Method: For cleaner samples or to minimize solvent usage, SPE can be employed.

  • Condition an appropriate SPE cartridge (e.g., Porapak R) by passing 5 mL of acetonitrile, followed by 5 mL of methanol, and then 5-10 mL of deionized water.[5]

  • Load the wastewater sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the 2,3-DNT with a suitable solvent like acetonitrile.[5]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.[5]

HPLC Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm (A Phenyl-Hexyl column can be used for better isomer separation)[1]

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (e.g., 50:50 v/v) or acetonitrile and water.[3][6][7] A composition of 50/38/12 (v/v/v) water/methanol/acetonitrile has also been reported for DNTs.[6][7]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL[3]

  • Column Temperature: 30°C

  • Detector Wavelength: 254 nm[3]

Calibration and Quantification
  • Inject the prepared working standards to generate a calibration curve.

  • Construct a calibration curve by plotting the peak area versus the concentration of 2,3-DNT.

  • Inject the prepared sample extract.

  • Identify the 2,3-DNT peak based on its retention time compared to the standard.

  • Quantify the concentration of 2,3-DNT in the sample using the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Data for Dinitrotoluene Analysis

Parameter2,4-Dinitrotoluene2,6-DinitrotolueneOther DNTsReference
Linear Range (mg/L) 0.625 - 10--[8]
LOD (mg/L) 0.09 - 1.32--[8][9]
LOQ (mg/L) 0.31 - 4.42--[8][9]
Recovery (%) 95.3 - 103.3--[8][9]
RSD (%) 1.23 - 3.57--[8]
Detection Limit (µg/L) in Water (GC-ECD) 0.040.003-[6][7]

Note: Specific quantitative data for this compound is less commonly reported in the literature compared to 2,4-DNT and 2,6-DNT. The values presented for DNTs provide an expected range of performance.

Mandatory Visualization

experimental_workflow sample_collection Wastewater Sample Collection (1 L) extraction Liquid-Liquid Extraction (Dichloromethane) sample_collection->extraction concentration Concentration (Rotary/Nitrogen Evaporation) extraction->concentration filtration Filtration (0.45 µm) concentration->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Acquisition and Processing hplc_analysis->data_processing quantification Quantification of This compound data_processing->quantification

Caption: Experimental workflow for 2,3-DNT analysis in wastewater.

References

Application Note: Utilization of 2,3-Dinitrotoluene as a Certified Reference Standard in the Analysis of Explosives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dinitrotoluene (2,3-DNT) is a nitroaromatic compound and one of the six isomers of dinitrotoluene.[1] While 2,4-DNT and 2,6-DNT are more commonly associated with military-grade explosives, 2,3-DNT is often present in trace amounts.[1] The detection and quantification of 2,3-DNT are critical for forensic analysis, environmental monitoring of contaminated sites, and for quality control in the manufacturing of certain chemical products.[1] This document provides detailed application notes and protocols for the use of this compound as a certified reference standard in the analysis of explosives and related compounds. The use of a certified reference standard is paramount for achieving accurate and reproducible results in analytical testing.

Chemical Properties and Safety Information

This compound is a yellow crystalline solid.[1] Due to its potential toxicity and explosive nature, it is crucial to handle this compound with appropriate safety precautions.[1][2]

  • IUPAC Name: 1-methyl-2,3-dinitrobenzene[1]

  • CAS Number: 602-01-7[1]

  • Molecular Formula: C₇H₆N₂O₄[1]

  • Molecular Weight: 182.13 g/mol [1]

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Handle 2,3-DNT in a well-ventilated area or a fume hood to avoid inhalation, ingestion, and skin contact.[1] Store the compound away from heat and potential ignition sources.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of stock and working standard solutions of 2,3-DNT for calibration purposes.[1]

Materials:

  • This compound analytical standard (≥99% purity)[3]

  • Acetonitrile (HPLC or GC-MS grade)[3]

  • Methanol (HPLC or GC-MS grade)[1]

  • Volumetric flasks (Class A)[1][3]

  • Calibrated pipettes[1]

  • Analytical balance[1]

Procedure:

1. Stock Standard Preparation (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.[1][3]
  • Dissolve the solid in a small amount of acetonitrile.[1]
  • Bring the flask to volume with acetonitrile and mix thoroughly.[1]
  • This stock solution should be stored in an amber vial at 4°C.[1][3]

2. Working Standard Preparation (e.g., 0.1 - 10 µg/mL):

  • Perform serial dilutions of the stock standard solution using a suitable solvent (e.g., acetonitrile, or a mixture of acetonitrile and water) to prepare a series of working standards at the desired concentrations.[1][3]
  • For instance, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring it to volume with the desired solvent.[1]

A[label="Weigh 2,3-DNT\nAnalytical Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Dissolve in\nAcetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Bring to Volume in\nVolumetric Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="1000 µg/mL\nStock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Store at 4°C\nin Amber Vial", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Perform Serial\nDilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Working Standard\nSolutions\n(e.g., 0.1-10 µg/mL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Use for Instrument\nCalibration", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; D -> F; F -> G; G -> H; }

Standard Solution Preparation Workflow
Protocol 2: Analysis of Explosives in Soil by HPLC-UV using 2,3-DNT Standard

This protocol outlines a method for the extraction and analysis of explosives, including 2,3-DNT, from soil samples.[1]

Materials:

  • Soil sample

  • This compound working standards

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (if cleanup is necessary)[4]

  • HPLC-UV system[5]

Procedure:

1. Sample Extraction:

  • Accurately weigh a known amount of the soil sample (e.g., 2 g) and transfer it to a suitable container.[5]
  • Add a known volume of acetonitrile.
  • Sonicate for 15-20 minutes to extract the analytes.[5]
  • Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.[5]
  • The filtered extract is ready for analysis. If matrix interference is significant, a solid-phase extraction (SPE) cleanup step may be required.[4]

2. HPLC-UV Analysis:

  • Calibration: Inject the prepared 2,3-DNT working standards to generate a calibration curve.[1]
  • Sample Analysis: Inject the extracted soil sample.[1]
  • Identification and Quantification: Identify and quantify 2,3-DNT and other target explosives by comparing their retention times and peak areas to those of the standards.[1]

Protocol 3: Analysis of Explosives in Water by GC-MS using 2,3-DNT Standard

This protocol provides a method for the extraction and analysis of explosives from water samples.[1]

Materials:

  • Water sample

  • This compound working standards

  • Dichloromethane (GC grade)[1]

  • Anhydrous sodium sulfate[1]

  • Concentrator tube

  • Nitrogen evaporator

  • GC-MS system[1]

Procedure:

1. Sample Extraction:

  • Take 1 L of the water sample in a separatory funnel.[1]
  • Add 60 mL of dichloromethane and shake vigorously for 2 minutes.[1]
  • Allow the layers to separate and drain the organic layer into a flask containing anhydrous sodium sulfate.[1]
  • Repeat the extraction two more times with fresh portions of dichloromethane.[1]
  • Concentrate the combined extracts to a final volume of 1 mL using a nitrogen evaporator.

2. GC-MS Analysis:

  • Calibration: Inject the prepared 2,3-DNT working standards to create a calibration curve.[1]
  • Sample Analysis: Inject the concentrated sample extract.[1]
  • Identification and Quantification: Identify and quantify 2,3-DNT and other target explosives based on their retention times and mass spectra.[1]

Data Presentation

The following tables summarize typical instrumental conditions and performance data for the analysis of dinitrotoluene isomers. While specific data for 2,3-DNT is limited, the data for other DNT isomers provide a strong indication of expected performance.[1]

Table 1: HPLC-UV Instrumental Conditions

Parameter Value/Description
HPLC System Equipped with a UV-Vis detector[5]
Column Phenyl-Hexyl or C18 column[6][7]
Mobile Phase Isocratic or gradient elution with a mixture of methanol and water (e.g., 50:50 v/v)[1][6]
Flow Rate 1.0 mL/min[1]
Injection Volume 10-20 µL[1][5]

| Detector Wavelength | 254 nm[1][5] |

Table 2: GC-MS Instrumental Conditions

Parameter Value/Description
Gas Chromatograph Agilent 8890 GC or equivalent[3]
Mass Spectrometer Agilent 5977B MSD or equivalent[3]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]
Inlet Temperature 250°C[3]
Oven Program Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min[3]
Ionization Mode Electron Ionization (EI)[3]

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan[1][3] |

G General Analytical Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Sample Collection (Soil, Water, etc.) B Extraction (LLE, SPE, Sonication) A->B C Concentration/ Cleanup B->C E Instrument Analysis (HPLC or GC-MS) C->E D Preparation of Calibration Standards D->E F Peak Identification (Retention Time, Mass Spectra) E->F G Quantification (Calibration Curve) F->G H Final Report G->H

General Analytical Workflow

Conclusion

This compound serves as a critical certified reference standard for the accurate identification and quantification of explosive residues. The protocols outlined in these application notes provide robust and reliable methods for the analysis of 2,3-DNT and other related compounds in various environmental and forensic samples.[1] Proper standard preparation and adherence to validated analytical methods are essential for obtaining high-quality, defensible data.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,3-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of valuable heterocyclic compounds, specifically benzimidazoles and quinoxalines, using 2,3-dinitrotoluene as a starting material. The primary synthetic strategy involves the initial reduction of this compound to the key intermediate, 2,3-diaminotoluene (2,3-DAT), followed by cyclization reactions. This application note includes step-by-step experimental procedures, quantitative data, and visual workflows to guide researchers in these synthetic transformations.

Introduction

This compound (2,3-DNT) is a nitroaromatic compound that serves as a versatile precursor in organic synthesis.[1] The strategic placement of its two nitro groups allows for their efficient reduction to form 2,3-diaminotoluene (2,3-DAT), also known as 3-methyl-1,2-phenylenediamine.[2] This resulting ortho-diamine is a crucial building block for the construction of various heterocyclic scaffolds due to the proximity of its amino groups.[1]

Among the heterocycles accessible from 2,3-DAT, benzimidazoles and quinoxalines are of significant interest in medicinal chemistry and materials science. Benzimidazoles are formed through the reaction of 2,3-DAT with carboxylic acids or their derivatives, while quinoxalines are synthesized via condensation with 1,2-dicarbonyl compounds.[1][2] These heterocyclic cores are present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties.

This document outlines the synthetic pathway from this compound to these important heterocyclic systems, providing detailed experimental protocols and characterization data.

Overall Synthetic Pathway

The synthesis of heterocyclic compounds from this compound is a two-step process. The first step is the reduction of the dinitro compound to the corresponding diamine. The second step involves the cyclization of the diamine with appropriate reagents to form the desired heterocyclic ring system.

G DNT This compound DAT 2,3-Diaminotoluene DNT->DAT Reduction (e.g., Catalytic Hydrogenation) Het Heterocyclic Compounds (Benzimidazoles, Quinoxalines) DAT->Het Cyclization (with Aldehydes, Carboxylic Acids, or 1,2-Dicarbonyls)

Caption: General workflow for the synthesis of heterocyclic compounds from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diaminotoluene (2,3-DAT) via Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound to 2,3-diaminotoluene using catalytic hydrogenation. The procedure is adapted from the reduction of a similar nitroaromatic compound.[3]

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration setup (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, dissolve this compound in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge it with hydrogen gas to replace the inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (atmospheric pressure). The reaction is typically complete within 4-12 hours.[4]

  • Monitor the reaction progress by observing hydrogen uptake or by using an analytical technique like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude 2,3-diaminotoluene. The product can be purified further by recrystallization if necessary.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )PurityYield (%)Reference
This compoundC₇H₆N₂O₄182.13>98%-[4]
2,3-DiaminotolueneC₇H₁₀N₂122.17Crude~97%[3]

Table 1: Quantitative data for the synthesis of 2,3-Diaminotoluene.

Protocol 2: Synthesis of 4-Methyl-2-phenyl-1H-benzimidazole

This protocol details the synthesis of a benzimidazole derivative from 2,3-diaminotoluene and benzaldehyde.

G cluster_0 Reaction Components cluster_1 Reaction Conditions 2,3-Diaminotoluene 2,3-Diaminotoluene Cyclization Cyclization 2,3-Diaminotoluene->Cyclization Benzaldehyde Benzaldehyde Benzaldehyde->Cyclization Catalyst Catalyst Catalyst->Cyclization Solvent Solvent Solvent->Cyclization Heat Heat Heat->Cyclization 4-Methyl-2-phenyl-1H-benzimidazole 4-Methyl-2-phenyl-1H-benzimidazole Cyclization->4-Methyl-2-phenyl-1H-benzimidazole

Caption: Workflow for the synthesis of 4-Methyl-2-phenyl-1H-benzimidazole.

Materials:

  • 2,3-Diaminotoluene

  • Benzaldehyde

  • Catalyst (e.g., a mild acid)

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve 2,3-diaminotoluene in a suitable solvent in a round-bottom flask.

  • Add benzaldehyde to the solution, followed by a catalytic amount of a mild acid.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture to room temperature to allow for crystallization of the product.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • The crude product can be purified by recrystallization.

CompoundMolecular FormulaMolar Mass ( g/mol )Yield (%)Melting Point (°C)Reference
4-Methyl-2-phenyl-1H-benzimidazoleC₁₄H₁₂N₂208.26--[1]

Table 2: Physicochemical data for 4-Methyl-2-phenyl-1H-benzimidazole.

Spectral Data for a similar compound, 2-Phenyl-1H-benzimidazole: [1]

  • IR (KBr, cm⁻¹): 3436 (N-H), 1626 (C=N).

  • ¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 12.96 (s, 1H), 8.21-8.20 (t, J = 9.0 Hz, 2H), 7.62-7.49 (m, 5H), 7.23-7.20 (m, 2H).

  • ¹³C NMR (150 MHz, DMSO-d₆) δ (ppm): 151.70, 130.65, 130.31, 129.42, 126.91, 122.58.

Protocol 3: Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline

This protocol describes the synthesis of a quinoxaline derivative from 2,3-diaminotoluene and benzil.

Materials:

  • 2,3-Diaminotoluene (1.22 g, 0.01 mol)

  • Benzil (2.10 g, 0.01 mol)

  • Rectified Spirit (Ethanol)

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve 2.10 g of benzil in 8 mL of warm rectified spirit.

  • In a separate beaker, dissolve 1.22 g of 2,3-diaminotoluene in 8 mL of rectified spirit.

  • Add the 2,3-diaminotoluene solution to the benzil solution.

  • Reflux the reaction mixture on a boiling water bath for 30 minutes.

  • After cooling, add distilled water dropwise until a slight turbidity persists.

  • Cool the mixture in an ice bath to facilitate crystallization.

  • Collect the crude product by vacuum filtration and wash with cold rectified spirit.

  • Recrystallize the product from rectified spirit to obtain the pure quinoxaline derivative.

CompoundMolecular FormulaMolar Mass ( g/mol )Yield (%)Melting Point (°C)Reference
6,7-Dimethyl-2,3-diphenylquinoxalineC₂₂H₁₈N₂294.39~95118-120[1]

Table 3: Quantitative data for the synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline.

Spectral Data for 6,7-Dimethyl-2,3-diphenylquinoxaline: [5]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.93 (s, 2H), 7.50 (dd, J = 7.5, 2.1 Hz, 4H), 7.35 - 7.29 (m, 6H), 2.52 (s, 6H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 152.61, 140.63, 140.34, 139.51, 129.96, 128.63, 128.33, 128.30, 20.55.

Conclusion

The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of benzimidazole and quinoxaline derivatives starting from this compound. The key to this synthetic strategy is the high-yield reduction of the dinitroaromatic precursor to the versatile 2,3-diaminotoluene intermediate. The subsequent cyclization reactions are robust and lead to the formation of medicinally and materially relevant heterocyclic compounds. The provided quantitative data and spectroscopic information will aid researchers in the successful implementation and characterization of these synthetic routes.

References

Application Notes and Protocols for the Analysis of 2,3-Dinitrotoluene in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sample preparation techniques essential for the accurate and reliable quantitative analysis of 2,3-Dinitrotoluene (2,3-DNT) in complex matrices such as soil and water. Given its persistence in the environment and its presence as an impurity in the production of other nitroaromatic compounds, robust analytical methods are crucial.[1] Effective sample preparation is the cornerstone of minimizing matrix effects that can interfere with analytical results.[2]

Introduction to Sample Preparation Techniques

The analysis of 2,3-DNT in environmental and biological samples is often hampered by the presence of interfering compounds. In soil, humic and fulvic acids are major sources of matrix effects, while in water, dissolved organic matter and salts can impact analytical accuracy.[2] A variety of sample preparation techniques can be employed to isolate and concentrate 2,3-DNT from the sample matrix, thereby enhancing the sensitivity and reliability of subsequent analysis by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Commonly used techniques for 2,3-DNT sample preparation include:

  • Solid-Phase Extraction (SPE): A highly effective method for cleaning up both water and soil extracts. A suitable sorbent selectively retains 2,3-DNT while allowing interfering compounds to be washed away.[2]

  • Liquid-Liquid Extraction (LLE): Particularly useful for water samples, this technique isolates 2,3-DNT by partitioning it into an immiscible solvent.[2]

  • Ultrasonic-Assisted Extraction (UAE): A widely used method for extracting nitroaromatics from solid samples like soil, utilizing high-frequency sound waves to improve extraction efficiency.[3]

  • Pressurized Liquid Extraction (PLE): An efficient method for extracting analytes from solid matrices using elevated temperatures and pressures.[4]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, this method can be adapted for the extraction of 2,3-DNT from soil samples. It involves a salting-out extraction followed by dispersive SPE for cleanup.[5]

Quantitative Data Summary

While specific quantitative performance data for 2,3-DNT is less common in the literature than for its isomers (2,4-DNT and 2,6-DNT), the data for these related compounds provide a strong indication of the expected performance. The following tables summarize typical performance data for various sample preparation and analytical methods.

Table 1: Performance Data for Dinitrotoluene Isomer Analysis in Water

Parameter2,4-Dinitrotoluene2,6-DinitrotolueneReference
HPLC Method
Limit of Detection (LOD)0.78 µg/L1.17 µg/L[6]
Recovery Rate (%)95-9895-98[2]
GC Method
Limit of Detection (LOD)0.04 µg/L0.003 µg/L[7]

Table 2: Performance Data for Dinitrotoluene Isomer Extraction from Soil

Extraction MethodTypical RecoveryExtraction TimeKey AdvantagesReference
Ultrasonic-Assisted Extraction (UAE)Good to Excellent~18 hours (bath)Widely used, recognized method[3][4]
Pressurized Liquid Extraction (PLE)Excellent~15 minutesFast, highly efficient[4]
Solid-Phase Microextraction (SPME)Good~30 minutesSolvent-free, good for trace analysis[4]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the most common sample preparation techniques for 2,3-DNT analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol outlines the extraction and concentration of 2,3-DNT from aqueous samples using SPE.

Materials:

  • SPE cartridges (e.g., Polystyrene-divinylbenzene (PS-DVB) or equivalent)[4]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Reagent water (HPLC grade)

  • Vacuum manifold

  • Collection vials

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 10 mL of acetonitrile through each cartridge.

    • Follow with 10 mL of methanol. Do not allow the sorbent to become dry after this step.[4]

  • Cartridge Equilibration:

    • Pass 10 mL of reagent water through each cartridge, ensuring the sorbent remains wet.[4]

  • Sample Loading:

    • Measure a known volume of the water sample (e.g., 500 mL).

    • Pass the sample through the conditioned and equilibrated cartridge at a flow rate of approximately 10-15 mL/min.[4]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove water-soluble interferences.[4]

  • Drying:

    • Dry the cartridge under vacuum for 15-20 minutes to remove residual water.[4]

  • Elution:

    • Place clean collection vials inside the vacuum manifold.

    • Elute the retained 2,3-DNT by passing 5 mL of acetonitrile through the sorbent. Collect the eluate.[4]

  • Concentration and Reconstitution:

    • If necessary, concentrate the eluate to a smaller volume or to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for the intended analytical method (e.g., mobile phase for HPLC).[2]

Protocol 2: QuEChERS for Soil Samples

This protocol is an adaptation of the QuEChERS method for the extraction of 2,3-DNT from soil.

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and magnesium sulfate

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.[5]

    • Centrifuge at 3000 rpm for 5 minutes.[5]

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing PSA and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.[5]

  • Final Extract:

    • The resulting supernatant is the final extract, ready for analysis by GC-MS or HPLC. A solvent exchange step may be necessary depending on the analytical method.[5]

Protocol 3: Ultrasonic-Assisted Extraction (UAE) for Soil Samples (Based on EPA Method 8330B)

This protocol describes the extraction of 2,3-DNT from soil using sonication.

Materials:

  • Soil sample, air-dried and sieved

  • Acetonitrile, HPLC grade

  • Ultrasonic bath or probe sonicator

  • Centrifuge and 50 mL centrifuge tubes

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Weigh approximately 2.0 g of the homogenized soil sample into a 50 mL centrifuge tube.[3]

  • Solvent Addition:

    • Add 10.0 mL of acetonitrile to the centrifuge tube.[3]

  • Sonication:

    • Place the tube in an ultrasonic bath and sonicate for 18 hours. Alternatively, use a probe sonicator for a shorter duration as optimized.[3][4]

  • Centrifugation:

    • After sonication, centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the soil particles from the extract.[3]

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter into a vial suitable for instrumental analysis.[3]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

SPE_Workflow start Start: Water Sample conditioning 1. Cartridge Conditioning (Acetonitrile, Methanol) start->conditioning equilibration 2. Cartridge Equilibration (Reagent Water) conditioning->equilibration loading 3. Sample Loading equilibration->loading washing 4. Washing (Reagent Water) loading->washing drying 5. Cartridge Drying (Vacuum) washing->drying elution 6. Elution (Acetonitrile) drying->elution concentration 7. Concentration & Reconstitution elution->concentration analysis Analysis (HPLC/GC) concentration->analysis

Solid-Phase Extraction (SPE) Workflow for Water Samples.

QuEChERS_Workflow start Start: Soil Sample extraction 1. Extraction (Acetonitrile + Salts) start->extraction centrifuge1 2. Centrifugation extraction->centrifuge1 cleanup 3. Dispersive SPE Cleanup (Supernatant + d-SPE Tube) centrifuge1->cleanup centrifuge2 4. Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis Analysis (HPLC/GC) final_extract->analysis

QuEChERS Workflow for Soil Samples.

Soil_Extraction_Workflow start Start: Soil Sample prep 1. Sample Homogenization (Drying, Sieving) start->prep extraction 2. Extraction (e.g., UAE, PLE with Acetonitrile) prep->extraction separation 3. Solid-Liquid Separation (Centrifugation/Filtration) extraction->separation cleanup 4. Cleanup (Optional) (e.g., SPE) separation->cleanup If necessary analysis Analysis (HPLC/GC) separation->analysis Directly if clean cleanup->analysis

General Workflow for Soil Sample Extraction.

References

Application Note: Trace Level Detection of 2,3-Dinitrotoluene using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dinitrotoluene (2,3-DNT) is one of six isomers of dinitrotoluene, a class of nitroaromatic compounds.[1] While less prevalent than the 2,4-DNT and 2,6-DNT isomers, 2,3-DNT is an environmental contaminant of concern due to its persistence and resistance to biodegradation.[1] Its presence, even at trace levels, in environmental matrices such as soil and water can be indicative of contamination from industrial activities or the use of explosives. Consequently, the development of sensitive and reliable analytical methods for the detection and quantification of 2,3-DNT is of significant importance for environmental monitoring, forensic analysis, and risk assessment.

Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient sample preparation technique that is particularly well-suited for the extraction and pre-concentration of volatile and semi-volatile organic compounds from various matrices.[2] This application note provides a detailed protocol for the trace level detection of 2,3-DNT in water and soil samples using SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Principle of Solid-Phase Microextraction (SPME)

SPME is an equilibrium-based extraction technique that utilizes a fused silica fiber coated with a polymeric stationary phase.[3] The fiber is exposed to the sample, either by direct immersion into a liquid sample or by exposure to the headspace above a liquid or solid sample.[4] Analyte molecules partition from the sample matrix into the fiber coating until equilibrium is established. Following extraction, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and introduced into the GC column for separation and subsequent detection by a mass spectrometer.[3] The amount of analyte extracted by the fiber is proportional to its concentration in the sample, allowing for quantitative analysis.

Materials and Reagents

  • SPME Fiber Assembly: A polydimethylsiloxane/divinylbenzene (PDMS/DVB) coated fiber is recommended for the analysis of nitroaromatic compounds.

  • Vials: 10 mL or 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Heater/Stirrer: Magnetic stirrer with a heating plate.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless inlet and a suitable capillary column (e.g., HP-5ms or equivalent).

  • Analytical Standard: this compound (analytical grade).

  • Solvents: Methanol, Acetonitrile (HPLC grade).

  • Reagents: Sodium chloride (analytical grade), Reagent-grade water.

Experimental Protocols

Preparation of Standard Solutions

Prepare a stock solution of 2,3-DNT (e.g., 1000 µg/mL) in methanol.[2] Working standard solutions of lower concentrations are prepared by serial dilution of the stock solution with reagent-grade water for calibrating the instrument.

SPME Procedure for Water Samples
  • Sample Preparation: Place 5 mL of the water sample into a 10 mL headspace vial. For enhanced extraction efficiency, add sodium chloride to the sample to achieve a concentration of approximately 25-30% (w/v) to increase the ionic strength of the solution.

  • Extraction:

    • Place the vial on a heater/stirrer and add a magnetic stir bar.

    • Heat the sample to a constant temperature (e.g., 60-80°C) with continuous stirring.

    • Expose the PDMS/DVB SPME fiber to the headspace above the sample for a predetermined extraction time (e.g., 30-60 minutes). The optimal time should be determined experimentally.

  • Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the hot GC inlet (e.g., 250-270°C) for thermal desorption.[2] The desorption time should be sufficient to ensure complete transfer of the analyte to the GC column (e.g., 2-5 minutes).

SPME Procedure for Soil Samples
  • Sample Preparation: Weigh 2-5 grams of the soil sample into a 20 mL headspace vial. Add a sufficient amount of reagent-grade water to create a slurry.[5] The addition of water facilitates the partitioning of 2,3-DNT from the soil matrix into the aqueous phase and subsequently into the headspace.

  • Extraction:

    • Seal the vial and place it on a heater/stirrer.

    • Heat the slurry to a constant temperature (e.g., 70-90°C) with continuous stirring for a predetermined equilibration time.

    • Expose the PDMS/DVB SPME fiber to the headspace above the soil slurry for a defined extraction time (e.g., 45-90 minutes).

  • Desorption: Following extraction, retract the fiber and perform thermal desorption in the GC inlet as described for water samples.

GC-MS Analysis

The following table outlines the recommended GC-MS parameters for the analysis of 2,3-DNT.

ParameterValue/Description
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Injector Split/Splitless Inlet
Injection Mode Splitless
Injector Temperature 250 °C
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 60 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for 2,3-DNT m/z 182 (quantifier), 165, 135 (qualifiers)

Quantitative Data

Specific quantitative performance data for the SPME of 2,3-DNT is limited in the scientific literature. The following table summarizes typical performance data for the analysis of dinitrotoluene isomers using SPME and other extraction methods, which can serve as a reference. It is highly recommended to perform in-house validation to determine the specific performance characteristics of this method for 2,3-DNT.

ParameterMethodMatrixTypical Value Range for DNT Isomers
Limit of Detection (LOD) SPME-GC-MSWater0.01 - 1 µg/L
Limit of Quantification (LOQ) SPME-GC-MSWater0.05 - 5 µg/L
Linearity (R²) SPME-GC-MSWater> 0.99
Recovery SPMESpiked Soil80 - 110%
Precision (RSD%) SPME-GC-MSWater/Soil< 15%

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis cluster_data Data Processing Sample Water or Soil Sample Vial Place in Headspace Vial Sample->Vial Matrix_Mod Add Salt (Water) or Water (Soil) Vial->Matrix_Mod Heat_Stir Heat and Stir Matrix_Mod->Heat_Stir Expose_Fiber Expose SPME Fiber to Headspace Heat_Stir->Expose_Fiber Equilibration Analyte Partitioning Expose_Fiber->Equilibration Desorption Thermal Desorption in GC Inlet Equilibration->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

Caption: Experimental workflow for SPME-GC-MS analysis of 2,3-DNT.

SPME_Optimization cluster_fiber Fiber Parameters cluster_extraction_params Extraction Parameters cluster_matrix Sample Matrix cluster_desorption Desorption Parameters center SPME Efficiency Fiber_Coating Fiber Coating (e.g., PDMS/DVB) center->Fiber_Coating Extraction_Time Extraction Time center->Extraction_Time Extraction_Temp Extraction Temperature center->Extraction_Temp Agitation Agitation/Stirring Speed center->Agitation pH pH center->pH Ionic_Strength Ionic Strength (Salt Addition) center->Ionic_Strength Matrix_Composition Matrix Composition center->Matrix_Composition Desorption_Temp Desorption Temperature center->Desorption_Temp Desorption_Time Desorption Time center->Desorption_Time

Caption: Key parameters influencing SPME efficiency for 2,3-DNT analysis.

Logical_Relationship Trace_Detection Trace Level Detection of 2,3-DNT SPME Solid-Phase Microextraction (SPME) Trace_Detection->SPME GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Trace_Detection->GCMS Extraction Efficient Extraction & Pre-concentration SPME->Extraction Separation High-Resolution Separation GCMS->Separation Detection Sensitive & Selective Detection GCMS->Detection

Caption: Logical relationship of techniques for trace 2,3-DNT detection.

Conclusion

Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry provides a robust, sensitive, and solvent-minimized approach for the trace level detection of this compound in environmental samples. The described protocols for water and soil matrices offer a solid foundation for laboratories involved in the analysis of nitroaromatic compounds. Optimization of SPME parameters and proper method validation are crucial for achieving accurate and reliable quantitative results. This method is a valuable tool for environmental monitoring, forensic investigations, and ensuring the safety and quality of various products.

References

Application of 2,3-Dinitrotoluene in the Synthesis of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 2,3-dinitrotoluene (2,3-DNT) in the synthesis of azo dyes. Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) and are widely used as colorants in various industries, including textiles, food, and pharmaceuticals.[1][2][3][4] The synthesis of azo dyes from 2,3-DNT requires a multi-step process, beginning with the reduction of the nitro groups to form the corresponding diamine, followed by diazotization and coupling reactions.

The overall synthetic strategy involves:

  • Reduction of this compound (2,3-DNT) to 2,3-Diaminotoluene (2,3-DAT).

  • Diazotization of 2,3-Diaminotoluene (2,3-DAT) to form a diazonium salt.

  • Azo Coupling of the diazonium salt with a suitable coupling component to yield the final azo dye.

This application note provides detailed protocols for each of these key steps, along with data presentation and visualizations to aid researchers in the successful synthesis and application of these compounds.

Experimental Protocols

Protocol 1: Reduction of this compound to 2,3-Diaminotoluene

The reduction of the two nitro groups in this compound to amino groups is the initial and crucial step. Catalytic hydrogenation is a common and efficient method for this transformation.[5]

Materials:

  • This compound (2,3-DNT)

  • Palladium on activated carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Buchner funnel, Celite®)

  • Rotary evaporator

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of 10% Palladium on activated carbon (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Introduce hydrogen gas into the vessel to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (disappearance of the starting material), carefully vent the excess hydrogen gas and purge the vessel again with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,3-diaminotoluene.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Diazotization of 2,3-Diaminotoluene

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[6] Due to the presence of two amino groups in 2,3-diaminotoluene, mono- or bis-diazotization can occur depending on the stoichiometry of the reagents. This protocol focuses on mono-diazotization for the synthesis of a simple azo dye.

Materials:

  • 2,3-Diaminotoluene (2,3-DAT)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice bath

Procedure:

  • In a beaker, dissolve a specific molar equivalent of 2,3-diaminotoluene in a mixture of distilled water and concentrated hydrochloric acid.[7]

  • Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5°C.[7]

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.[7]

  • Slowly add the sodium nitrite solution dropwise to the cooled 2,3-diaminotoluene solution while maintaining the temperature between 0-5°C and stirring continuously.[7]

  • The formation of the diazonium salt is indicated by a change in the color of the solution.

  • The resulting solution containing the diazonium salt is unstable and should be used immediately in the subsequent coupling reaction.[7] Diazonium salts, especially when dry, can be explosive.[7]

Protocol 3: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an activated aromatic ring of a coupling component, such as a phenol or an aromatic amine.[8] The pH of the reaction medium is crucial for a successful coupling reaction.

Materials:

  • Freshly prepared 2,3-diaminotoluene diazonium salt solution

  • 2-Naphthol (or other phenolic compound)

  • 10% Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a beaker, dissolve a molar equivalent of the phenolic compound (e.g., 2-naphthol) in a 10% sodium hydroxide solution.[7]

  • Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5°C.[7]

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with constant stirring.

  • A brightly colored azo dye should precipitate out of the solution almost immediately.

  • Continue stirring the mixture in the ice bath for another 30 minutes to ensure the completion of the reaction.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold distilled water to remove any unreacted starting materials and salts.[7]

  • Dry the purified dye in a desiccator or a low-temperature oven.[7]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of azo dyes. Note that specific values will vary depending on the exact substrates and reaction conditions used.

Table 1: Reaction Parameters for Azo Dye Synthesis

ParameterValue/RangeReference
Diazotization
Temperature0-5°C[7]
Amine to NaNO₂ Molar Ratio1:1 to 1:1.1[7]
AcidConcentrated HCl[7]
Azo Coupling
Temperature0-5°C[7]
Diazonium Salt to Coupling Component Molar Ratio1:1 (or slight excess of coupling component)[7]
pH for Phenolic Coupling8-11 (alkaline)[9]
pH for Amine Coupling4-5 (mildly acidic)[7]

Table 2: Characterization Data for a Representative Azo Dye

PropertyTypical Value/Observation
Physical Appearance Colored solid (e.g., red, orange, yellow)[1]
Melting Point Varies depending on the structure
Yield 70-95%
UV-Visible Spectroscopy (λmax) 400-600 nm (in a suitable solvent)
FT-IR Spectroscopy (cm⁻¹) ~1400-1500 (N=N stretch), ~3200-3500 (O-H or N-H stretch)
¹H-NMR Spectroscopy (ppm) Aromatic protons in the range of 6.5-8.5 ppm

Mandatory Visualization

The following diagrams illustrate the key workflows and chemical transformations described in this application note.

G cluster_0 Synthesis Workflow DNT This compound (2,3-DNT) Reduction Reduction (e.g., H₂, Pd/C) DNT->Reduction DAT 2,3-Diaminotoluene (2,3-DAT) Reduction->DAT Diazotization Diazotization (NaNO₂, HCl, 0-5°C) DAT->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Azo_Coupling Azo Coupling Diazonium->Azo_Coupling Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

Caption: Overall workflow for the synthesis of an azo dye from this compound.

G cluster_1 Detailed Experimental Protocol start Start dissolve_dat Dissolve 2,3-DAT in HCl/H₂O start->dissolve_dat cool_dat Cool to 0-5°C dissolve_dat->cool_dat add_nitrite Add NaNO₂ dropwise to 2,3-DAT solution cool_dat->add_nitrite prepare_nitrite Prepare NaNO₂ solution prepare_nitrite->add_nitrite mix_solutions Slowly add diazonium solution to coupling solution add_nitrite->mix_solutions prepare_coupling Dissolve coupling component in NaOH cool_coupling Cool to 0-5°C prepare_coupling->cool_coupling cool_coupling->mix_solutions stir Stir for 30 min in ice bath mix_solutions->stir filter Filter the precipitate stir->filter wash Wash with cold H₂O filter->wash dry Dry the azo dye wash->dry end End dry->end

Caption: Step-by-step experimental workflow for diazotization and azo coupling.

References

Application Notes and Protocols for the Analytical Detection of 2,3-Dinitrotoluene in Forensic Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dinitrotoluene (2,3-DNT) is a nitroaromatic compound of significant forensic interest.[1][2] Although not a primary explosive itself, it is a known impurity and byproduct in the synthesis of 2,4,6-trinitrotoluene (TNT).[1] Consequently, the detection of 2,3-DNT in pre- or post-blast samples can serve as a critical chemical indicator for the presence of TNT-based explosive materials.[1] The analysis of 2,3-DNT, as part of an impurity profile, can aid in linking explosive samples to a common source.[1] This document provides detailed application notes and protocols for the analytical detection of 2,3-DNT in forensic samples, intended for researchers, scientists, and professionals in drug development and forensic analysis.

Data Presentation

The selection of an appropriate analytical method for the detection of 2,3-DNT is contingent upon the sample matrix, required sensitivity, and the distinction between screening and confirmatory analysis.[1] Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are among the most powerful and widely employed techniques for the separation and identification of 2,3-DNT.[1][2] The following table summarizes quantitative data for the analysis of dinitrotoluene isomers using various analytical methods.

Table 1: Quantitative Data for the Analysis of Dinitrotoluene Isomers

Analytical TechniqueAnalyte(s)Limit of Detection (LOD) / Limit of Quantification (LOQ)Matrix
HPLC with Diol Column2,4-DNT0.78 µg/L (LOD)Spiked Environmental Samples[3]
HPLC with Diol Column2,6-DNT1.17 µg/L (LOD)Spiked Environmental Samples[3]
HPLC with Phenyl-3 ColumnDNT Isomers0.62–1.32 µg/L (LOD)Spiked Environmental Samples[3]
HPLC with Electrochemical Detection (EC)DNT Isomers1 to 40 pg/LGroundwater[1]
HPLC with UV Detection2,4-DNT10 µg/LMunitions Wastewater[1][4]
Gas Chromatography with Electron Capture Detector (GC-ECD)2,4-DNT20 ppt (2x10⁻⁵ ppm)Air / Surface Particulates[1]
Vacuum-Outlet GC-MSVarious TNT ImpuritiesCalibration range: 0.05 to 1.5 µg/mLStandard Solutions[1]
Square Wave Voltammetry2,4-DNT10 µM---
Enzymatic Biosensor2,4-DNT biodegradation derivatives4.7 x 10⁻⁶ M (4M5NC), 2.0 x 10⁻⁷ M (2,4,5-THT)---

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are crucial for obtaining accurate and reproducible results.

Protocol 1: Sample Preparation of Post-Blast Debris for GC-MS Analysis

This protocol outlines a general procedure for the extraction of 2,3-DNT from a simulated post-blast soil or debris sample.[1]

Materials and Reagents:

  • Debris sample (e.g., soil, concrete fragments)

  • Acetonitrile (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., Methyl decanoate)

  • Sonicator

  • Centrifuge and 50 mL centrifuge tubes

  • Syringe filters (0.45 µm, PTFE)

  • 2 mL GC vials

Procedure:

  • Sample Weighing: Weigh approximately 5 grams of the homogenized debris sample into a 50 mL centrifuge tube.[1]

  • Spiking: Spike the sample with a known amount of the internal standard solution.

  • Solvent Addition: Add 10.0 mL of acetonitrile to the centrifuge tube.

  • Extraction: Cap the tube securely and sonicate the sample for 30 minutes to facilitate efficient extraction.[1]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate solid particles from the extract.[1]

  • Drying and Filtration: Carefully decant the supernatant into a clean beaker containing a small amount of anhydrous sodium sulfate to remove residual water. After 5 minutes, filter the extract through a 0.45 µm syringe filter directly into a GC vial.[1]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides instrumental parameters for the analysis of 2,3-DNT.[1][5]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[5]

GC-MS Conditions:

  • Injector: Splitless mode[5]

  • Injection Volume: 1 µL[5]

  • Injector Temperature: 250 °C[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[5]

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 1 min[5]

    • Ramp 1: 20 °C/min to 180 °C[5]

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 min[5]

  • MSD Transfer Line: 280 °C[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[5]

  • Ion Source Temperature: 230 °C[5]

  • Quadrupole Temperature: 150 °C[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (40-500 amu) for qualitative identification.[1]

  • SIM Ions for 2,3-DNT: Monitor characteristic ions such as m/z 182, 165, and 135.[1]

Data Analysis:

  • Qualitative Identification: Compare the retention time and mass spectrum of the peak in the sample chromatogram with that of a certified 2,3-DNT standard. The molecular ion for 2,3-DNT should be observed at m/z 182.[1]

  • Quantitative Analysis: Prepare a calibration curve using standard solutions of 2,3-DNT at various concentrations (e.g., 0.05 to 1.5 µg/mL), each containing a consistent amount of the internal standard.[1] Plot the ratio of the peak area of 2,3-DNT to the peak area of the internal standard against the concentration to determine the amount of 2,3-DNT in the sample.[1]

Protocol 3: High-Performance Liquid Chromatography (HPLC-UV) Analysis

This protocol outlines a method for the analysis of explosives, including 2,3-DNT, from soil samples using HPLC with UV detection.[2]

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

HPLC Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (e.g., 50:50 v/v).[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL[2]

  • Detector Wavelength: 254 nm[2]

Procedure:

  • Sample Preparation: Extract a known weight of the soil sample (e.g., 2 g) with acetonitrile using an ultrasonic bath for 15-20 minutes. Filter the extract through a 0.45 µm syringe filter.

  • Calibration: Inject a series of prepared 2,3-DNT working standards to generate a calibration curve.[2]

  • Sample Analysis: Inject the extracted soil sample and quantify 2,3-DNT based on the calibration curve.[2]

Visualizations

Forensic Analysis Workflow for this compound

The following diagram illustrates the general workflow for the forensic analysis of 2,3-DNT from sample collection to data interpretation.

Forensic_Workflow_for_2_3_DNT cluster_sample_processing Sample Processing cluster_instrumental_analysis Instrumental Analysis cluster_data_analysis Data Analysis & Interpretation Sample_Collection Sample Collection (Post-Blast Debris, Soil, Water) Sample_Homogenization Sample Homogenization (Sieving, Grinding) Sample_Collection->Sample_Homogenization Extraction Extraction (Solvent Extraction, Sonication) Sample_Homogenization->Extraction Filtration_Cleanup Filtration & Cleanup (Syringe Filtration, SPE) Extraction->Filtration_Cleanup GC_MS GC-MS Analysis Filtration_Cleanup->GC_MS HPLC HPLC-UV/EC Analysis Filtration_Cleanup->HPLC Qualitative_ID Qualitative Identification (Retention Time, Mass Spectra) GC_MS->Qualitative_ID HPLC->Qualitative_ID Quantitative_Analysis Quantitative Analysis (Calibration Curve) Qualitative_ID->Quantitative_Analysis Forensic_Report Forensic Report (Impurity Profiling, Source Identification) Quantitative_Analysis->Forensic_Report

Caption: General workflow for the forensic analysis of 2,3-DNT.

Electrochemical Detection Pathway

Electrochemical methods provide a rapid and sensitive alternative for the detection of nitroaromatic compounds.[6] The detection is based on the electrochemical reduction of the nitro groups.[6]

Electrochemical_Reduction Dinitrotoluene Dinitrotoluene (R-NO2)2 Nitroso Nitroso Derivative Dinitrotoluene->Nitroso +2e-, +2H+ Hydroxylamino Hydroxylamino Derivative Nitroso->Hydroxylamino +2e-, +2H+ Amino Amino Derivative Hydroxylamino->Amino +2e-, +2H+

Caption: Generalized electrochemical reduction pathway of a dinitrotoluene isomer.

References

Application Note: Quantification of 2,3-Dinitrotoluene Isomers by High-Resolution Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinitrotoluene (DNT) comprises six structural isomers, with 2,4-DNT and 2,6-DNT being the most common in commercial mixtures used for producing polyurethanes, explosives, and dyes.[1] The minor isomers, including 2,3-dinitrotoluene (2,3-DNT), are also significant as they contribute to the overall characteristics and biological impacts of the mixture.[1] Due to its persistence in the environment and resistance to biodegradation compared to other DNT isomers, accurate and sensitive analytical methods for the detection and quantification of 2,3-DNT are crucial for environmental monitoring and forensic analysis.[2][3] High-resolution gas chromatography (GC), particularly when coupled with mass spectrometry (MS), provides a robust and reliable platform for the analysis of 2,3-DNT, offering high separation efficiency and definitive identification.[2] This application note details a comprehensive protocol for the quantitative analysis of 2,3-DNT using high-resolution gas chromatography.

Data Presentation

Isomer Composition in Technical Grade Dinitrotoluene

Technical grade dinitrotoluene (TG-DNT) is a mixture of several isomers. The precise composition can vary depending on the manufacturing process, but a typical distribution is summarized in the table below. 2,3-DNT is consistently present as a minor component.[1]

IsomerAbbreviationPercentage in Mixture (%)
2,4-Dinitrotoluene2,4-DNT~75-80
2,6-Dinitrotoluene2,6-DNT~15-20
This compound2,3-DNT~1-2
3,4-Dinitrotoluene3,4-DNT~1-5
2,5-Dinitrotoluene2,5-DNT<1
3,5-Dinitrotoluene3,5-DNT<1
Performance Characteristics of Analytical Methods for Dinitrotoluene Analysis

The following table summarizes typical performance characteristics of common analytical methods used for dinitrotoluene analysis, providing a benchmark for method validation.[4]

Performance CharacteristicGas Chromatography - Electron Capture Detector (GC-ECD)Gas Chromatography - Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography - Ultraviolet Detector (HPLC-UV)
Linearity (Correlation Coefficient, r²)> 0.99> 0.99> 0.99
Accuracy (Recovery %)80-110%90-110%95-105%
Precision (RSD %)< 15%< 10%< 5%
Limit of Detection (LOD)Low µg/L to ng/L rangeng/mL rangeµg/L range
Limit of Quantitation (LOQ)Low µg/L to ng/L rangeng/mL rangeµg/L range

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for DNT Isomer Analysis

This protocol outlines a standard method for the separation and identification of DNT isomers in a mixture.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the technical grade DNT sample.

  • Dissolve the sample in 10 mL of a suitable volatile organic solvent such as acetonitrile, methanol, or dichloromethane.[1][2]

  • Vortex the solution until the sample is completely dissolved.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.[1] For GC-MS analysis, the aim is to achieve a column loading of approximately 10 ng with a 1 µL injection (splitless).[5]

  • Ensure the final sample is free of particles or precipitate. Centrifuge if necessary before transferring to a GC vial.[5]

2. GC-MS Instrumentation and Conditions: [2]

ParameterValue/Description
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Injector Split/Splitless Inlet
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial Temperature: 60 °C, hold for 1 minRamp 1: 20 °C/min to 180 °CRamp 2: 10 °C/min to 280 °C, hold for 5 min
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 3 min

3. SIM Parameters for 2,3-DNT Quantification: [2]

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound18216563

4. Calibration:

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2,3-DNT standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at 4°C in the dark.

  • Intermediate Standard (100 µg/mL): Pipette 1 mL of the 1000 µg/mL stock standard into a 10 mL volumetric flask and dilute to volume with acetonitrile.

  • Working Calibration Standards: Prepare a series of at least five calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the intermediate standard with acetonitrile.[2][4] Transfer each standard to a labeled GC vial.

5. Data Analysis:

  • Identify the individual DNT isomers based on their retention times and mass spectra by comparison with certified reference standards.

  • Create a calibration curve by plotting the peak area of the quantifier ion (m/z 182 for 2,3-DNT) versus the concentration of the calibration standards. A linear regression with a correlation coefficient (R²) > 0.995 is desirable.[2]

  • Quantify 2,3-DNT in the sample by integrating the peak area of the quantifier ion and using the linear regression equation from the calibration curve.[2]

  • Account for any dilution or concentration factors from the sample preparation step to determine the final concentration in the original sample.[2]

Mandatory Visualization

experimental_workflow sample_prep Sample Preparation (Weighing, Dissolving, Dilution) gc_ms_analysis High-Resolution GC-MS Analysis (Instrument Setup and Sequence Run) sample_prep->gc_ms_analysis data_acquisition Data Acquisition (Chromatograms and Mass Spectra) gc_ms_analysis->data_acquisition data_processing Data Processing (Peak Integration and Identification) data_acquisition->data_processing calibration Calibration Curve Generation (Standard Analysis and Linear Regression) data_processing->calibration quantification Quantification of 2,3-DNT (Concentration Calculation) data_processing->quantification calibration->quantification reporting Reporting (Final Results) quantification->reporting

Caption: Experimental workflow for the quantification of this compound by GC-MS.

Conclusion

This application note provides a detailed and robust protocol for the quantification of this compound using high-resolution gas chromatography coupled with mass spectrometry. The outlined method, including sample preparation, instrumental conditions, and data analysis, offers a reliable framework for researchers in environmental monitoring, forensic science, and drug development requiring accurate measurement of 2,3-DNT and other dinitrotoluene isomers. The high separation efficiency of the capillary GC column combined with the specificity of mass spectrometry in SIM mode ensures high sensitivity and accurate quantification.

References

Application Notes and Protocols for the Electrochemical Detection of 2,3-Dinitrotoluene in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dinitrotoluene (2,3-DNT) is one of the six isomers of dinitrotoluene, a class of nitroaromatic compounds. While 2,4-DNT and 2,6-DNT are more commonly encountered, the detection of all isomers, including 2,3-DNT, is crucial for environmental monitoring and forensic analysis. Technical grade dinitrotoluene can contain a small percentage of 2,3-DNT.[1] Electrochemical methods provide a sensitive, rapid, and cost-effective means for the detection of nitroaromatic compounds.[1] These techniques rely on the electrochemical reduction of the nitro groups (-NO₂) on the analyte molecule.[1] Although specific studies on the electrochemical detection of 2,3-DNT are not as prevalent as for its isomers, the principles and methodologies used for other dinitrotoluenes are largely applicable.[1]

The electrochemical reduction of dinitrotoluene in a protic solvent typically displays two reduction peaks, which correspond to the stepwise reduction of the two nitro groups.[1] The exact potential of these reduction peaks can be influenced by the position of the nitro groups on the toluene ring.[1]

Quantitative Data Presentation

Quantitative data for the electrochemical detection of 2,3-DNT is limited in publicly available literature. The following table summarizes the performance of various electrochemical methods for the detection of other dinitrotoluene isomers and related nitroaromatic compounds to provide a benchmark for expected performance.

AnalyteElectrode Material/ModificationAnalytical MethodLinear RangeLimit of Detection (LOD)Reference/Remarks
2,4-DNTReceptor-modified 3DOM carbonSquare Wave VoltammetryNot Specified10 µMDetection was possible in the presence of interferents like nitrobenzene.
2,4-DNTDendrite-like boron-doped carbon nanowalls (D:CNW)Differential Pulse VoltammetryTwo linear ranges observed3.5 nMHigh sensitivity of 61.3 ± 2.29 µA cm⁻² µM⁻¹.[2]
DNT (isomer not specified)Not specifiedSquare Wave Voltammetry with preconcentrationNot Specified250 ppbPeak height analysis provided a lower LOD than peak area analysis.[3]
TNTZnO₂/CNT Nanocomposite on Gold ElectrodeVoltammetry4–500 nM3.4 nMHigh sensitivity of 80.53 μA cm⁻² μM⁻¹.[4]
TNTCarbon Dots on Glassy Carbon ElectrodeDifferential Pulse Voltammetry5 nM to 30 μM1 nMThe number of reduction peaks corresponded to the number of nitro groups.[5]
TNTAmine-functionalized gold filmElectrochemical Impedance Spectroscopy10⁻¹⁴–10⁻³ M10⁻¹⁴ MUtilized an anti-TNT aptamer for selectivity.[6]

Experimental Protocols

This section provides a detailed, generalized methodology for the electrochemical detection of this compound in aqueous solutions. This protocol is based on established methods for other dinitrotoluene isomers and should be optimized for the specific analysis of 2,3-DNT.[1]

1. Materials and Reagents

  • This compound (analytical standard)

  • Phosphate buffered saline (PBS), 0.1 M, pH 7.0 (or other suitable supporting electrolyte)

  • Methanol or Acetonitrile (for stock solution)

  • Alumina slurry (0.3 µm and 0.05 µm)

  • Deionized water

  • Nitrogen gas (high purity)

2. Equipment

  • Potentiostat/Galvanostat with voltammetry software

  • Electrochemical cell (three-electrode setup)

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (or Saturated Calomel Electrode)

  • Counter Electrode: Platinum wire

  • Micropipettes

  • Volumetric flasks

  • Analytical balance

  • Sonication bath

3. Working Electrode Preparation

Proper preparation of the working electrode is critical for obtaining reproducible results.

  • Polishing: Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes, followed by a thorough rinsing with deionized water. Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes and rinse thoroughly with deionized water.[1]

  • Sonication: Sonicate the electrode in deionized water for 2 minutes to remove any residual alumina particles.[1]

  • Drying: Dry the electrode surface under a gentle stream of nitrogen gas.[1]

4. Preparation of Solutions

  • Stock Solution: Prepare a 10 mM stock solution of 2,3-DNT in methanol or acetonitrile.[1]

  • Working Solutions: Prepare a series of 2,3-DNT working solutions by diluting the stock solution with the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) to the desired concentrations for constructing a calibration curve.[1]

5. Electrochemical Measurement

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte.

  • Deoxygenation: Deoxygenate the solution by bubbling with high-purity nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the entire measurement to prevent interference from oxygen reduction.[1]

  • Cyclic Voltammetry (CV):

    • Record a blank CV of the supporting electrolyte in the desired potential window (e.g., from +0.2 V to -1.2 V vs. Ag/AgCl) at a scan rate of 100 mV/s.[1]

    • Add a known concentration of 2,3-DNT to the cell and record the CV to observe the reduction peaks corresponding to the nitro groups.[1]

  • Differential Pulse Voltammetry (DPV) for Quantification:

    • Record a blank DPV of the supporting electrolyte.

    • Record the DPVs for each of the prepared working solutions of 2,3-DNT. Typical DPV parameters to be optimized may include a modulation amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s.[1]

6. Data Analysis

  • For DPV measurements, determine the peak current for the most well-defined reduction peak at each concentration.[1]

  • Construct a calibration curve by plotting the peak current versus the concentration of 2,3-DNT.

  • Determine the linear range, sensitivity (slope of the calibration curve), and the limit of detection (LOD). The LOD can be calculated using the formula: LOD = 3 * (standard deviation of the blank) / slope.[1]

Visualizations

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrode Working Electrode Preparation cell_setup Electrochemical Cell Assembly prep_electrode->cell_setup prep_solution Sample and Standard Solution Preparation prep_solution->cell_setup deoxygenation Deoxygenation (N2 Purge) cell_setup->deoxygenation electro_analysis Electrochemical Analysis (e.g., DPV) deoxygenation->electro_analysis peak_measurement Peak Current Measurement electro_analysis->peak_measurement calibration_curve Calibration Curve Construction peak_measurement->calibration_curve quantification Quantification of 2,3-DNT calibration_curve->quantification

Caption: A typical experimental workflow for the electrochemical detection of 2,3-DNT.[1]

G cluster_legend Electrochemical Reduction Steps DNT Dinitrotoluene (R-NO2)2 Nitroso Nitroso Intermediate DNT->Nitroso + e-, + H+ Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine + e-, + H+ Amine Amine Product Hydroxylamine->Amine + 2e-, + 2H+

Caption: Generalized electrochemical reduction pathway of a dinitrotoluene isomer.[1]

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Dinitrotoluene (DNT) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the chromatographic analysis of 2,3-Dinitrotoluene (2,3-DNT) and its isomers. This guide is tailored for researchers, scientists, and analytical professionals facing challenges in achieving adequate separation and quantification of the six DNT isomers (2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT). Due to their structural similarity, these compounds often co-elute, making accurate analysis difficult.[1]

This center provides practical troubleshooting advice in a question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing poor resolution or complete co-elution of my DNT isomers, especially between 2,4-DNT and 2,6-DNT, on my C18 column?

A1: This is the most common challenge in DNT analysis. The structural similarity of the isomers leads to very close retention times on standard C18 columns.[1] EPA Method 8330B notes that 2,4-DNT and 2,6-DNT elute with a retention time difference of as little as 0.2 minutes on C18 columns, which can make baseline separation nearly impossible, especially if one isomer is present in high concentration.[2]

  • Troubleshooting Steps:

    • Column Selection: Standard C18 phases rely primarily on hydrophobic interactions. For DNT isomers, this mechanism is often insufficient. Consider switching to a stationary phase that offers alternative separation mechanisms.

      • Phenyl-Hexyl Columns: These columns provide additional π-π interactions between the phenyl rings of the stationary phase and the nitroaromatic rings of the DNT isomers.[1][3] This secondary interaction mechanism enhances selectivity for structural isomers.[1]

      • Diol Columns: Diol-functionalized columns have proven highly effective, offering superior resolution by forming charge-transfer complexes with nitroaromatic compounds.[4][5] This interaction is based on the electron-donating hydroxyl groups of the diol phase and the electron-accepting nature of the nitroaromatic compounds.[4]

    • Mobile Phase Optimization: Systematically adjust the organic modifier (e.g., acetonitrile or methanol) percentage. While this may not resolve co-eluting peaks on a C18 column, it is a critical step for optimizing selectivity on more suitable columns like Phenyl-Hexyl or Diol phases.[6]

    • Lower Temperature: Reducing the column temperature can sometimes increase resolution, although it will also lead to longer run times and broader peaks.

Q2: My peak shapes for DNT isomers are poor (tailing or fronting). What is the cause?

A2: Poor peak shape can be caused by several factors related to the sample, mobile phase, or the column itself.

  • Troubleshooting Steps:

    • Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion.[7] Solution: Dissolve your final sample extract in a solvent that is as close in composition to the initial mobile phase as possible.[7]

    • Column Overload: Injecting too much mass on the column can lead to fronting. Solution: Dilute your sample or reduce the injection volume.

    • Secondary Interactions: Unwanted interactions between the analytes and active sites on the silica backbone (e.g., silanols) can cause peak tailing. Solution: Ensure you are using a high-quality, end-capped column. Adding a small amount of an acidic modifier like formic acid to the mobile phase can sometimes improve peak shape for polar compounds, but its effectiveness should be tested.[8]

    • Column Contamination/Age: A contaminated or old column can exhibit poor peak shapes. Solution: Try flushing the column with a strong solvent or replace it if necessary.

Q3: How can I improve the sensitivity and achieve lower detection limits for minor isomers like 2,3-DNT?

A3: Low detection limits are crucial, as 2,3-DNT is often present at concentrations of only 1-2% in technical-grade DNT mixtures.[9]

  • Troubleshooting Steps:

    • Detector Choice (GC): For Gas Chromatography, an Electron Capture Detector (GC-ECD) is highly sensitive to electrophilic compounds like nitroaromatics and generally offers higher sensitivity than a Mass Spectrometer (MS).[10] However, GC-MS provides superior selectivity and definitive identification.[10]

    • MS Acquisition Mode (GC-MS/LC-MS): Instead of scanning a full mass range, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[11] Monitoring only a few characteristic ions for each isomer dramatically increases the signal-to-noise ratio and improves sensitivity.[11]

    • Sample Preparation: For trace analysis in complex matrices like soil or wastewater, an effective extraction and concentration step is critical. Techniques like Solid-Phase Extraction (SPE) or salting-out extraction can concentrate the analytes and remove interfering matrix components.[7][12]

    • Wavelength Selection (HPLC-UV): Ensure you are using an optimal wavelength for detection. For DNT isomers, 254 nm is commonly used and provides a good response.[1]

Quantitative Data Summary

The choice of HPLC column has a significant impact on performance. The following table summarizes key metrics for separating DNT isomers, comparing common stationary phases.

Performance MetricDiol ColumnC-18 ColumnPhenyl-Hexyl Column
Resolution (Rs) between 2,4- & 2,6-DNT 2.06 [4][5][13]0.74[4][13]~1.0 (with ~2% peak overlap)[4][5]
LOD (2,4-DNT) 0.78 µg/L[4][5]2.01–3.95 µg/L[13]0.62–1.32 µg/L[4][5]
LOD (2,6-DNT) 1.17 µg/L[4][5]2.01–3.95 µg/L[13]0.62–1.32 µg/L[4][5]
Solvent Consumption 8.8 mL/min [5][13]17.5 mL/min[13]33 mL/min[13]
Analysis Time < 13 minutes[5][13]Longer than Diol[13]Longer than Diol[13]
Primary Separation Mechanism Charge-Transfer Complexes[4]Hydrophobic Interactionπ-π Interactions[1]

Data compiled from multiple sources. Values can vary based on specific instrumentation and conditions.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Baseline Separation of DNT Isomers

This protocol is based on a method optimized for a Phenyl-Hexyl stationary phase, which provides enhanced selectivity for aromatic isomers.[1]

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).[1]

  • Reagents:

    • HPLC-grade Methanol and Water.

    • Certified reference standards for all six DNT isomers.

  • Sample & Standard Preparation:

    • Stock Solutions (1000 µg/mL): Prepare individual stock solutions by dissolving 10 mg of each DNT isomer in 10 mL of methanol.[1]

    • Working Standard (10 µg/mL): Create a mixed working standard by diluting the stock solutions in methanol.[1]

    • Sample Preparation (e.g., Soil): Extract DNTs from the sample using acetonitrile or methanol, potentially with sonication. Centrifuge and filter the supernatant through a 0.45 µm filter before injection.[1] For water samples, filter and inject directly or use SPE for pre-concentration.[1]

  • Chromatographic Conditions:

ParameterValue
Column Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)[1]
Mobile Phase A Water[1]
Mobile Phase B Methanol[1]
Gradient Program 0-2 min: 60% B2-15 min: 60-80% B15-20 min: 80% B20-22 min: 80-60% B22-25 min: 60% B[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35 °C[1]
Injection Volume 10 µL[1]
Detection UV at 254 nm[1]
  • Data Analysis:

    • Identify DNT isomers by comparing retention times with the certified standards.[1]

    • Quantify each isomer by creating a calibration curve from the peak areas of the standards.[1]

Protocol 2: GC-MS Method for DNT Isomer Analysis

This protocol provides a standard method for the separation and definitive identification of DNT isomers using GC-MS.[9][11]

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).[11]

  • Reagents:

    • Acetonitrile or Methanol (high purity).

    • Helium (carrier gas).

    • Certified reference standards for DNT isomers.

  • Sample & Standard Preparation:

    • Prepare stock and working standards as described in Protocol 1.

    • Ensure the final extract is in a volatile solvent compatible with GC analysis.

  • GC-MS Conditions:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[11]
Injection Mode Splitless[11]
Injection Volume 1 µL[11]
Injector Temp. 250 °C[11]
Carrier Gas Helium at 1.0 mL/min (Constant Flow)[11]
Oven Program Initial: 60°C, hold 1 minRamp 1: 20°C/min to 180°CRamp 2: 10°C/min to 280°C, hold 5 min[11]
MS Transfer Line 280 °C[11]
Ionization Mode Electron Ionization (EI) at 70 eV[11]
Acquisition Mode Selected Ion Monitoring (SIM)[11]
  • Data Analysis:

    • Identify isomers based on retention time and by confirming the presence and ratios of characteristic ions.

    • Quantify using a calibration curve based on the peak area of a selected quantifier ion.[11]

Visualized Workflows and Logic

The following diagrams illustrate key workflows and logical relationships in troubleshooting DNT separation challenges.

G start Start: HPLC Analysis of DNT Isomers problem Problem Identified: Poor Resolution / Co-elution start->problem check_column Is a standard C18 column being used? problem->check_column change_column Action: Switch to a column with alternative selectivity (e.g., Phenyl-Hexyl or Diol) check_column->change_column Yes optimize_mobile Action: Optimize mobile phase (gradient, organic modifier) check_column->optimize_mobile No change_column->optimize_mobile check_temp Action: Evaluate effect of lower temperature optimize_mobile->check_temp review Review Separation check_temp->review

Caption: Troubleshooting workflow for poor resolution of DNT isomers.

G cluster_params Controllable Parameters cluster_outcomes Performance Outcomes col Stationary Phase (Column Chemistry) res Resolution (Rs) col->res Strongly Influences Selectivity (α) mp Mobile Phase (Solvent, Gradient) mp->res Influences Selectivity (α) rt Retention Time (tR) mp->rt Directly Affects temp Temperature temp->res Influences k' and α temp->rt Inversely Affects sen Sensitivity (S/N) res->sen Improved Rs can increase S/N

Caption: Relationship between chromatographic parameters and separation outcomes.

References

Technical Support Center: Optimization of GC-MS for 2,3-Dinitrotoluene (2,3-DNT) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the sensitive detection of 2,3-Dinitrotoluene (2,3-DNT) using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of 2,3-DNT.

Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my 2,3-DNT standard?

A1: Poor peak shape can originate from several sources. Here are the most common causes and solutions:

  • Injector Issues:

    • Contamination: The injector liner and septum are common sources of contamination.[1] Active sites in a dirty liner can cause peak tailing. Regularly replace the liner and septum, especially after analyzing high-concentration samples.

    • Incorrect Temperature: An injector temperature that is too low can lead to incomplete vaporization, resulting in broader peaks. A temperature that is too high can cause thermal degradation of 2,3-DNT. An optimal starting point is 250°C.[2][3]

    • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly different from the stationary phase polarity can cause peak distortion. Ensure your sample is dissolved in a suitable solvent like acetonitrile.[3]

  • Column Problems:

    • Contamination: The front end of the GC column can become contaminated over time. Trimming a small portion (e.g., 10-15 cm) from the column inlet can often resolve this.

    • Column Bleed: Operating the column at temperatures exceeding its recommended limit can cause the stationary phase to degrade, leading to a rising baseline and potential peak shape issues.[1]

  • Chemical Interactions:

    • Analyte Adsorption: 2,3-DNT, being a nitroaromatic compound, can be prone to adsorption on active sites within the GC system. Using deactivated liners and columns is crucial.

Q2: My baseline is high and noisy, or I'm seeing ghost peaks. What are the likely causes?

A2: A high or noisy baseline and the appearance of ghost peaks are typically signs of contamination in the system.

  • Carrier Gas Impurities: Ensure you are using high-purity carrier gas (e.g., Helium, ≥99.999%) and that gas purifiers are installed and functioning correctly to remove oxygen, moisture, and hydrocarbons.[1][4][5]

  • Injector Contamination: As mentioned above, a contaminated liner or septum can bleed impurities into the system.[1]

  • Column Bleed: This is a common cause of a rising baseline, especially during the temperature ramp.[6] Using a low-bleed "MS" designated column is recommended.[4]

  • Sample Carryover: Residual 2,3-DNT from a previous high-concentration injection can appear as a ghost peak in subsequent runs. Implement a thorough syringe wash step and consider injecting a solvent blank after high-concentration samples.

Q3: I have low sensitivity and cannot detect low concentrations of 2,3-DNT. How can I improve my signal-to-noise ratio?

A3: Improving sensitivity requires a systematic approach to both increasing the analyte signal and reducing the background noise.

  • Injection Technique: For trace analysis, a splitless injection mode is preferred as it transfers the entire sample volume onto the column.[2][7] Large Volume Injection (LVI) techniques can further enhance sensitivity by allowing for the injection of larger sample volumes.[7][8]

  • MS Parameters:

    • Acquisition Mode: Use Selected Ion Monitoring (SIM) mode instead of Full Scan.[2][3] SIM mode focuses the mass spectrometer on specific ions for 2,3-DNT (e.g., m/z 182, 165, 135), which significantly increases sensitivity by reducing noise and increasing the dwell time on the ions of interest.[3][9]

    • Ionization Mode: While Electron Ionization (EI) is common, Negative Chemical Ionization (NCI) can offer higher sensitivity and selectivity for nitroaromatic compounds like DNTs.[10][11]

    • Source Cleanliness: A dirty ion source will result in lower sensitivity. Regular cleaning of the ion source components is essential for maintaining optimal performance.[5]

  • Oven Temperature Program: A slower temperature ramp can result in narrower, taller peaks, which improves the signal-to-noise ratio.[5]

  • Sample Preparation: Employ pre-concentration techniques like Solid-Phase Extraction (SPE) to increase the concentration of 2,3-DNT in your sample before injection.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for 2,3-DNT analysis?

A1: A good starting point for method development is summarized in the table below. These parameters may require further optimization for your specific instrument and application.[2]

Q2: What is the best GC column for 2,3-DNT analysis?

A2: A non-polar or mid-polarity capillary column is typically used. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms).[2] These columns provide good separation for a wide range of semi-volatile organic compounds, including dinitrotoluene isomers.

Q3: How should I prepare my calibration standards for quantitative analysis?

A3: Proper standard preparation is critical for accurate quantification.

  • Stock Standard (e.g., 1000 µg/mL): Accurately weigh a known amount of pure 2,3-DNT standard (e.g., 10 mg) and dissolve it in a precise volume of a suitable solvent like acetonitrile in a volumetric flask (e.g., 10 mL).[2]

  • Intermediate Standard (e.g., 100 µg/mL): Perform a serial dilution from the stock standard to create an intermediate standard.[2]

  • Working Calibration Standards: Prepare a series of working standards by further diluting the intermediate standard to cover the expected concentration range of your samples (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).[2]

  • Internal Standard: For improved precision, consider adding a consistent amount of an internal standard (e.g., 2,6-DNT-d3) to all blanks, standards, and samples.[10]

Q4: What are the key ions to monitor for 2,3-DNT in SIM mode?

A4: For quantitative and qualitative analysis in SIM mode, you should monitor the molecular ion and characteristic fragment ions. For 2,3-DNT (molecular weight 182.11 g/mol ), the key ions are:

  • Quantifier Ion: m/z 182 (Molecular Ion, M+)[2][3]

  • Qualifier Ions: m/z 165, 135[3] The quantifier ion is used for concentration calculations, while the qualifier ions are used for identity confirmation by checking their ion ratios against a known standard.[2]

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterValue/Description
Gas Chromatograph
Injector ModeSplitless[2][7]
Injection Volume1 µL[2]
Inlet Temperature250 °C[2][3]
GC ColumnHP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[2]
Carrier GasHelium, constant flow at 1.0 mL/min[2]
Oven ProgramInitial: 60 °C, hold for 1 minRamp 1: 20 °C/min to 180 °CRamp 2: 10 °C/min to 280 °C, hold for 5 min[2]
Mass Spectrometer
MSD Transfer Line280 °C[2]
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI)[2][10]
Electron Energy70 eV (for EI mode)[2]
Ion Source Temp.230 °C[2][3]
Quadrupole Temp.150 °C[2]
Acquisition ModeSelected Ion Monitoring (SIM)[2][3]
SIM Ions (m/z)182 (Quantifier) , 165 (Qualifier), 135 (Qualifier)[2][3]
Solvent Delay3 min[2]

Experimental Protocols

Protocol 1: Quantitative Analysis of 2,3-DNT by GC-MS

This protocol provides a general procedure for the analysis of 2,3-DNT. It should be adapted based on the specific sample matrix and instrumentation.

  • Standard Preparation: Prepare calibration standards as described in FAQ Q3.

  • Sample Preparation (General):

    • For liquid samples (e.g., water), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to extract and concentrate the 2,3-DNT.[1]

    • For solid samples (e.g., soil), a solvent extraction (e.g., with acetonitrile) followed by cleanup using dispersive SPE (d-SPE) may be employed.[1][3]

    • Ensure the final extract is in a solvent compatible with the GC system, such as acetonitrile.[1]

  • GC-MS Instrument Setup:

    • Set up the GC-MS instrument according to the parameters outlined in Table 1.

    • Perform an instrument tune to ensure optimal performance.

  • Sequence Creation:

    • Create a sequence in the instrument software.

    • Include solvent blanks, calibration standards (from lowest to highest concentration), quality control samples, and the unknown samples.[2]

  • Data Acquisition: Run the sequence.

  • Data Analysis:

    • Calibration Curve: Integrate the peak area of the quantifier ion (m/z 182) for 2,3-DNT in the chromatograms of the calibration standards. Plot a calibration curve of peak area versus concentration. A linear regression with a correlation coefficient (R²) > 0.995 is desirable.[2]

    • Quantification: Integrate the peak area for the quantifier ion of 2,3-DNT in the sample chromatograms.[2]

    • Confirmation: Confirm the presence of 2,3-DNT by verifying that the retention time matches that of the standards and that the ion ratios of the qualifier ions are within an acceptable tolerance (e.g., ±20%) of the average ratios from the standards.[2]

    • Calculation: Calculate the concentration of 2,3-DNT in the injected sample using the linear regression equation from the calibration curve. Account for any dilution or concentration factors from the sample preparation step to determine the final concentration in the original sample.[2]

Mandatory Visualization

G cluster_prep SampleCollection Sample Collection (e.g., Soil, Water) SamplePrep Sample Preparation SampleCollection->SamplePrep Extraction Extraction (LLE, QuEChERS) SamplePrep->Extraction Cleanup Cleanup (SPE, d-SPE) Extraction->Cleanup GCMS_Analysis GC-MS Analysis Cleanup->GCMS_Analysis DataProcessing Data Processing GCMS_Analysis->DataProcessing Quantification Quantification & Confirmation DataProcessing->Quantification Reporting Final Report Quantification->Reporting G Problem Problem Observed (e.g., Low Sensitivity, Poor Peak Shape) CheckSamplePrep Review Sample Preparation (Extraction/Cleanup Effective?) Problem->CheckSamplePrep CheckInjection Inspect GC Inlet (Liner, Septum, Temp) Problem->CheckInjection CheckColumn Evaluate GC Column (Contamination, Bleed) Problem->CheckColumn CheckMS Verify MS Settings (Tune, SIM ions, Source Cleanliness) Problem->CheckMS SolutionPrep Optimize Sample Cleanup (e.g., change SPE sorbent) CheckSamplePrep->SolutionPrep SolutionGC Perform Inlet Maintenance (Replace liner/septum, trim column) CheckInjection->SolutionGC CheckColumn->SolutionGC SolutionMS Clean & Tune MS (Optimize SIM parameters) CheckMS->SolutionMS

References

improving the resolution of dinitrotoluene isomers in reversed-phase chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dinitrotoluene (DNT) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reversed-phase chromatographic separation of DNT isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of dinitrotoluene (DNT) isomers in reversed-phase chromatography challenging?

A1: The separation of DNT isomers is challenging due to their very similar chemical structures and polarities.[1] There are six isomers of DNT: 2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT.[1] This structural similarity often leads to co-elution, especially with standard C18 columns.[1] Achieving baseline separation requires careful optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, and temperature.

Q2: Which HPLC column is best suited for the separation of DNT isomers?

A2: The choice of HPLC column is critical for the successful separation of DNT isomers.[2] While C18 columns are widely used in reversed-phase chromatography, they often provide poor resolution for DNT isomers.[2] Columns with alternative selectivities, such as Diol or Phenyl-Hexyl stationary phases, are generally more effective.[1][2]

  • Diol Columns: These columns have demonstrated superior performance in separating DNT isomers, offering excellent resolution and sensitivity.[2][3][4] The hydroxyl groups on the diol stationary phase can form charge-transfer complexes with the nitroaromatic compounds, enhancing separation.[3][4]

  • Phenyl-Hexyl and Phenyl-3 Columns: These columns provide additional π-π interactions between the phenyl rings of the stationary phase and the nitroaromatic rings of the DNT isomers.[1][5] This alternative separation mechanism can significantly improve the resolution of structurally similar isomers.[1][5] While Phenyl-3 columns can offer fast separations, there is a potential for peak overlap.[2][3]

Q3: How does the mobile phase composition affect the resolution of DNT isomers?

A3: The mobile phase composition, particularly the type and concentration of the organic modifier, plays a crucial role in the separation of DNT isomers.

  • Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier for separating DNT isomers as it can provide better peak shapes and less noise.[3] Methanol may lead to shorter retention times but can also result in more peak overlap.[3]

  • Gradient Elution: A gradient elution, where the percentage of the organic modifier is increased over time, is typically employed to achieve the best separation, peak shape, and sensitivity in the shortest possible analysis time.[1][2][3]

  • Mobile Phase pH: For ionizable compounds, controlling the mobile phase pH is critical. A small change in pH can significantly shift retention times.[6] While DNT isomers are not strongly ionizable, buffering the mobile phase can help suppress the ionization of silanol groups on the silica surface of the column, which can improve peak shape, especially for basic compounds that might be present as impurities.[7]

Q4: What is the effect of temperature on the separation of DNT isomers?

A4: Column temperature can influence the selectivity and resolution of DNT isomer separations.[8]

  • Increased Temperature: Generally, increasing the column temperature decreases the viscosity of the mobile phase, which can lead to shorter retention times and sharper peaks.[8] It can also alter the selectivity of the separation, which may improve the resolution of closely eluting peaks.[8]

  • Temperature Optimization: The optimal temperature should be determined empirically for each specific method. Even subtle changes in temperature can affect the separation.[8] For reversed-phase HPLC, columns are often operated at around 40°C.[8]

Troubleshooting Guide

Issue: Poor resolution or co-elution of DNT isomers.

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry The stationary phase does not provide sufficient selectivity for the isomers. A standard C18 column may not be adequate.[2]
* Solution: Switch to a column with a different selectivity, such as a Diol, Phenyl-Hexyl, or Phenyl-3 column.[1][2][3][4][5]
Suboptimal Mobile Phase Composition The mobile phase composition is not optimized for the separation of DNT isomers.
* Solution 1: Optimize the gradient profile. Adjust the initial and final organic solvent concentrations, as well as the gradient slope.[3]
* Solution 2: Evaluate different organic modifiers. If using methanol, consider switching to acetonitrile, which may offer better selectivity and peak shape.[3]
Incorrect Temperature The column temperature is not optimal for the separation.
* Solution: Systematically vary the column temperature (e.g., in 5°C increments) to see if resolution improves.[8]
Column Overload Injecting too much sample can lead to peak broadening and loss of resolution.
* Solution: Reduce the injection volume or the concentration of the sample.[9]

Issue: Tailing peaks.

Possible Cause Troubleshooting Step
Secondary Interactions with Silanols Active silanol groups on the silica surface of the column can interact with the analytes, causing peak tailing.[7]
* Solution 1: Use a mobile phase with a buffer or additive to suppress silanol activity. A concentration of 10-25 mM is often sufficient.[7]
* Solution 2: Use a high-purity silica column where silanol activity is minimized.[7]
Column Contamination The column may be contaminated with strongly retained compounds from previous injections.
* Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column or the inlet frit.[9]

Issue: Fluctuating retention times.

Possible Cause Troubleshooting Step
Inconsistent Mobile Phase Composition Small variations in the mobile phase composition can lead to significant shifts in retention time in reversed-phase chromatography.[6]
* Solution 1: Ensure accurate and precise preparation of the mobile phase. If using a gradient mixer, ensure it is functioning correctly.[6]
* Solution 2: Degas the mobile phase properly to prevent bubble formation in the pump.[9]
Temperature Fluctuations Inconsistent column temperature can cause retention time drift.
* Solution: Use a reliable column oven to maintain a constant temperature.[9]

Data Presentation

Table 1: Comparison of HPLC Column Performance for DNT Isomer Separation

Column TypeKey AdvantagesKey DisadvantagesResolution (Rs) for 2,4-DNT and 2,6-DNTReference
Diol Superior resolution, high sensitivity, reduced solvent consumption.[2][3][4]Not as commonly used as C18.> 2.0[3][4][2][3][4]
Phenyl-Hexyl Enhanced selectivity for aromatic compounds due to π-π interactions.[1][5]May require more method development to optimize separation.> 1.5[1][1][5]
Phenyl-3 Fast separation, good sensitivity.[2][3]Potential for peak overlap.[2][3]Can have ~2% peak overlap.[3][2][3]
C18 Widely available and versatile.Poor resolution for DNT isomers.[2][3]< 1.0 (often co-elute)[2][3][2][3]

Table 2: Example Chromatographic Conditions for DNT Isomer Separation using a Phenyl-Hexyl Column

ParameterConditionReference
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)[1]
Mobile Phase A Water[1]
Mobile Phase B Methanol[1]
Gradient 0-2 min: 60% B; 2-15 min: 60-80% B; 15-20 min: 80% B; 20-22 min: 80-60% B; 22-25 min: 60% B[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35 °C[1]
Injection Volume 10 µL[1]
Detection UV at 254 nm[1]

Experimental Protocols

Protocol 1: Sample and Standard Preparation

  • Stock Solutions (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of each DNT isomer reference standard and dissolve it in 10 mL of methanol in separate volumetric flasks.[1]

  • Working Standard Mixture (e.g., 10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with methanol to the desired final concentration for each isomer.[1]

  • Liquid Samples (e.g., wastewater): Filter the sample through a 0.45 µm syringe filter before injection. Solid-phase extraction (SPE) may be necessary for sample cleanup and concentration.[1]

  • Solid Samples (e.g., soil): Extract a weighed portion of the sample with a suitable solvent like acetonitrile or methanol, possibly using sonication. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.[1]

Protocol 2: HPLC Analysis of DNT Isomers

  • System Setup: Use an HPLC system equipped with a pump (binary or quaternary), autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for a sufficient time to ensure a stable baseline. In reversed-phase chromatography, 5 to 10 column volumes are usually sufficient.[10]

  • Injection: Inject the prepared standard or sample onto the column.[1]

  • Data Acquisition: Acquire the chromatogram using the specified chromatographic conditions (see Table 2 for an example).

  • Data Analysis: Identify the DNT isomers by comparing their retention times with those of the reference standards. Quantify the concentration of each isomer by comparing the peak area in the sample to the peak area of the corresponding standard in a calibration curve.[1]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Stock Solutions working Working Standards stock->working injection Sample Injection working->injection sample_prep Sample Extraction/ Filtration sample_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification

Caption: General experimental workflow for the HPLC analysis of DNT isomers.

troubleshooting_logic start Poor Resolution of DNT Isomers col_chem Is an appropriate column (e.g., Diol, Phenyl) being used? start->col_chem mob_phase Is the mobile phase gradient optimized? col_chem->mob_phase Yes sol_col Switch to a Diol or Phenyl-Hexyl column. col_chem->sol_col No temp Has the column temperature been optimized? mob_phase->temp Yes sol_mob Adjust gradient slope and organic modifier (e.g., ACN). mob_phase->sol_mob No sol_temp Systematically vary temperature to improve selectivity. temp->sol_temp No end_node Resolution Improved temp->end_node Yes sol_col->mob_phase sol_mob->temp sol_temp->end_node

Caption: Troubleshooting workflow for poor resolution of DNT isomers.

References

matrix effects in the analysis of 2,3-Dinitrotoluene and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of 2,3-Dinitrotoluene (2,3-DNT).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix effects in the analysis of 2,3-DNT?

A1: Matrix effects in 2,3-DNT analysis primarily arise from co-extracted compounds from the sample matrix that can either suppress or enhance the analyte signal during detection. In soil and sediment samples , the main interfering substances are humic and fulvic acids, which are complex organic macromolecules.[1] These can affect the ionization efficiency in mass spectrometry and absorb at similar wavelengths in UV detection. Other organic matter and inorganic salts can also contribute to matrix effects.[1] In water samples , dissolved organic matter, salts, and other environmental pollutants can co-elute with 2,3-DNT, leading to inaccurate quantification.[1]

Q2: How do I know if my analysis is affected by matrix effects?

A2: Several indicators can suggest the presence of matrix effects:

  • Poor reproducibility: Significant variations in results for replicate sample preparations.

  • Inaccurate quantification: Discrepancies between expected and measured concentrations in spiked samples.

  • Signal suppression or enhancement: A noticeable decrease or increase in the analyte signal when comparing a standard in pure solvent to a standard spiked into a sample extract.

  • Chromatographic issues: Poor peak shape, shifting retention times, or a high baseline can also be indicative of matrix interferences.

Q3: What are the primary strategies to mitigate matrix effects for 2,3-DNT analysis?

A3: The three main strategies to combat matrix effects are:

  • Sample Preparation/Cleanup: Employing techniques to remove interfering compounds from the sample extract before analysis. Effective methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects, thus improving the accuracy of quantification.

  • Method of Standard Addition: Adding known amounts of the analyte to the sample itself. This method is particularly useful for complex or unknown matrices where a suitable blank matrix is unavailable.

Troubleshooting Guides

GC-MS Analysis
ProblemPotential Cause Related to Matrix EffectsSuggested Solution
Poor Peak Shape (Tailing or Fronting) Active Sites in the Inlet or Column: Co-extracted matrix components can create active sites in the GC inlet liner or the analytical column, leading to peak tailing for polar analytes like 2,3-DNT.Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use a deactivated liner. Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column.
Signal Suppression or Enhancement Co-eluting Matrix Components: Interfering compounds that have similar retention times to 2,3-DNT can affect its ionization in the MS source.Improve Sample Cleanup: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or a dispersive SPE (d-SPE) step in the QuEChERS protocol. Optimize GC Method: Adjust the temperature program to improve the separation between 2,3-DNT and interfering peaks.
High Baseline or "Ghost" Peaks Contamination from Matrix: Complex matrices can contaminate the GC system, leading to a high baseline and the appearance of peaks from previous injections.System Bake-out: Bake out the injector, column, and detector at a high temperature (within the column's limits) to remove contaminants. Solvent Washes: Run several solvent blanks to wash the system.
HPLC-UV/MS Analysis
ProblemPotential Cause Related to Matrix EffectsSuggested Solution
Inconsistent Retention Times Matrix-induced Column Changes: High concentrations of matrix components can alter the stationary phase chemistry over time, leading to shifts in retention time.Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. Thorough Column Washing: Implement a robust column washing procedure after each analytical batch.
Low Signal Intensity (Ion Suppression in MS) Competition for Ionization: Co-eluting matrix components can compete with 2,3-DNT for ionization in the mass spectrometer source, reducing its signal.Dilute the Sample Extract: A simple dilution can sometimes reduce the concentration of interfering compounds to a level where their effect is negligible. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the suppression effect.
Baseline Drift or Noise Strongly Retained Matrix Components: Compounds from the matrix that are not eluted during the analytical run can slowly bleed off the column, causing baseline instability.Optimize Mobile Phase Gradient: Incorporate a high-organic wash step at the end of the gradient to elute strongly retained compounds. Improve Sample Cleanup: Utilize SPE or QuEChERS to remove these interfering compounds before injection.

Data Presentation: Performance of Mitigation Techniques

The following tables summarize quantitative data on the effectiveness of various sample preparation and calibration strategies in mitigating matrix effects for dinitrotoluene isomers. While specific data for 2,3-DNT is limited, the performance for other DNT isomers provides a strong indication of expected results.

Table 1: Comparison of Extraction Methods for Dinitrotoluene Isomers in Soil

Extraction MethodTypical Recovery (%)Relative Standard Deviation (RSD) (%)ThroughputSolvent Consumption
Ultrasound-Assisted Extraction (UAE) Good to Excellent< 15ModerateHigh
Pressurized Liquid Extraction (PLE) Excellent< 10HighLow to Moderate
QuEChERS 65 - 116≤ 17HighLow

Data compiled from multiple sources for various dinitrotoluene isomers.

Table 2: Impact of d-SPE Cleanup on Analyte Recovery in Soil (QuEChERS)

Analyte GroupRecovery without d-SPE (%)Recovery with PSA/C18 d-SPE (%)
Polar Pesticides 70 - 12060 - 110
Non-polar Pesticides 80 - 11575 - 110

This table illustrates the general effect of a d-SPE cleanup step on the recovery of analytes with varying polarities. The removal of matrix components can sometimes lead to a slight decrease in the recovery of the target analyte.

Table 3: Comparison of Calibration Methods for Analyte Quantification in a Complex Matrix

Calibration MethodApparent Recovery (%)RSD (%)Notes
External Calibration (in solvent) 35 - 150+> 20Highly susceptible to matrix effects, leading to inaccurate results.
Matrix-Matched Calibration 83 - 107< 15Effectively compensates for matrix-induced signal suppression or enhancement.

Data is generalized from studies on pesticide analysis in complex matrices and illustrates the importance of matrix-matched calibration.

Experimental Protocols

Protocol 1: QuEChERS for 2,3-DNT in Soil with d-SPE Cleanup

This protocol is an adaptation of the QuEChERS method for the extraction and cleanup of 2,3-DNT from soil samples.

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing PSA and C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rpm for 2 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract, ready for analysis by GC-MS or HPLC.

Protocol 2: Solid-Phase Extraction (SPE) for 2,3-DNT in Water

This protocol describes the extraction and concentration of 2,3-DNT from water samples using SPE.

Materials:

  • SPE cartridges (e.g., C18 or polymeric)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of acetonitrile through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained 2,3-DNT from the cartridge with a small volume of acetonitrile (e.g., 2 x 2 mL).

    • Collect the eluate in a clean vial.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Protocol 3: Method of Standard Addition

This protocol outlines the steps for quantifying 2,3-DNT in a sample extract using the standard addition method. This is performed on the final sample extract.[2]

Procedure:

  • Initial Analysis: Analyze the sample extract to obtain an estimated concentration of 2,3-DNT.

  • Prepare Aliquots: Pipette four equal volumes of the sample extract into separate vials.

  • Spiking:

    • Vial 1: Add a small, precise volume of solvent (unspiked).

    • Vial 2: Add a known amount of 2,3-DNT standard to achieve a concentration approximately 50% higher than the estimated sample concentration.

    • Vial 3: Add a known amount of 2,3-DNT standard to achieve a concentration approximately 100% higher than the estimated sample concentration.

    • Vial 4: Add a known amount of 2,3-DNT standard to achieve a concentration approximately 150% higher than the estimated sample concentration.

    • Ensure the volume of the added standard is small to avoid significant dilution of the matrix.

  • Analysis: Analyze all four vials under the same conditions.

  • Data Analysis:

    • Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line is the concentration of 2,3-DNT in the original sample extract.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Soil or Water Sample extraction Extraction (QuEChERS, LLE, SPE) sample->extraction cleanup Cleanup (optional) (d-SPE, SPE) extraction->cleanup instrument GC-MS or HPLC Analysis cleanup->instrument data Data Acquisition instrument->data calibration Calibration Strategy (Matrix-Matched, Standard Addition) data->calibration quantify Quantification of 2,3-DNT calibration->quantify

Experimental workflow for 2,3-DNT analysis.

troubleshooting_logic cluster_mitigation Mitigation Strategies start Analytical Problem Encountered (e.g., Poor Peak Shape, Inaccurate Results) check_system Check Instrument Performance (Blanks, Standards in Solvent) start->check_system system_ok System OK? check_system->system_ok matrix_effect Suspect Matrix Effect system_ok->matrix_effect Yes Fix Instrument Issue Fix Instrument Issue system_ok->Fix Instrument Issue No implement_mitigation Implement Mitigation Strategy matrix_effect->implement_mitigation cleanup Improve Sample Cleanup implement_mitigation->cleanup matrix_match Use Matrix-Matched Calibration implement_mitigation->matrix_match std_add Use Standard Addition implement_mitigation->std_add

Troubleshooting logic for matrix effects.

References

preventing degradation of 2,3-Dinitrotoluene during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,3-dinitrotoluene (2,3-DNT). This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,3-DNT during sample storage and preparation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2,3-DNT in my samples?

A1: The stability of 2,3-DNT is primarily affected by three main factors: exposure to light (photodegradation), temperature, and the pH of the sample matrix. Nitroaromatic compounds, in general, are susceptible to degradation under UV and visible light. Elevated temperatures can accelerate degradation, while strongly acidic or alkaline conditions may also promote hydrolysis or other chemical transformations.

Q2: How should I store my 2,3-DNT analytical standards and samples to ensure their stability?

A2: To maintain the integrity of your 2,3-DNT standards and samples, it is crucial to store them under controlled conditions. Analytical standard solutions, particularly stock solutions, should be stored in amber glass vials to protect them from light and refrigerated at 4°C for short-term storage. For long-term storage, freezing at -20°C is recommended.[1] Samples, once collected and extracted, should also be stored in the dark at 4°C or lower.[2]

Q3: What is the expected shelf life of a 2,3-DNT analytical standard?

A3: The shelf life of a 2,3-DNT analytical standard can vary depending on the supplier and storage conditions. However, some commercially available 2,3-DNT standards in methanol have a stated shelf life of up to 24 months when stored in a freezer.[1] It is always best to refer to the manufacturer's certificate of analysis for specific expiry dates. Neat solid 2,3-DNT may have a limited shelf life, and the expiry date should be noted from the label.[3]

Q4: Can the sample matrix itself contribute to the degradation of 2,3-DNT?

A4: Yes, the sample matrix can significantly impact the stability of 2,3-DNT. For example, soil and sediment samples may contain microorganisms that can biodegrade dinitrotoluene isomers.[4][5] Additionally, the pH of the sample matrix can influence hydrolytic degradation. It is essential to consider the matrix's properties and take appropriate preservation steps.

Q5: Are there specific EPA guidelines for holding times for samples containing dinitrotoluenes?

A5: Yes, EPA Method 8330B, which is used for the analysis of nitroaromatics and nitramines, provides guidance on sample handling. For water samples, extraction should be performed within seven days of collection. For soil and sediment samples, extraction should be performed within fourteen days. All samples and extracts should be stored in the dark at 4°C or lower.[2][6]

Troubleshooting Guides

Issue 1: Low recovery of 2,3-DNT in my analytical results.

This issue can be caused by several factors during sample preparation and storage, leading to the degradation of the analyte.

Possible CauseTroubleshooting Steps
Photodegradation Protect the sample from light at all stages of the preparation and storage process. Use amber glassware or cover clear glassware with aluminum foil. Minimize exposure of the sample to ambient light.
Thermal Degradation Avoid exposing the sample to high temperatures. Store samples and extracts at 4°C or lower.[2] If performing solvent evaporation, use a gentle stream of nitrogen at a controlled temperature.
pH-Mediated Degradation For aqueous samples, check the pH. If the sample is strongly acidic or alkaline, consider neutralization prior to extraction, being mindful of potential reactions.
Biodegradation For environmental samples like soil and water, microbial activity can lead to degradation. Analyze samples as quickly as possible after collection or consider methods to inhibit microbial activity if appropriate for the analytical method.[4][5]

Issue 2: Appearance of unexpected peaks in the chromatogram.

The presence of unknown peaks can indicate contamination or degradation of the 2,3-DNT standard or sample.

Possible CauseTroubleshooting Steps
Degradation of 2,3-DNT If the unknown peaks appear over time in a stored standard or sample, it is likely due to degradation. Attempt to identify the degradation products using mass spectrometry (MS) to understand the degradation pathway.[7]
Solvent or Glassware Contamination Analyze a blank (solvent only) injection. If the unknown peaks are present, the issue is with the solvent or the analytical system. Ensure all glassware is thoroughly cleaned.
Carryover Implement a thorough wash step for the autosampler syringe between injections, especially after analyzing a high-concentration sample.

Quantitative Data Summary

There is limited publicly available quantitative data specifically on the degradation kinetics of 2,3-DNT. The following tables summarize available information and general recommendations for nitroaromatic compounds.

Table 1: Recommended Storage Conditions and Holding Times for 2,3-DNT Samples

Sample TypeContainerPreservation/StorageMaximum Holding Time Before Extraction
WaterAmber GlassCool, ≤ 4°C, Dark7 days[6]
Soil/SedimentGlassCool, ≤ 4°C, Dark14 days[2]
Analytical Standard (in Methanol)Amber Glass VialFreezer (≤ -10°C)24 months[1]
Analytical Standard (Neat)Per ManufacturerPer Manufacturer's LabelLimited shelf life[3]

Table 2: Factors Influencing 2,3-DNT Degradation

FactorEffect on StabilityRecommendations
Light Promotes photodegradation.Store all samples, extracts, and standards in the dark using amber vials or by covering containers with aluminum foil.
Temperature Higher temperatures accelerate degradation.Store at or below 4°C. For long-term storage of standards, freezing is recommended.[1]
pH Extreme pH values may increase hydrolysis.For aqueous samples, measure and record pH. If necessary and compatible with the analytical method, adjust to a neutral pH.
Microbial Activity Can lead to biodegradation in environmental samples.Analyze samples promptly after collection. Store at ≤ 4°C to slow microbial activity.

Experimental Protocols

Protocol 1: Preparation and Storage of 2,3-DNT Stock and Working Standards

Objective: To prepare accurate and stable stock and working standard solutions of 2,3-DNT.

Materials:

  • This compound analytical standard (neat solid or certified solution)

  • Acetonitrile or Methanol (HPLC grade)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

  • Pipettes and tips

Procedure:

  • Stock Standard Preparation (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of neat 2,3-DNT and transfer it to a 10 mL volumetric flask. b. Dissolve the solid in a small amount of acetonitrile or methanol. c. Bring the flask to volume with the same solvent and mix thoroughly. d. Transfer the stock solution to an amber glass vial. e. Label the vial clearly with the compound name, concentration, solvent, preparation date, and analyst's initials. f. Store the stock solution in a freezer at ≤ -10°C.[1]

  • Working Standard Preparation (e.g., 10 µg/mL): a. Allow the stock solution to equilibrate to room temperature before use. b. Perform serial dilutions of the stock standard solution using the appropriate solvent to prepare working standards at the desired concentrations. For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and bring it to volume. c. Transfer the working standards to amber glass vials. d. Store the working standards at 4°C. Prepare fresh working standards regularly, for example, weekly or as stability data dictates.

Protocol 2: General Procedure for Sample Handling to Minimize Degradation

Objective: To provide a general workflow for handling various sample matrices to minimize 2,3-DNT degradation prior to analysis.

Materials:

  • Appropriate sample collection containers (e.g., amber glass jars for soil, amber glass bottles for water)

  • Cooler with ice

  • Amber glassware for extraction

  • pH meter or pH strips

Procedure:

  • Sample Collection: a. Collect samples in appropriate pre-cleaned containers. For water samples, fill the bottle to the top to minimize headspace. b. Immediately after collection, place the samples in a cooler with ice to bring the temperature to ≤ 4°C.

  • Sample Storage (Pre-extraction): a. Upon arrival at the laboratory, transfer the samples to a refrigerator at 4°C. b. Log the sample information and the time of receipt. c. Ensure samples are stored in the dark. d. Adhere to the recommended holding times (7 days for water, 14 days for soil).[2][6]

  • Sample Preparation: a. Allow samples to equilibrate to room temperature before processing. b. For aqueous samples, note the pH. c. Perform extractions (e.g., solid-phase extraction, liquid-liquid extraction) using amber glassware or under subdued light. d. If a concentration step is required, use gentle techniques such as a nitrogen evaporator with a controlled temperature water bath.

  • Extract Storage: a. Store the final extracts in amber vials at ≤ 4°C until analysis. b. Analyze the extracts as soon as possible.

Visualizations

G cluster_storage Sample Storage cluster_prep Sample Preparation Storage_Collect Sample Collection Storage_Transport Transport on Ice (≤ 4°C) Storage_Collect->Storage_Transport Storage_Refrigerate Refrigerate at ≤ 4°C in the Dark Storage_Transport->Storage_Refrigerate Storage_Extract Proceed to Extraction Storage_Refrigerate->Storage_Extract Water: within 7 days Soil: within 14 days Prep_Equilibrate Equilibrate to Room Temp Prep_Extract Extraction (e.g., SPE, LLE) in Amber Glassware Prep_Equilibrate->Prep_Extract Prep_Concentrate Concentration (if needed) Prep_Extract->Prep_Concentrate Prep_Final Final Extract Prep_Concentrate->Prep_Final

Caption: General workflow for sample handling and preparation to minimize 2,3-DNT degradation.

G cluster_photodegradation Photodegradation (Light Exposure) cluster_hydrolysis Hydrolysis (Extreme pH) cluster_biodegradation Biodegradation (Microbial Activity) DNT This compound Photo_Products Oxidation & Reduction Products (e.g., nitrophenols, aminonitrotoluenes) DNT->Photo_Products hv Hydrolysis_Products Hydrolytic Products DNT->Hydrolysis_Products H₂O, H⁺/OH⁻ Bio_Products Metabolic Products (e.g., aminonitrotoluenes) DNT->Bio_Products Enzymes

Caption: Putative degradation pathways for this compound.

References

selecting the optimal stationary phase for dinitrotoluene isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal stationary phase for the separation of dinitrotoluene (DNT) isomers. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to facilitate method development and address common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating DNT isomers?

A1: The primary techniques for the separation and quantification of DNT isomers are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1] Both methods offer robust and reliable results for characterizing DNT isomer mixtures.[1]

Q2: Why is the separation of DNT isomers challenging?

A2: The six structural isomers of dinitrotoluene (2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT) have very similar chemical structures and physical properties, which can lead to co-elution, especially with standard chromatography columns.[2] Achieving baseline separation requires optimized stationary phases and mobile phase conditions.

Q3: Which stationary phases are recommended for GC separation of DNT isomers?

A3: For GC analysis, non-polar capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms), are commonly used and have demonstrated effective separation of DNT isomers.[3] The separation on these non-polar phases is primarily based on the boiling points of the isomers.

Q4: Which stationary phases are recommended for HPLC separation of DNT isomers?

A4: For HPLC, several stationary phases can be used, with varying degrees of success. A Diol-functionalized column has shown superior performance in resolving DNT isomers, particularly 2,4-DNT and 2,6-DNT, offering high resolution and sensitivity.[4][5][6][7] Phenyl-Hexyl and Phenyl-3 columns also provide good selectivity for these aromatic compounds through π-π interactions, though peak overlap can sometimes be an issue.[2][4][5] While commonly available, standard C18 columns often provide poor resolution for critical DNT isomer pairs.[4][5]

Q5: What is the principle of separation for DNT isomers on different HPLC stationary phases?

A5:

  • Reversed-Phase (C18, Phenyl-Hexyl): Separation is based on the differential partitioning of the DNT isomers between the nonpolar stationary phase and a polar mobile phase. More polar isomers elute earlier.

  • Phenyl Phases (Phenyl-Hexyl, Phenyl-3): In addition to hydrophobic interactions, these phases offer π-π interactions between the phenyl rings of the stationary phase and the nitroaromatic rings of the DNT isomers, which enhances selectivity for these compounds.[2]

  • Diol Phases: The separation mechanism on a diol column involves the formation of charge-transfer complexes between the hydroxyl groups on the stationary phase (electron donors) and the nitroaromatic compounds (electron acceptors).[5][6][7] This specific interaction leads to excellent resolution of the isomers.[5][6][7]

Stationary Phase Selection & Performance

Choosing the right stationary phase is the most critical step in developing a robust method for DNT isomer separation. The following tables summarize the performance of various stationary phases for both GC and HPLC.

Gas Chromatography (GC) Stationary Phase
Stationary PhaseTypical Column DimensionsKey Characteristics
5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., HP-5ms)30 m x 0.25 mm, 0.25 µmNon-polar, separates primarily by boiling point. Provides good resolution for all six DNT isomers.
High-Performance Liquid Chromatography (HPLC) Stationary Phase Comparison
Stationary PhaseResolution (Rs) of 2,4-DNT & 2,6-DNTAdvantagesDisadvantages
Diol 2.06 [4][5][6][7]Highest resolution , excellent sensitivity, reduced solvent consumption, and shorter analysis time.[4][5][6][7]May be less common in all laboratories.
Phenyl-Hexyl > 1.5 (for all adjacent isomer pairs)[2]Good selectivity due to π-π interactions.[2]Requires careful optimization of mobile phase.
Phenyl-3 ~1.0 (with ~2% peak overlap)[4]Fast analysis time.[5][6]Potential for peak overlap, which can affect accurate quantification.[4][5][6]
C18 0.74[5]Widely available.Poor resolution for 2,4-DNT and 2,6-DNT isomers.[4][5]

Experimental Protocols

Below are detailed starting methodologies for GC and HPLC analysis of dinitrotoluene isomers. Optimization may be required based on your specific instrumentation and sample matrix.

Protocol 1: GC-MS Analysis of DNT Isomers

This method is suitable for the separation and identification of all six DNT isomers.[1]

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.[3]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the DNT sample.

    • Dissolve in 10 mL of acetonitrile or methanol.

    • Vortex until fully dissolved.

    • Perform serial dilutions to a final concentration of approximately 10 µg/mL.[1]

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

    • Injector: Splitless mode, 1 µL injection volume, 250 °C.[3]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 min.

      • Ramp 1: 20 °C/min to 180 °C.

      • Ramp 2: 10 °C/min to 280 °C, hold for 5 min.[3]

    • MSD Transfer Line: 280 °C.[3]

    • Ion Source Temperature: 230 °C.[3]

    • Quadrupole Temperature: 150 °C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[3]

Protocol 2: HPLC-UV Analysis of DNT Isomers using a Diol Column

This method provides excellent resolution, especially for the 2,4- and 2,6-DNT isomers.[5][6][7]

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).[1]

  • Sample Preparation:

    • Prepare samples as described in the GC-MS protocol.[1]

  • HPLC Conditions:

    • Column: Diol functionalized column.

    • Mobile Phase A: Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient Elution:

      • 0-2 min: 40% B.

      • 2-15 min: Linear gradient from 40% to 70% B.

      • 15-20 min: Hold at 70% B.

      • 20-22 min: Linear gradient from 70% to 40% B.

      • 22-25 min: Hold at 40% B (re-equilibration).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10 µL.[1]

    • Detection Wavelength: 254 nm.[1]

Visualization of Workflows

Stationary Phase Selection Workflow

start Start: DNT Isomer Separation technique Select Analytical Technique start->technique gc Gas Chromatography (GC) technique->gc Volatile & Thermally Stable hplc High-Performance Liquid Chromatography (HPLC) technique->hplc Non-volatile or Thermally Labile gc_phase Select Non-Polar Phase (e.g., 5% Phenyl Polysiloxane) gc->gc_phase hplc_res High Resolution Required for 2,4- & 2,6-DNT? hplc->hplc_res optimize Optimize Method (Temperature, Mobile Phase) gc_phase->optimize diol Select Diol Column hplc_res->diol Yes phenyl Select Phenyl-based Column (Phenyl-Hexyl or Phenyl-3) hplc_res->phenyl No/Alternative c18 Avoid Standard C18 hplc_res->c18 Note diol->optimize phenyl->optimize

Caption: Workflow for selecting the optimal stationary phase.

Troubleshooting Guide

This section addresses common issues encountered during the separation of dinitrotoluene isomers.

SymptomPossible Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate Stationary Phase: The chosen phase lacks the necessary selectivity (e.g., using a standard C18 for HPLC).[4]1. Change Stationary Phase: For HPLC, switch to a Diol or Phenyl-Hexyl column.[2][4] For GC, ensure a suitable non-polar phase is used.
2. Sub-optimal Mobile Phase (HPLC): The gradient or isocratic composition is not effective.2. Adjust Mobile Phase: Modify the gradient slope, initial/final composition, or switch organic modifiers (e.g., methanol instead of acetonitrile).
3. Incorrect Oven Temperature Program (GC): The ramp rate is too fast, or the initial temperature is too high.3. Optimize Temperature Program: Decrease the ramp rate or lower the initial oven temperature to improve separation of early eluting isomers.[8]
Peak Tailing 1. Active Sites in the System: Contamination in the inlet liner (GC) or column can cause interactions with the nitro groups.1. Perform System Maintenance: Replace the GC inlet liner.[8] Use a deactivated liner. For HPLC, flush the column or replace it if it's old.
2. Column Overload: Injecting too much sample.2. Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[8]
3. Incompatible Sample Solvent: The sample solvent is too strong compared to the mobile phase (HPLC).3. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
Variable Retention Times 1. Leaks in the System: A leak in the injector septum (GC) or pump seals/fittings (HPLC) can cause flow rate fluctuations.1. Leak Check: Perform a systematic leak check of the instrument.[8] Replace the GC septum or HPLC pump seals if necessary.[8]
2. Unstable Column Temperature: Poor oven temperature control (GC) or column compartment instability (HPLC).2. Verify Temperatures: Ensure the GC oven and HPLC column compartment are maintaining a stable temperature. Allow for adequate equilibration time.[8]
3. Mobile Phase Preparation Issues (HPLC): Inconsistent mobile phase composition or inadequate degassing.3. Prepare Fresh Mobile Phase: Ensure accurate mixing and thoroughly degas the mobile phase before use.
Ghost Peaks 1. Contamination: Carryover from a previous injection or contamination in the syringe, injector, or column.1. Clean the System: Run blank injections with a strong solvent. Clean the syringe and the GC inlet.[8]
2. Septum Bleed (GC): Degradation of the injector septum at high temperatures.2. Use High-Temperature Septa: Ensure the septum is rated for the injector temperature and replace it regularly.

Troubleshooting Workflow

start Problem Identified issue What is the issue? start->issue resolution Poor Resolution issue->resolution Co-elution tailing Peak Tailing issue->tailing Asymmetric Peaks retention Variable Retention Time issue->retention Drifting tR sol_res 1. Change Stationary Phase 2. Optimize Mobile Phase/Temp. Program resolution->sol_res sol_tail 1. System Maintenance (Liner/Column) 2. Reduce Sample Concentration tailing->sol_tail sol_ret 1. Perform Leak Check 2. Verify Temperature Stability retention->sol_ret end Problem Resolved sol_res->end sol_tail->end sol_ret->end

Caption: A systematic approach to troubleshooting common issues.

References

addressing peak tailing and asymmetry in the chromatography of 2,3-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of 2,3-Dinitrotoluene (2,3-DNT), with a specific focus on resolving peak tailing and asymmetry.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in chromatography?

A1: Peak tailing for this compound (2,3-DNT) in both gas and liquid chromatography can stem from several factors. In High-Performance Liquid Chromatography (HPLC), a primary cause is secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[1][2] For Gas Chromatography (GC), the thermal lability of nitroaromatic compounds like 2,3-DNT is a major concern, where high temperatures in the injector port can lead to degradation and poor peak shape.[2] Other general causes include column contamination, improper mobile phase pH, or a mismatch between the sample solvent and the mobile phase.[3]

Q2: How does the injector temperature in Gas Chromatography (GC) affect the analysis of 2,3-DNT?

A2: The injector temperature is a critical parameter in the GC analysis of 2,3-DNT due to its thermal lability.[2] An injector temperature that is too high can cause the compound to degrade, leading to reduced peak area, the appearance of degradation peaks, and peak tailing or fronting.[2] Conversely, a temperature that is too low may result in incomplete volatilization of the analyte, also causing peak tailing and poor response.[2] Optimization of the injector temperature is therefore essential to achieve a balance between efficient vaporization and minimal degradation.

Q3: In HPLC analysis of 2,3-DNT, what is the significance of the mobile phase pH?

A3: The pH of the mobile phase can significantly impact the peak shape of 2,3-DNT, although it is a neutral molecule. The primary influence of pH is on the stationary phase. In reversed-phase chromatography using silica-based columns, acidic silanol groups on the silica surface can be ionized at higher pH values.[4] These ionized silanols can engage in secondary ionic interactions with any polar impurities or interact with the nitro groups of 2,3-DNT, leading to peak tailing.[4] Maintaining a low mobile phase pH (typically between 2.5 and 3.5) can suppress the ionization of these silanol groups, thereby minimizing these secondary interactions and improving peak symmetry.[5]

Q4: Can the choice of column significantly impact peak asymmetry for 2,3-DNT in HPLC?

A4: Yes, the choice of HPLC column is critical. For polar or ionizable compounds, columns with low silanol activity are preferred.[6] Modern, high-purity silica columns that are end-capped are designed to minimize the number of accessible free silanol groups, thus reducing the potential for secondary interactions that cause peak tailing.[6] For the separation of dinitrotoluene isomers, specialized stationary phases like phenyl-hexyl or diol columns can offer improved resolution and peak shape compared to standard C18 columns.[6][7]

Q5: What are "cold" injection techniques in GC, and why are they recommended for 2,3-DNT?

A5: "Cold" injection techniques, such as Programmed Temperature Vaporization (PTV) and cool on-column injection, are methods where the sample is introduced into a cool injector that is then rapidly heated.[2] These techniques are highly recommended for thermally sensitive compounds like 2,3-DNT because they minimize the time the analyte spends at high temperatures, thereby reducing the risk of thermal degradation.[2] This leads to more accurate and reproducible results with improved peak shapes.

Troubleshooting Guides

HPLC Peak Tailing and Asymmetry

This guide will help you diagnose and resolve common issues leading to poor peak shape for 2,3-DNT in HPLC analysis.

dot

Caption: Troubleshooting workflow for HPLC peak tailing of 2,3-DNT.

GC Peak Tailing and Asymmetry

This guide provides a systematic approach to resolving peak shape issues for 2,3-DNT in GC analysis.

dot

Caption: Troubleshooting workflow for GC peak tailing of 2,3-DNT.

Data Presentation

The following tables summarize quantitative data related to the chromatographic analysis of this compound.

Table 1: Effect of GC Injector Temperature on 2,3-DNT Peak Shape and Response (Hypothetical Data)

This table illustrates the expected outcome of an injector temperature optimization experiment for 2,3-DNT. The optimal temperature provides the best response without significant degradation.[2]

Injector Temperature (°C)Peak Area (Arbitrary Units)Observations
18085,000Some peak tailing observed.
200110,000Good peak shape and improved response.
220135,000Excellent peak shape and response.
240140,000Maximum peak area observed.
260130,000Slight decrease in peak area.
28095,000Significant decrease in peak area, small degradation peak appears.
30060,000Further decrease in peak area, more prominent degradation peak.

Table 2: Influence of HPLC Column Type on the Separation of Dinitrotoluene Isomers

This table provides a qualitative comparison of different HPLC column types for the analysis of dinitrotoluene isomers, including 2,3-DNT.

Column TypeStationary PhaseSeparation CharacteristicsExpected Peak Shape for 2,3-DNT
Standard C18OctadecylsilaneMay show co-elution of some DNT isomers.Potential for tailing due to silanol interactions.
Phenyl-HexylPhenyl-HexylProvides alternative selectivity for aromatic compounds, often improving resolution of isomers.Generally improved symmetry compared to standard C18.
DiolDiolOffers different polarity and can provide excellent separation of polar and non-polar compounds.Good peak shape due to reduced silanol interactions.[6][7]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol outlines a general method for the analysis of 2,3-DNT using HPLC with UV detection.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A diol or phenyl-hexyl column can be used for improved separation of isomers.[8]

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. For example, Acetonitrile:Water (60:40 v/v). The aqueous portion should be acidified with 0.1% formic acid to a pH of approximately 2.7.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.[8]

2. Sample Preparation (for soil samples):

  • Weigh 2 g of the soil sample into a centrifuge tube.

  • Add 10 mL of acetonitrile and sonicate for 15-20 minutes.

  • Centrifuge the sample.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]

3. Calibration:

  • Prepare a stock solution of 2,3-DNT in acetonitrile (e.g., 100 µg/mL).

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject the standards under the same HPLC conditions as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of 2,3-DNT.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a general method for the quantitative analysis of 2,3-DNT using GC-MS.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[9]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[9]

  • Injector: Split/Splitless Inlet in splitless mode.[9]

  • Injector Temperature: 250 °C (optimization may be required).[9]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 1 min.

    • Ramp 1: 20 °C/min to 180 °C.

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 min.[9]

  • MSD Transfer Line: 280 °C.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[9]

2. Sample Preparation (for water samples):

  • Extract 1 liter of water sample with dichloromethane at a neutral pH.

  • Concentrate the extract to 1 mL.

  • The solvent may be exchanged to hexane for injection.[8]

3. Calibration:

  • Prepare a stock solution of 2,3-DNT in a suitable solvent like hexane or acetonitrile (e.g., 100 µg/mL).

  • Prepare a series of working standards by serial dilution.

  • Analyze the standards under the same GC-MS conditions as the samples.

  • Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 182) against the concentration.[9]

Logical Relationships

logical_relationships cause1 cause1 solution1 solution1 cause1->solution1 solution3 solution3 cause1->solution3 cause2 cause2 solution2 solution2 cause2->solution2 solution5 solution5 cause2->solution5 cause3 cause3 solution4 solution4 cause3->solution4 cause4 cause4 cause4->solution1 cause4->solution2

References

Technical Support Center: Enhancing 2,3-Dinitrotoluene Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 2,3-Dinitrotoluene (2,3-DNT). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing ionization efficiency and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most effective ionization techniques for analyzing this compound (2,3-DNT)?

A1: The choice of ionization method depends on the analytical goals and the sample matrix.[1] Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful and widely used technique for the separation and identification of 2,3-DNT, offering excellent sensitivity and specificity.[2] For liquid chromatography applications or direct infusion, Atmospheric Pressure Chemical Ionization (APCI) is highly effective, particularly in the negative ion mode, which is well-suited for electronegative compounds like DNT.[3][4]

Q2: Why is negative ion mode often preferred for 2,3-DNT analysis?

A2: 2,3-DNT is a nitroaromatic compound, and the nitro groups are highly electronegative. This chemical property makes it highly amenable to forming negative ions. Techniques like Negative Ion Chemical Ionization (NICI) or APCI in negative mode can efficiently generate molecular anions (M⁻) or deprotonated molecules ([M-H]⁻), often leading to higher sensitivity and selectivity compared to positive ion mode.[3][5]

Q3: What are the typical product ions observed for 2,3-DNT in mass spectrometry?

A3: In Electron Ionization (EI), the mass spectrum of 2,3-DNT will show a molecular ion at m/z 182.[2] With Atmospheric Pressure Chemical Ionization (APCI) in negative mode, 2,3-DNT undergoes extensive fragmentation, producing a strong peak for the NO₂⁻ fragment at m/z 46.[3] In some cases, deprotonated molecules [DNT-H]⁻ at m/z 181 or molecular anions [DNT]⁻ may also be observed, depending on the specific DNT isomer and ion source conditions.[5][6]

Q4: How do matrix effects impact 2,3-DNT ionization and how can they be minimized?

A4: Matrix effects from complex samples, such as soil or water, can cause significant signal suppression or enhancement, impacting analytical accuracy.[7] In soil, humic and fulvic acids are common interfering components.[7] To minimize these effects, robust sample preparation is critical. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective for cleaning up samples and isolating 2,3-DNT before analysis.[7]

Troubleshooting Guide

Issue: Low or No Signal for 2,3-DNT

Possible Cause Troubleshooting Steps
Poor Ionization Efficiency The chosen ionization technique may not be optimal.[8] For GC-MS, ensure the EI source is clean and functioning correctly. For LC-MS, consider switching to a negative ion mode with APCI, which is highly effective for nitroaromatic compounds.[3][5]
Incorrect Sample Concentration If the sample is too dilute, the signal may be undetectable.[8] Conversely, an overly concentrated sample can cause ion suppression.[8] Prepare a dilution series to find the optimal concentration range.
Sample Degradation 2,3-DNT can be thermally labile. In GC-MS, check for active sites in the injector liner that could cause decomposition.[9] Ensure the injector temperature is not excessively high.[9]
Instrument Not Tuned/Calibrated An untuned or uncalibrated mass spectrometer will exhibit poor performance.[8] Regularly tune and calibrate the instrument according to the manufacturer's recommendations to ensure optimal sensitivity and mass accuracy.[8]

Issue: Poor Peak Shape or Inconsistent Retention Times

Possible Cause Troubleshooting Steps
Injector Contamination (GC-MS) The injector liner and septum are common sources of contamination.[7] Regularly replace these components to prevent peak tailing and carryover.[7]
Column Issues Contamination or degradation of the analytical column can lead to poor peak shape.[9] Try baking out the column or trimming the first few inches.[9] If the problem persists, the column may need to be replaced.[9]
Sample Solvent Mismatch (LC-MS) Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[7] Whenever possible, dissolve the final extract in the initial mobile phase.[7]
Leaks in the System Leaks in the injector or gas lines can affect flow rates and pressure, leading to retention time shifts.[9] Perform a leak check to ensure system integrity.

Issue: High Baseline Noise or Ghost Peaks

Possible Cause Troubleshooting Steps
Contaminated Carrier Gas/Solvents Impurities in the carrier gas (GC) or mobile phase solvents (LC) can introduce noise.[7] Ensure high-purity gases and solvents are used and that appropriate gas purifiers are in place.[7]
Sample Carryover Residual 2,3-DNT from a high-concentration sample can be injected from the autosampler syringe.[7] Implement a thorough syringe wash step between injections using a strong solvent.[7]
Column Bleed (GC-MS) Operating the GC column above its recommended maximum temperature can cause the stationary phase to bleed, resulting in a high baseline.[7] Ensure the oven temperature program does not exceed the column's limit.[7]

Quantitative Data Summary

Table 1: Relative Ionization Efficiency of DNT Isomers with APCI-MS

A study investigating the ionization of DNT isomers using APCI-MS with an acetone-related reactant ion found that the ionization efficiency of the deprotonated ion ([DNT-H]⁻) varied by isomer.[5][10]

DNT IsomerRelative Ionization Efficiency of [DNT-H]⁻
2,4-DNTHighest
2,6-DNTIntermediate
2,3-DNT Lowest

This data highlights that 2,3-DNT is the most challenging of these three isomers to ionize into the [DNT-H]⁻ form under these specific APCI conditions, which may necessitate method optimization to enhance its signal.[5][10]

Table 2: Common Ions for 2,3-DNT in Mass Spectrometry

Ionization ModeIon (m/z)DescriptionReference
Electron Ionization (EI)182Molecular Ion (M⁺)[2]
EI (SIM Mode)165, 135Characteristic Fragment Ions[2]
APCI (Negative Mode)46Fragment Ion (NO₂⁻) - Very Strong Intensity[3]
APCI (Negative Mode)181Deprotonated Molecule ([M-H]⁻)[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of 2,3-DNT by GC-MS

This protocol provides a general framework for the analysis of 2,3-DNT using GC-MS with Electron Ionization (EI).[11]

  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution of 2,3-DNT in acetonitrile.

    • Perform serial dilutions to create calibration standards ranging from 0.05 to 1.5 µg/mL.[2]

  • GC-MS Instrumentation and Conditions:

    • Injector: Splitless mode, 1 µL injection volume, 250 °C.[11]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

    • Oven Program: 60 °C (hold 1 min), ramp at 20 °C/min to 180 °C, then ramp at 10 °C/min to 280 °C (hold 5 min).[11]

    • MS Transfer Line: 280 °C.[11]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230 °C.[11]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[2]

    • SIM Ions: Monitor m/z 182 (quantifier) and m/z 165, 135 (qualifiers).[2][11]

  • Data Analysis:

    • Integrate the peak area of the quantifier ion (m/z 182).

    • Plot a calibration curve of peak area versus concentration and confirm linearity (R² > 0.995 is desirable).[11]

    • Quantify 2,3-DNT in samples by comparing their peak areas to the calibration curve.[11]

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is a general guideline for cleaning water samples prior to analysis to minimize matrix interference.[7]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 10 mL of deionized water through the cartridge, ensuring the sorbent does not dry out.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interfering compounds.

    • Dry the cartridge under a vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained 2,3-DNT from the cartridge with a suitable organic solvent (e.g., acetonitrile or dichloromethane).

    • The resulting eluate is now ready for concentration and analysis by GC-MS or LC-MS.

Visualizations

G Troubleshooting Low Signal for 2,3-DNT start Low or No 2,3-DNT Signal check_tune Check MS Tune & Calibration Report start->check_tune tune_ok Is Tune OK? check_tune->tune_ok perform_tune Perform Tune & Calibration tune_ok->perform_tune No check_blanks Inject Solvent Blanks & Standards tune_ok->check_blanks Yes perform_tune->check_blanks signal_ok Signal in Standards? check_blanks->signal_ok check_method Review Ionization Method Parameters check_blanks->check_method check_sample_prep Review Sample Preparation Protocol signal_ok->check_sample_prep No end_good Problem Solved signal_ok->end_good Yes (Issue is Sample Matrix) optimize_prep Optimize Cleanup (e.g., use SPE) check_sample_prep->optimize_prep optimize_method Optimize Source (e.g., switch to NCI) check_method->optimize_method optimize_method->end_good optimize_prep->end_good

Caption: A logical workflow for troubleshooting low or absent signals in 2,3-DNT analysis.

G APCI Negative Ionization Mechanism for DNT cluster_source APCI Source (Atmospheric Pressure) cluster_reaction Ion-Molecule Reactions reagent_gas Solvent/Reagent Gas (e.g., N₂) corona Corona Discharge reagent_gas->corona electrons Primary Electrons (e⁻) corona->electrons reactant_ions Reactant Ions (e.g., O₂⁻) electrons->reactant_ions ion_molecule_complex [DNT + Reactant Ion]⁻* (Unstable Complex) reactant_ions->ion_molecule_complex dnt_neutral DNT (Neutral Molecule) dnt_neutral->ion_molecule_complex dnt_ions Product Ions ion_molecule_complex->dnt_ions Fragmentation or Proton Abstraction to_ms To Mass Analyzer dnt_ions->to_ms

Caption: The process of forming negative ions from DNT via APCI for mass analysis.

G Experimental Workflow for 2,3-DNT Analysis sample 1. Raw Sample (e.g., Soil, Water) extraction 2. Extraction (LLE or QuEChERS) sample->extraction cleanup 3. Sample Cleanup (e.g., SPE) extraction->cleanup analysis 4. GC-MS or LC-MS Analysis cleanup->analysis data_proc 5. Data Processing analysis->data_proc quant 6. Quantification (vs. Calibration Curve) data_proc->quant result Final Concentration quant->result

Caption: A typical workflow from sample collection to final quantification of 2,3-DNT.

References

method development for overcoming co-elution of 2,3-DNT and 2,5-DNT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 2,3-dinitrotoluene (2,3-DNT) and 2,5-dinitrotoluene (2,5-DNT) during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why do 2,3-DNT and 2,5-DNT frequently co-elute in chromatographic methods?

A1: 2,3-DNT and 2,5-DNT are structural isomers with very similar physicochemical properties, including polarity and boiling points. This similarity leads to comparable interactions with both the stationary and mobile phases in chromatography, often resulting in overlapping peaks or co-elution, especially with standard C18 columns.[1] Achieving separation requires methods with high selectivity to exploit the subtle differences in their molecular structure.

Q2: What analytical techniques are most effective for separating 2,3-DNT and 2,5-DNT?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be successfully employed for the separation of DNT isomers.[2] For HPLC, specialized stationary phases, such as Phenyl-Hexyl columns, are particularly effective as they introduce additional separation mechanisms like π-π interactions, which enhance the resolution of aromatic isomers.[1] GC coupled with Mass Spectrometry (GC-MS) is also a robust technique, offering high separation efficiency and definitive identification.[3]

Q3: Can I use a standard C18 column for this separation?

A3: While C18 columns are widely used in reversed-phase chromatography, they often provide poor resolution for DNT isomers due to their primary separation mechanism being based on hydrophobicity, which is very similar for these compounds.[1] For reliable separation of 2,3-DNT and 2,5-DNT, a column with a different selectivity, such as a Phenyl-Hexyl or a Diol column, is recommended.[1][4]

Q4: What is a good starting point for HPLC method development?

A4: A reversed-phase HPLC method using a Phenyl-Hexyl column with a methanol/water mobile phase gradient is an excellent starting point.[1] The phenyl rings on the stationary phase provide π-π interactions that can effectively differentiate between the DNT isomers.[1] Refer to the detailed experimental protocol below for specific starting conditions.

Q5: How can I confirm the identity of the separated DNT isomer peaks?

A5: The most reliable method for peak identification is to compare the retention times of the peaks in your sample to those of certified reference standards for each DNT isomer.[1] If using a Mass Spectrometry (MS) detector, the mass spectrum of each peak can be compared to a spectral library for definitive confirmation.[3]

Troubleshooting Guide: Overcoming Co-elution

This guide addresses common issues encountered during the separation of 2,3-DNT and 2,5-DNT.

HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Complete Co-elution of 2,3-DNT and 2,5-DNT Inadequate column selectivity.- Switch from a C18 to a Phenyl-Hexyl or Diol column to introduce different separation mechanisms (e.g., π-π interactions).[1][4]
Mobile phase composition is not optimal.- Change the organic modifier: If using acetonitrile, switch to methanol. Methanol can enhance π-π interactions with phenyl-based stationary phases, potentially improving selectivity.[5] - Adjust the gradient: A shallower gradient can increase the separation between closely eluting peaks.
Poor Resolution (Rs < 1.5) Mobile phase strength is too high, causing peaks to elute too quickly.- Decrease the initial percentage of the organic solvent in your gradient to increase retention times and allow for better separation.
Column temperature is not optimal.- Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C). Temperature can affect analyte interaction with the stationary phase and alter selectivity.
Peak Broadening or Tailing Extra-column volume.- Ensure all tubing is as short as possible and that all fittings are properly made to minimize dead volume.[6]
Column contamination or degradation.- Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[7]
Sample solvent is too strong.- Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[8]
GC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Co-elution or Insufficient Separation Oven temperature program is too fast.- Lower the initial temperature: This can improve the separation of more volatile compounds. - Decrease the ramp rate: A slower temperature ramp (e.g., 5-10 °C/min) increases the time the analytes spend interacting with the stationary phase, which can improve resolution.[2]
Inappropriate column.- While a standard HP-5ms column can often separate DNT isomers, a column with a different polarity may provide better selectivity.
Peak Tailing for All Peaks Active sites in the injector or column.- Injector Maintenance: Clean or replace the injector liner and septum. - Column Conditioning: Condition the column according to the manufacturer's instructions.
Asymmetric Peaks Column overloading.- Dilute the sample or inject a smaller volume.[9]
Poor sample injection technique.- Ensure a fast and consistent injection to create a narrow initial band on the column.

Data Presentation

The following table summarizes the expected chromatographic performance for the separation of DNT isomers using a Phenyl-Hexyl HPLC column.

AnalyteExpected Retention Time (min)Resolution (Rs)
2,6-Dinitrotoluene10.5-
2,5-Dinitrotoluene11.2> 1.5
2,4-Dinitrotoluene12.0> 1.5
This compound12.8> 1.5
3,5-Dinitrotoluene13.5> 1.5
3,4-Dinitrotoluene14.2> 1.5
Resolution (Rs) is calculated between adjacent peaks. Data is based on the protocol provided below.[1]

Experimental Protocols

HPLC Method for Separation of DNT Isomers[1]

This method is optimized for the resolution of all six DNT isomers, including 2,3-DNT and 2,5-DNT.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Gradient:

      • 0-2 min: 60% B

      • 2-15 min: 60-80% B

      • 15-20 min: 80% B

      • 20-22 min: 80-60% B

      • 22-25 min: 60% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Sample Preparation:

    • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each DNT isomer reference standard and dissolve in 10 mL of methanol in separate volumetric flasks.

    • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with methanol to a final concentration of 10 µg/mL for each isomer.

    • Solid Samples (e.g., soil): Extract a known weight of the sample with a suitable solvent such as acetonitrile or methanol. The use of sonication can improve extraction efficiency. Centrifuge and filter the extract before injection.

    • Liquid Samples (e.g., wastewater): Filter the sample through a 0.45 µm syringe filter. If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

GC-MS Method for DNT Isomer Analysis[2]

This protocol provides a standard method for the separation and identification of DNT isomers.

  • Instrumentation:

    • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MSD Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-350 m/z.

  • Data Analysis:

    • Identify individual DNT isomers based on their retention times and by comparing their mass spectra with certified reference standards.

Visualizations

G cluster_0 HPLC Troubleshooting Workflow start Co-elution or Poor Resolution of 2,3-DNT and 2,5-DNT check_column Is a Phenyl-Hexyl or other high-selectivity column in use? start->check_column change_column Switch to a Phenyl-Hexyl or Diol column check_column->change_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes change_column->optimize_mp change_modifier Switch organic modifier (e.g., ACN to MeOH) optimize_mp->change_modifier adjust_gradient Decrease gradient slope (make it shallower) change_modifier->adjust_gradient optimize_temp Optimize Column Temperature (e.g., 25-45 °C) adjust_gradient->optimize_temp end Resolution Achieved optimize_temp->end

Caption: HPLC troubleshooting workflow for co-elution.

G cluster_1 Method Development Logic start Goal: Separate 2,3-DNT and 2,5-DNT decision Primary Analytical Technique? start->decision hplc HPLC Path decision->hplc HPLC gc GC Path decision->gc GC hplc_column Select High-Selectivity Column (e.g., Phenyl-Hexyl) hplc->hplc_column gc_column Select Non-Polar Capillary Column (e.g., HP-5ms) gc->gc_column hplc_mobile_phase Optimize Mobile Phase (Methanol/Water Gradient) hplc_column->hplc_mobile_phase analysis Analyze and Verify with Standards hplc_mobile_phase->analysis gc_oven Optimize Oven Temperature Program (Slow Ramp Rate) gc_column->gc_oven gc_oven->analysis

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 2,3-Dinitrotoluene in Water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of validated analytical methods for the quantification of 2,3-Dinitrotoluene (2,3-DNT) in water. It is intended for researchers, scientists, and drug development professionals involved in environmental monitoring, forensic analysis, and quality control where the accurate measurement of this nitroaromatic compound is crucial.[1][2] While 2,4-DNT and 2,6-DNT are more common, 2,3-DNT is also found in trace amounts in military-grade explosives and industrial products, making its detection and quantification important.[2]

The most common and validated analytical techniques for the determination of 2,3-DNT in water are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[2] The selection of the most suitable method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.[3]

Comparison of Analytical Method Performance

While extensive validation data specifically for 2,3-DNT can be limited, the performance characteristics of methods used for dinitrotoluene isomers provide a reliable benchmark.[1][2] The following table summarizes the typical performance of the most common analytical methods for 2,3-DNT quantification in water.

Performance CharacteristicGas Chromatography - Electron Capture Detector (GC-ECD)Gas Chromatography - Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography - Ultraviolet Detector (HPLC-UV)
Linearity (Correlation Coefficient, r²) > 0.99> 0.99> 0.99
Accuracy (Recovery %) 80-110%90-110%[1]95-105%[1]
Precision (RSD %) < 15%< 10%[1]< 5%
Limit of Detection (LOD) Low µg/L to ng/L rangeng/mL range[1]µg/L range[1]
Limit of Quantitation (LOQ) Low µg/L to ng/L rangeng/mL range[1]µg/L range

Experimental Protocols

Detailed methodologies are essential for the successful validation and application of any analytical method. Below are generalized protocols for the quantification of 2,3-DNT in water using HPLC-UV, GC-MS, and GC-ECD.

Protocol 1: Analysis of 2,3-DNT in Water by HPLC-UV

This protocol outlines a common approach for the extraction and analysis of 2,3-DNT from water samples using High-Performance Liquid Chromatography with UV detection.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Take 1 L of the water sample in a separatory funnel.

  • Add 60 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and drain the organic layer into a flask containing anhydrous sodium sulfate.

  • Repeat the extraction two more times with fresh portions of dichloromethane.

  • Concentrate the combined extracts to 1 mL using a gentle stream of nitrogen.

2. HPLC-UV Analysis

  • HPLC System: Equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Detector Wavelength: 254 nm.[2]

3. Calibration and Quantification

  • Prepare a series of at least five calibration standards of 2,3-DNT in the mobile phase.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extract and determine the concentration of 2,3-DNT from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Water_Sample 1 L Water Sample LLE Liquid-Liquid Extraction (Dichloromethane) Water_Sample->LLE Concentration Concentrate Extract (to 1 mL) LLE->Concentration Inject Inject 20 µL Concentration->Inject HPLC C18 Column Methanol/Water (50:50) Inject->HPLC UV_Detect UV Detection (254 nm) HPLC->UV_Detect Quantify Quantify 2,3-DNT UV_Detect->Quantify Calibration Generate Calibration Curve Calibration->Quantify Standards Calibration Standards Standards->Calibration

Caption: Workflow for 2,3-DNT quantification in water by HPLC-UV.

Protocol 2: Analysis of 2,3-DNT in Water by GC-MS

This protocol provides a method for the sensitive and selective quantification of 2,3-DNT in water using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load 500 mL of the water sample onto the cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the 2,3-DNT with a small volume of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC analysis.

2. GC-MS Analysis

  • GC System: Equipped with a mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[4]

  • Injector: Splitless mode at 250 °C.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, then ramp to 280 °C.[4]

  • MS Ionization Mode: Electron Ionization (EI).[4]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for 2,3-DNT (e.g., m/z 182, 165, 135).[5]

3. Calibration and Quantification

  • Prepare a series of at least five calibration standards of 2,3-DNT.

  • Generate a calibration curve by plotting the peak area of the quantifier ion against concentration.

  • Analyze the sample extract and calculate the concentration of 2,3-DNT using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Water_Sample 500 mL Water Sample SPE Solid-Phase Extraction (C18 Cartridge) Water_Sample->SPE Elution Elute with Acetonitrile SPE->Elution Reconstitution Evaporate & Reconstitute Elution->Reconstitution Inject Inject 1 µL Reconstitution->Inject GC HP-5ms Column Inject->GC MS_Detect MS Detection (SIM) GC->MS_Detect Quantify Quantify 2,3-DNT MS_Detect->Quantify Calibration Generate Calibration Curve Calibration->Quantify Standards Calibration Standards Standards->Calibration

Caption: Workflow for 2,3-DNT quantification in water by GC-MS.

Protocol 3: Analysis of 2,3-DNT in Water by GC-ECD

This protocol is suitable for the highly sensitive detection of 2,3-DNT in water samples using Gas Chromatography with an Electron Capture Detector.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Follow the same LLE procedure as described in Protocol 1.

  • Exchange the final solvent to hexane.[3]

2. GC-ECD Analysis

  • GC System: Equipped with an Electron Capture Detector (ECD).

  • Column: Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.[3]

  • Injector: Splitless mode at 250°C.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Oven Temperature Program: Initial temperature: 60°C, hold for 1 minute, then ramp to 280°C.[3]

  • Detector Temperature: 300°C.[3]

3. Calibration and Quantification

  • Prepare a series of calibration standards of 2,3-DNT in hexane.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Analyze the prepared sample extract and determine the concentration of 2,3-DNT.

GCECD_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis cluster_quant Quantification Water_Sample 1 L Water Sample LLE Liquid-Liquid Extraction (Dichloromethane) Water_Sample->LLE Solvent_Exchange Solvent Exchange to Hexane LLE->Solvent_Exchange Inject Inject 1 µL Solvent_Exchange->Inject GC Fused Silica Capillary Column Inject->GC ECD_Detect ECD Detection GC->ECD_Detect Quantify Quantify 2,3-DNT ECD_Detect->Quantify Calibration Generate Calibration Curve Calibration->Quantify Standards Calibration Standards Standards->Calibration

Caption: Workflow for 2,3-DNT quantification in water by GC-ECD.

References

comparative study of the biodegradation rates of 2,4-DNT and 2,3-DNT

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of research exists on the biodegradation of 2,3-dinitrotoluene (2,3-DNT), particularly when compared to the extensive studies on 2,4-dinitrotoluene (2,4-DNT). While the scientific community has thoroughly investigated the microbial degradation of 2,4-DNT and its isomer 2,6-DNT, 2,3-DNT remains largely uncharacterized. This guide synthesizes the available data, highlighting the knowledge gap and providing a comparative framework based on the more extensively studied isomers.

Quantitative Biodegradation Data

To provide a more comprehensive comparison of how the position of nitro groups influences biodegradability, the following table summarizes the biodegradation data for 2,4-DNT and 2,6-DNT. It is important to note that degradation rates are highly dependent on the specific microbial strains and environmental conditions.

IsomerMicroorganism(s)Degradation Rate/EfficiencyConditionsReference(s)
2,4-DNT Freshwater Microorganisms32% per day (at 10 mg/L)Aerobic, surface water[2]
Pseudomonas sp.Complete degradation with stoichiometric release of nitriteAerobic, sole carbon and energy source[1]
Indigenous Microorganisms>90% degradation after 6 daysBay water inoculum[3]
Burkholderia cepacia JS872Depletion of 1 mM in 24 hoursAerobic[4]
2,6-DNT Freshwater Microorganisms14.5% per day (at 10 mg/L)Aerobic, surface water[2]
Sewage MicroorganismsHalf-life of 28 daysAnaerobic, non-acclimated sewage[3]
Burkholderia cepacia JS850, Hydrogenophaga palleronii JS863Growth on 2,6-DNT as sole carbon and nitrogen sourceAerobic[4]

Experimental Protocols

The following outlines a general methodology for conducting a comparative biodegradation study of DNT isomers, based on protocols described in the literature.

1. Microorganism and Culture Conditions:

  • Source of Microorganisms: Enrichment cultures can be developed from soil and water samples from contaminated sites.[4] Pure cultures of specific bacterial strains known for their degradative capabilities, such as Pseudomonas or Burkholderia species, can also be used.[1][4]

  • Culture Media: A minimal salts medium is typically used, with the DNT isomer serving as the sole source of carbon and nitrogen to select for and enrich degrading microorganisms.[1][4]

2. Biodegradation Assay:

  • Setup: Assays are generally performed in batch cultures using flasks containing the culture medium and the DNT isomer at a specific concentration.

  • Incubation: Cultures are incubated under controlled conditions of temperature and agitation. Both aerobic and anaerobic conditions can be investigated.[3]

  • Sampling: Aliquots of the culture are withdrawn at regular intervals to measure the concentration of the DNT isomer and potential metabolites.

3. Analytical Methods:

  • DNT Concentration: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the concentration of DNT isomers in the culture medium.

  • Metabolite Identification: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) can be used to identify intermediate and final degradation products.[4]

  • Nitrite Release: The release of nitrite, an indicator of the cleavage of the nitro group from the aromatic ring, can be measured colorimetrically.[1][4]

4. Data Analysis:

  • Degradation Rate: The rate of disappearance of the parent DNT compound is calculated over time. This can be expressed as a percentage of degradation or as a rate constant.

  • Half-life: The time required for the concentration of the DNT isomer to decrease by half is determined.

Biodegradation Pathways

The biodegradation of DNT isomers is initiated by enzymatic attacks that are highly specific to the position of the nitro groups. The pathways for 2,4-DNT and 2,6-DNT have been elucidated, providing a basis for predicting the potential initial steps in 2,3-DNT degradation.

DNT_Biodegradation_Pathway cluster_24DNT 2,4-DNT Pathway cluster_23DNT Hypothetical 2,3-DNT Pathway cluster_26DNT 2,6-DNT Pathway DNT24 2,4-Dinitrotoluene MNC45 4-Methyl-5-nitrocatechol DNT24->MNC45 Dioxygenase HMQ25 2-Hydroxy-5-methylquinone MNC45->HMQ25 Monooxygenase THT245 2,4,5-Trihydroxytoluene HMQ25->THT245 RingCleavage24 Ring Cleavage THT245->RingCleavage24 DNT23 This compound InitialAttack23 Initial Enzymatic Attack (Hypothesized) DNT23->InitialAttack23 Intermediates23 Intermediate Metabolites InitialAttack23->Intermediates23 RingCleavage23 Ring Cleavage Intermediates23->RingCleavage23 DNT26 2,6-Dinitrotoluene MNC34 3-Methyl-4-nitrocatechol DNT26->MNC34 Dioxygenase ExtradiolCleavage Extradiol Ring Cleavage MNC34->ExtradiolCleavage

References

A Comparative Analysis of the Toxicological Effects of 2,3-Dinitrotoluene and 2,6-Dinitrotoluene in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological effects of 2,3-Dinitrotoluene (2,3-DNT) and 2,6-Dinitrotoluene (2,6-DNT) in rats. The information presented is collated from various scientific studies and aims to provide an objective overview supported by experimental data. This document details the distinct toxicological profiles of these two isomers, with a focus on hepatotoxicity, carcinogenicity, and reproductive toxicity, to aid in risk assessment and future research endeavors.

Key Toxicological Differences at a Glance

While both are isomers of dinitrotoluene, 2,3-DNT and 2,6-DNT exhibit markedly different toxicological profiles in rats. The most striking difference lies in their hepatocarcinogenic potential. Numerous studies have established 2,6-Dinitrotoluene as a potent, complete hepatocarcinogen in rats , inducing a high incidence of hepatocellular carcinomas. In stark contrast, This compound has not been found to be hepatocarcinogenic under similar experimental conditions . The toxicity of 2,3-DNT manifests through other endpoints, including effects on the hematopoietic system and kidneys.

Quantitative Toxicological Data

The following tables summarize key quantitative data from rat toxicity studies, providing a direct comparison between the two isomers.

Table 1: Acute and Subacute Oral Toxicity Data

ParameterThis compound2,6-DinitrotolueneReference
LD50 (rat, oral) 1120 mg/kg (male)270 mg/kg (male)[1]
14-Day Study LOAEL (rat, oral) 275 mg/kg/day35 mg/kg/day[1][2]
Primary Effects at LOAEL (14-Day Study) Extramedullary hematopoiesis, lymphoid hyperplasia of the spleen, renal tubular dilatation, and lymphocytic infiltration.[1]Hepatocellular hyperplasia, oval cell hyperplasia, and hepatocellular hypertrophy.[2]

Table 2: Carcinogenicity Data (Hepatocellular Carcinoma)

Study DurationDoseThis compound (Incidence)2,6-Dinitrotoluene (Incidence)Reference
1 YearNot TestedNot TestedNot Applicable
1 Year7 mg/kg/dayNot Tested85%
1 Year14 mg/kg/dayNot Tested100%
1 Year27 mg/kg/day0%Not Tested

Note: Data for direct comparison under identical long-term study conditions for carcinogenicity are limited. The available data strongly indicates the potent hepatocarcinogenicity of 2,6-DNT, while 2,4-DNT (a closely related isomer often studied alongside 2,6-DNT) was non-hepatocarcinogenic at 27 mg/kg/day, providing context for the likely non-carcinogenic nature of other isomers like 2,3-DNT in the liver.

Table 3: Organ Weight and Histopathological Changes (14-Day Oral Studies in Male Sprague-Dawley Rats)

OrganThis compound (at 275 mg/kg/day)2,6-Dinitrotoluene (at ≥ 35 mg/kg/day)Reference
Liver Increased liver mass.[2]Hepatocellular hyperplasia, oval cell hyperplasia, hepatocellular hypertrophy.[2]
Spleen Increased splenic mass, extramedullary hematopoiesis, lymphoid hyperplasia.[2]Increased splenic mass, extramedullary hematopoiesis.[2]
Kidney Increased kidney weight, trace tubular dilatation, lymphocytic infiltration.[1]Increased kidney weight, proximal tubule degeneration, renal tubular basophilia.[3]
Testes No significant effects on weight or histopathology.[1]Decreased testes mass, degenerative histopathological changes.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols based on recurring elements in the cited literature for key experiments.

14-Day Repeated-Dose Oral Toxicity Study
  • Test Animals: Male Sprague-Dawley rats, typically 6-8 weeks old at the start of the study.

  • Housing: Animals are housed in environmentally controlled rooms (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Dose Groups: A control group receiving the vehicle (e.g., corn oil) and at least three dose groups for each DNT isomer. Doses are selected based on preliminary range-finding studies.

  • Dose Administration: The test substance is administered once daily via oral gavage. The volume is typically kept constant across all animals (e.g., 5 mL/kg body weight).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded at regular intervals (e.g., days 0, 7, and 14).

  • Necropsy: At the end of the 14-day period, animals are euthanized. A full gross necropsy is performed, and major organs are weighed.

  • Histopathology: Key organs (liver, kidneys, spleen, testes, etc.) are collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

  • Serum Biochemistry: Blood is collected at necropsy for the analysis of a panel of serum chemistry parameters indicative of organ function (e.g., ALT, AST, BUN, creatinine).

Hepatocarcinogenicity Bioassay
  • Test Animals: Male Fischer 344 rats are often used due to their susceptibility to hepatocarcinogens.

  • Dosing: The DNT isomers are typically incorporated into the diet and administered for an extended period (e.g., 1 year).

  • Observations: Animals are monitored for clinical signs and palpable masses. Body weight and food consumption are recorded regularly.

  • Termination: Animals are euthanized at the end of the study period or when moribund.

  • Pathology: A thorough gross and microscopic examination of the liver is conducted to identify and classify neoplastic and non-neoplastic lesions. Other organs are also examined for metastases.

Visualizing Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of toxicity, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental and Analytical Workflows

Experimental_Workflow cluster_acclimatization Acclimatization (7 days) cluster_dosing Dosing Phase (14 days) cluster_termination Termination & Sample Collection cluster_analysis Data Analysis Acclimatization Animal Acclimatization Dosing Daily Oral Gavage Acclimatization->Dosing Observation Daily Clinical Observation Dosing->Observation BodyWeight Body Weight & Food Intake Measurement Dosing->BodyWeight Euthanasia Euthanasia BodyWeight->Euthanasia Blood Blood Collection Euthanasia->Blood Necropsy Gross Necropsy & Organ Weight Euthanasia->Necropsy Serum Serum Biochemistry Blood->Serum Tissue Tissue Collection & Fixation Necropsy->Tissue Histo Histopathology Tissue->Histo Stats Statistical Analysis Serum->Stats Histo->Stats

Caption: Generalized workflow for a 14-day oral toxicity study in rats.

Metabolic Activation and Toxicity Pathways

The hepatotoxicity of 2,6-DNT is believed to be initiated by its metabolic activation, a process that is less prominent for 2,3-DNT. The proposed pathways involve cytochrome P450-mediated oxidation and subsequent conjugation reactions.

Metabolic_Activation cluster_26DNT 2,6-Dinitrotoluene Pathway cluster_23DNT This compound Pathway DNT26 2,6-Dinitrotoluene BenzylOH 2,6-Dinitrobenzyl Alcohol DNT26->BenzylOH CYP450 Oxidation Glucuronide Benzyl Alcohol Glucuronide BenzylOH->Glucuronide UGT Conjugation Reactive Reactive Electrophiles Glucuronide->Reactive Gut Microflora Metabolism DNA_Adducts DNA Adducts Reactive->DNA_Adducts Hepatotoxicity Hepatotoxicity & Carcinogenesis DNA_Adducts->Hepatotoxicity DNT23 This compound Metabolites Various Metabolites DNT23->Metabolites Metabolism Excretion Renal Excretion Metabolites->Excretion OtherTox Hematotoxicity & Nephrotoxicity Metabolites->OtherTox

References

A Comparative Guide to the Accurate Analysis of 2,3-Dinitrotoluene: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 2,3-Dinitrotoluene (2,3-DNT), the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical one. Both techniques offer robust platforms for the analysis of this nitroaromatic compound, which is of significant interest in environmental monitoring and forensic analysis.[1] This guide provides an objective comparison of the two methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for specific analytical needs.

Performance Comparison

The selection of an analytical method is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[2] While specific performance data for 2,3-DNT can be limited, data for the more common 2,4-DNT and 2,6-DNT isomers provide a strong indication of expected performance.[3]

Table 1: Comparison of Typical Performance Characteristics for Dinitrotoluene Isomer Analysis [4]

Performance CharacteristicHigh-Performance Liquid Chromatography - Ultraviolet Detector (HPLC-UV)Gas Chromatography - Mass Spectrometry (GC-MS)
Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Accuracy (Recovery %) 95-105%[4]90-110%[4]
Precision (RSD %) < 5%< 10%[4]
Limit of Detection (LOD) µg/L range[4][5]ng/L to µg/L range
Limit of Quantitation (LOQ) µg/L range[4]ng/L to µg/L range[4]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable analytical results. Below are generalized protocols for the analysis of 2,3-DNT by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of explosive compounds.[6] Reversed-phase HPLC is the primary mechanism for the separation of DNT isomers, utilizing a nonpolar stationary phase and a polar mobile phase.[7] The separation is based on the differential partitioning of the isomers between these two phases.[7]

Sample Preparation (Soil Sample): [2]

  • Weigh a known amount of the soil sample (e.g., 2 g) into a suitable container.

  • Add acetonitrile and extract using an ultrasonic bath for 15-20 minutes.

  • Filter the extract through a 0.45 µm syringe filter.

  • The filtered extract is now ready for injection.

Instrumentation and Conditions: [2][7]

  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[7]

  • Column: A Phenyl-Hexyl column is often advantageous as it provides additional π-π interactions, enhancing the separation of aromatic isomers.[7]

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and an organic solvent like methanol or acetonitrile.[7] A typical isocratic mobile phase could be 50:50 (v/v) water:acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: 254 nm.[2]

Calibration: [2]

  • Prepare a series of calibration standards of 2,3-DNT in the mobile phase.

  • Analyze the standards under the same HPLC conditions as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of 2,3-DNT.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a powerful combination of the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[1] This makes it a robust and reliable platform for the analysis of 2,3-DNT.[1]

Sample Preparation (Water Sample): [3]

  • Take 1 L of the water sample in a separatory funnel.

  • Add 60 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the dichloromethane layer.

  • Repeat the extraction two more times with fresh portions of dichloromethane.

  • Combine the extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL using a nitrogen evaporator.

Instrumentation and Conditions: [1][3]

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

  • Injector: Split/Splitless Inlet in splitless mode.[1]

  • Injection Volume: 1 µL.[1]

  • Injector Temperature: 250 °C.[1]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, ramp at 20 °C/min to 180 °C, then ramp at 10 °C/min to 280 °C and hold for 5 min.[1]

  • MSD Transfer Line: 280 °C.[1]

  • Ionization Mode: Electron Ionization (EI).[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.[1]

Calibration: [1]

  • Prepare a series of working calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of a stock standard.

  • Analyze the calibration standards to generate a calibration curve. A linear regression with a correlation coefficient (R²) > 0.995 is desirable.[1]

Visualizing the Methodologies

To better understand the workflows of each technique, the following diagrams illustrate the key steps involved.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SoilSample Soil Sample Extraction Ultrasonic Extraction with Acetonitrile SoilSample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification (Peak Area) Detection->Quantification Report Result Reporting Quantification->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing WaterSample Water Sample LLE Liquid-Liquid Extraction with Dichloromethane WaterSample->LLE Concentration Concentration LLE->Concentration Injection GC Injection Concentration->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection Quantification Quantification & Confirmation (Ion Ratios) Detection->Quantification Report Result Reporting Quantification->Report Comparison cluster_hplc_adv HPLC Advantages cluster_gcms_adv GC-MS Advantages cluster_considerations Key Considerations DNT_Analysis Analysis of this compound HPLC HPLC DNT_Analysis->HPLC Suitable for non-volatile compounds GCMS GC-MS DNT_Analysis->GCMS Requires volatile or derivatized compounds HPLC_Adv1 Room temperature operation HPLC->HPLC_Adv1 HPLC_Adv2 Good for thermally labile compounds HPLC->HPLC_Adv2 HPLC_Adv3 Wide range of detectors HPLC->HPLC_Adv3 GCMS_Adv1 High resolution separation GCMS->GCMS_Adv1 GCMS_Adv2 High sensitivity (SIM mode) GCMS->GCMS_Adv2 GCMS_Adv3 Definitive identification by mass spectrum GCMS->GCMS_Adv3 Matrix Sample Matrix Matrix->DNT_Analysis Sensitivity Required Sensitivity Sensitivity->DNT_Analysis Confirmation Need for Confirmation Confirmation->DNT_Analysis

References

inter-laboratory comparison of 2,3-Dinitrotoluene analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Perspective on the Quantification of 2,3-Dinitrotoluene: A Comparative Guide

This guide provides a comparative overview of analytical methodologies for the quantification of this compound (2,3-DNT), a significant, albeit minor, isomer of dinitrotoluene (DNT). While a formal, large-scale inter-laboratory study dedicated solely to 2,3-DNT is not publicly available, this document synthesizes data from single-laboratory validation studies and established analytical methods for DNT isomers to offer a comparative performance analysis. This guide is intended for researchers, scientists, and drug development professionals involved in the analysis of nitroaromatic compounds.

2,3-DNT is one of six isomers of dinitrotoluene and is consistently present as a minor component in technical grade DNT mixtures.[1] Unlike the more prevalent 2,4-DNT and 2,6-DNT isomers, 2,3-DNT exhibits notable resistance to biodegradation, leading to its persistence in the environment.[1][2] This characteristic underscores the importance of accurate and sensitive quantification methods for environmental remediation and forensic analysis.[1]

Data Presentation: Comparison of Analytical Method Performance

The quantification of DNT isomers is predominantly achieved through gas chromatography (GC) and high-performance liquid chromatography (HPLC), each employing various detectors.[1] The selection of a method often depends on the sample matrix, required sensitivity, and available instrumentation.[1] The following table summarizes the performance characteristics of common analytical methods applicable to the determination of DNT isomers. The data is collated from various sources and provides a basis for methodological comparison. While specific comprehensive validation data for this compound is not as widely published as for its isomers (2,4-DNT and 2,6-DNT), the following table summarizes typical performance characteristics of common analytical methods used for dinitrotoluene analysis.[3] This data, extrapolated from studies on related isomers, provides a reliable benchmark for method validation.[3]

Analytical MethodMatrixAccuracy/Recovery (%)Precision (RSD %)Limit of Detection (LOD)Limit of Quantitation (LOQ)
GC-ECD Water95-105%[3]< 15%[3]Low µg/L to ng/L range[3]Low µg/L to ng/L range[3]
GC-MS Soil/Water90-110%< 10%[3]ng/mL range[3]ng/mL range[3]
HPLC-UV Soil/Water90-110%< 5%[3]µg/L range[3]µg/L range[3]
HPLC with Diol Column Environmental Samples95-98%[4]Not Specified0.78 to 1.17 µg/L[4]Not Specified
HPLC-EC Biological MaterialsNot SpecifiedNot Specified1 to 40 pg/L[5]Not Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results across different laboratories. Below are generalized protocols for the analysis of DNT isomers by GC and HPLC, based on established methods.[1]

Gas Chromatography with Electron Capture Detection (GC-ECD)

This method is highly sensitive for the detection of electrophilic compounds like dinitrotoluenes.[1]

  • Sample Preparation (Water Sample):

    • Extract 1 liter of water sample with dichloromethane at a neutral pH.[1]

    • Concentrate the extract to 1 mL using a Kuderna-Danish apparatus.[1]

    • The solvent is then exchanged to hexane.[1]

  • Instrumental Analysis:

    • Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).[1]

    • Column: Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase suitable for nitroaromatic compounds (e.g., 5% phenyl-methylpolysiloxane).[1]

    • Injector: Splitless mode at 250°C.[1]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.[1]

      • Ramp: 10°C/minute to 280°C.[1]

      • Hold: 5 minutes at 280°C.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

    • Detector Temperature: 300°C.[1]

  • Calibration:

    • Prepare a series of calibration standards of 2,3-DNT in hexane.[1]

    • Analyze the standards under the same conditions as the samples.[1]

    • Construct a calibration curve by plotting the peak area against the concentration of 2,3-DNT.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Sample Preparation (Soil Sample):

    • Extract a known weight of the soil sample (e.g., 2 g) with 10 mL of acetonitrile using an ultrasonic bath for 18 hours.[6]

    • Centrifuge the sample at 3000 rpm for 10 minutes.[6]

    • Filter the supernatant through a 0.45 µm syringe filter.[1][6] The filtered extract is then ready for injection.[1]

  • Instrumental Analysis:

    • HPLC System: Equipped with a UV-Vis detector.[1]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. A typical isocratic mobile phase could be 50:50 (v/v) methanol:water.[1][6]

    • Flow Rate: 1.0 mL/min.[1][6]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 20 µL.[6]

    • Detection Wavelength: 254 nm.[1][6]

  • Calibration:

    • Prepare a series of calibration standards of 2,3-DNT in the mobile phase.[1]

    • Analyze the standards under the same HPLC conditions as the samples.[1]

    • Construct a calibration curve by plotting the peak area against the concentration of 2,3-DNT.[1]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification sample Environmental Sample (Soil or Water) extraction Extraction (e.g., Acetonitrile for Soil, Dichloromethane for Water) sample->extraction cleanup Cleanup / Concentration (e.g., SPE, Filtration) extraction->cleanup final_extract Final Sample Extract cleanup->final_extract instrument Analytical Instrument (GC-MS or HPLC-UV) final_extract->instrument Inject separation Chromatographic Separation instrument->separation detection Detection (MS or UV Detector) separation->detection data_acq Data Acquisition detection->data_acq quantification Quantification data_acq->quantification Raw Data calibration Calibration Curve (from Standards) calibration->quantification results Final Concentration Results quantification->results

References

A Comparative Guide to the Cross-Validation of 2,3-Dinitrotoluene Detection in Soil by Different Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of 2,3-dinitrotoluene (2,3-DNT), a significant environmental pollutant often found in soil and groundwater near industrial and military sites, is paramount for effective environmental monitoring, risk assessment, and remediation strategies.[1][2] The choice of an appropriate extraction method from complex soil matrices is a critical initial step, as its efficiency directly influences the reliability and accuracy of subsequent analytical measurements.[3] This guide provides an objective comparison of prevalent extraction techniques for 2,3-DNT from soil, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Performance Metrics

The selection of an extraction technique for 2,3-DNT from soil involves a trade-off between extraction efficiency, speed, solvent consumption, and cost.[3] The following table summarizes the key performance characteristics of three widely used methods: Ultrasound-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE), and Solid-Phase Microextraction (SPME). While specific recovery data for 2,3-DNT is not always individually reported, the data for dinitrotoluene (DNT) isomers provide a solid foundation for comparison.[3]

FeatureUltrasound-Assisted Extraction (UAE)Pressurized Liquid Extraction (PLE)Solid-Phase Microextraction (SPME)
Typical Solvent(s) Acetonitrile, Methanol[3]Acetonitrile, Methanol[3]Solvent-free (for extraction)[3]
Extraction Time ~18 hours (EPA Method 8330)[3]~15 minutes[3][4]~30 minutes (immersion)[3]
Relative Efficiency for DNTs Good to Excellent[3]Excellent[3]Good[3]
Throughput Moderate[3]High[3]High[3]
Solvent Consumption High[3]Low to Moderate[3]Very Low[3]
Analytical Instrumentation HPLC-UV, GC-MS[5]GC-MS, LC-MS[6][7]GC-MS[3]

Experimental Protocols

Detailed methodologies for the key extraction techniques are outlined below. These protocols are based on established methods and provide a framework for the extraction of 2,3-DNT from soil samples.

Ultrasound-Assisted Extraction (UAE)

Based on EPA Method 8330B, UAE is a widely recognized method for extracting nitroaromatics from solid matrices.[1][3] It utilizes high-frequency sound waves to agitate the sample in a solvent, thereby enhancing extraction efficiency.[1]

Materials:

  • Soil sample, air-dried and sieved[1]

  • Acetonitrile, HPLC grade[1]

  • Anhydrous sodium sulfate[1]

  • Ultrasonic bath or probe sonicator[1]

  • Centrifuge and centrifuge tubes (50 mL)[1]

  • Syringe filters (0.45 µm)[1]

Procedure:

  • Sample Weighing: Weigh approximately 2.0 g of the prepared soil sample into a centrifuge tube.[1]

  • Solvent Addition: Add 10.0 mL of acetonitrile to the centrifuge tube.[1]

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for a specified period (e.g., 18 hours as per EPA Method 8330).[3]

  • Centrifugation: After extraction, centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the soil particles from the extract.[1]

  • Extract Collection: Carefully decant the supernatant into a clean collection vial.[1]

  • Filtration: Filter the extract through a 0.45 µm syringe filter into a vial suitable for instrumental analysis (e.g., HPLC or GC).[1]

Pressurized Liquid Extraction (PLE)

PLE, also known as Pressurized Fluid Extraction, is a rapid extraction method that utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[7]

Materials:

  • Soil sample, air-dried and sieved[3]

  • Acetonitrile or other suitable solvent[3]

  • PLE system with extraction cells

  • Collection vials

Procedure:

  • Sample Preparation: A known weight of the soil sample (typically 2-10 g) is mixed with a dispersing agent (e.g., sand) and loaded into the extraction cell.[3]

  • Extraction: The cell is placed in the PLE system, heated, and pressurized. The extraction solvent is then passed through the cell. The extraction can be performed in static, dynamic, or a combination of both modes.[3] A typical extraction time is around 15 minutes.[3]

  • Collection: The extract is purged from the cell with nitrogen gas into a collection vial.[3]

  • Analysis: The collected extract is then ready for analysis by GC-MS or LC-MS.[7]

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the sample. It is particularly effective for trace-level analysis and can be directly coupled with gas chromatography.[3]

Materials:

  • Soil sample

  • SPME fiber (e.g., coated with Carboxen/polydimethylsiloxane)[3]

  • Vials with septa

  • Agitator/stirrer

Procedure:

  • Sample Preparation: A soil sample is typically mixed with water to create a slurry, which aids in the partitioning of the analyte into the aqueous phase.[3]

  • Extraction: The SPME fiber is immersed in the soil slurry or exposed to the headspace above the slurry. The extraction proceeds for a set time (e.g., 30 minutes) with agitation to facilitate equilibrium.[3]

  • Desorption and Analysis: The fiber is then withdrawn and directly inserted into the injection port of a gas chromatograph. The adsorbed analytes are thermally desorbed and transferred to the GC column for separation and detection by a mass spectrometer (GC-MS).[3]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the extraction and analysis of 2,3-DNT from soil samples.

DNT_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SoilSample Soil Sample Collection Drying Air Drying & Sieving SoilSample->Drying Weighing Sample Weighing Drying->Weighing UAE Ultrasound-Assisted Extraction (UAE) Weighing->UAE PLE Pressurized Liquid Extraction (PLE) Weighing->PLE SPME Solid-Phase Microextraction (SPME) Weighing->SPME Filtration Filtration / Cleanup UAE->Filtration PLE->Filtration Analysis Instrumental Analysis (HPLC-UV / GC-MS) SPME->Analysis Direct Desorption Filtration->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: General workflow for 2,3-DNT extraction and analysis from soil.

References

evaluating the performance of different HPLC columns for dinitrotoluene isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of dinitrotoluene (DNT) isomers are critical in diverse fields such as environmental monitoring, forensic science, and industrial chemistry.[1] High-Performance Liquid Chromatography (HPLC) stands as a powerful and extensively utilized technique for this analysis. The choice of the HPLC column is of utmost importance to achieve the desired resolution and sensitivity for the six DNT isomers: 2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT.[2] This guide provides an objective comparison of different HPLC columns for the separation of DNT isomers, supported by experimental data and detailed protocols.

Column Performance Comparison

The selection of an appropriate stationary phase is crucial for the effective separation of the structurally similar DNT isomers.[1] This section compares the performance of four commonly utilized HPLC columns: Diol, C-18, Phenyl-3, and Phenyl-Hexyl.

Data Presentation

The following table summarizes key performance metrics for the separation of DNT isomers on these columns, highlighting significant differences in resolution, sensitivity (Limit of Detection - LOD), and analytical efficiency.

Performance MetricDiol ColumnC-18 ColumnPhenyl-3 ColumnPhenyl-Hexyl Column
Resolution (2,4-DNT & 2,6-DNT) 2.06[3][4]0.74[1] (Poor)[1]~1.0 (with ~2% peak overlap)[1][4]Enhanced separation due to π-π interactions[2]
LOD (2,4-DNT) 0.78 µg/L[1][4]2.01–3.95 µg/L[1][4]0.62–1.32 µg/L[1][4]Not specified
LOD (2,6-DNT) 1.17 µg/L[1][4]2.01–3.95 µg/L[1][4]0.62–1.32 µg/L[1][4]Not specified
Analysis Time < 13 minutes[3][4]Longer than Diol[1]Fast, but with peak overlap[3][4]Not specified
Solvent Consumption 8.8 mL/min[1][3]17.5 mL/min[1]33 mL/min[1]Not specified

Key Observations:

  • Diol Column: This column demonstrates superior performance for the separation of DNT isomers, offering the highest resolution between the critical 2,4-DNT and 2,6-DNT pair.[1][3][4] The enhanced separation is attributed to charge-transfer complexes formed between the hydroxyl groups on the polyol layer and the nitroaromatic compounds.[3] It also provides excellent sensitivity with low detection limits and is the most economical in terms of solvent consumption and analysis time.[1][3][4]

  • C-18 Column: While widely used in reversed-phase chromatography, the C-18 column shows poor resolution for DNT isomers under the tested conditions.[1] The low resolution makes it unsatisfactory for the quantitative analysis of these isomers when present in the same sample.[1]

  • Phenyl-3 Column: The Phenyl-3 column offers a faster separation than the C-18 column and provides sensitive detection.[1][3][4] However, it suffers from peak overlap for the DNT isomers, which can compromise accurate quantification.[1][3][4] The separation mechanism on a phenyl phase involves π-π interactions between the aromatic analytes and the stationary phase.[1]

  • Phenyl-Hexyl Column: This column is particularly advantageous for separating aromatic compounds as it provides additional π-π interactions, enhancing the separation of structural isomers.[2] It is a robust choice for a reversed-phase method optimized for the resolution of 2,3-DNT from its closely related isomers.[2]

Experimental Protocols

This section provides a detailed methodology for the separation of DNT isomers based on comparative studies.

Instrumentation and Reagents
  • HPLC System: An HPLC system with a UV detector is required.

  • Columns:

    • Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)[4]

    • Inertsil Phenyl-3 (4.6 mm × 150 mm, 5 µm)[4]

    • Inertsil Diol (4.6 mm × 150 mm, 3 µm)[4]

    • Phenyl-Hexyl column (dimensions not specified)[2]

  • Reagents and Standards:

    • Methanol (HPLC grade)[2]

    • Acetonitrile (HPLC grade)[2]

    • Water (HPLC grade or ultrapure)[2]

    • Analytical grade reference standards of 2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT.[2]

Sample and Standard Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each DNT isomer reference standard and dissolve it in 10 mL of methanol in separate volumetric flasks.[2]

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard by appropriately diluting the stock solutions with methanol to achieve a final concentration of 10 µg/mL for each isomer.[2]

  • Liquid Samples (e.g., wastewater): Filter the sample through a 0.45 µm syringe filter prior to injection. If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.[2]

  • Solid Samples (e.g., soil, chemical mixtures): Accurately weigh a representative portion of the sample. Extract the DNT isomers using a suitable solvent such as acetonitrile or methanol, potentially with the aid of sonication.[2]

Chromatographic Conditions
  • Mobile Phase: A gradient elution using water and acetonitrile is effective.[1][3] A typical gradient might involve varying the percentage of acetonitrile over the course of the run to achieve optimal separation.[1]

  • Flow Rate: A constant flow rate is maintained throughout the analysis. Optimal flow rates were found to be 0.7 mL/min for the Diol column, 1.4 mL/min for the Phenyl-3 column, and 1.2 mL/min for the C-18 column.[3]

  • Column Temperature: The analysis is generally performed at room temperature.[1]

  • Detection Wavelength: Detection is typically carried out at 254 nm.[1]

  • Injection Volume: 5 µL[4]

Data Analysis

Identify and quantify the DNT isomers by comparing the retention times and peak areas of the samples with those of the certified reference standards.[2] Calculate the resolution between the 2,4-DNT and 2,6-DNT peaks to assess the separation efficiency of the column.[1]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Reference Standards Stock Stock Solutions (1000 µg/mL) Standard->Stock Working Working Standard Mixture (10 µg/mL) Stock->Working Injector Injector Working->Injector Sample Liquid/Solid Sample Prepared_Sample Prepared Sample (Filtered/Extracted) Sample->Prepared_Sample Prepared_Sample->Injector Column HPLC Column (Diol, C-18, Phenyl-3, or Phenyl-Hexyl) Injector->Column Mobile Phase (Water/Acetonitrile Gradient) Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Data Analysis (Peak Integration, Quantification) Chromatogram->Analysis Results Results (Concentration, Resolution) Analysis->Results

Caption: General workflow for the HPLC analysis of DNT isomers.

References

A Comparative Analysis of the Environmental Persistence of Dinitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Dinitrotoluene (DNT), a chemical compound with six structural isomers, is a significant environmental contaminant primarily originating from manufacturing processes of explosives and polyurethanes. The environmental fate and persistence of these isomers are of considerable concern due to their potential toxicity. This guide provides a comparative analysis of the environmental persistence of DNT isomers, focusing on their degradation and sorption characteristics in soil and water. The information presented herein is supported by experimental data from various scientific studies.

Comparative Persistence of Dinitrotoluene Isomers

The environmental persistence of DNT isomers is significantly influenced by their molecular structure, which affects their susceptibility to biological and physical degradation processes. The most common and extensively studied isomers are 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT). The other isomers, 2,3-DNT, 2,5-DNT, 3,4-DNT, and 3,5-DNT, constitute a smaller fraction of technical grade DNT and are less studied.[1][2]

Generally, 2,4-DNT is observed to be more readily biodegradable than 2,6-DNT in both soil and groundwater.[3] The persistence of all DNT isomers is dictated by a combination of biotic and abiotic degradation mechanisms, as well as their tendency to sorb to soil and sediment.

Data on Environmental Persistence

The following tables summarize the available quantitative data on the half-life and soil organic carbon-water partitioning coefficient (Koc) of DNT isomers. The half-life data provides an indication of the time required for 50% of the compound to degrade in a specific environmental compartment, while the Koc value indicates the tendency of the compound to adsorb to soil or sediment.

IsomerMatrixConditionHalf-lifeReference
2,4-DNT SoilAerobic, 22°C26 days[4]
Organic Soil-7 days (DT50)[5]
WaterAnaerobic (activated sludge)Complete biotransformation within 14 days[6]
Sunlit Natural WatersPhotolysis3 - 10 hours[6][7]
Distilled WaterPhotolysis43 hours[6][7]
2,6-DNT SoilAerobic, 22°C18 days[4]
WaterAnaerobic (non-acclimated sewage)28 days[6]
SeawaterSimulated Solar Radiation89% reduction in 24 hours, fully degraded in 72 hours[1][8]
DNT (isomers not specified) AtmospherePhotodegradation~75 days (vapor-phase 2,4- and 2,6-DNT)[1][3][8]
Sunlit Natural WatersPhotolysis3 - 10 hours[2]
IsomerLog KocReference
2,4-DNT 1.65 - 3.31[1][9]
2,6-DNT 1.96[1]
2,3-DNT ~2.77 (estimated)[10]
3,5-DNT ~2.57 - 2.75 (estimated)[11]

Note: Data for 2,5-DNT and 3,4-DNT are limited.

Experimental Protocols

The data presented in this guide are derived from various experimental studies. The following sections outline the general methodologies employed in assessing the biodegradation and sorption of DNT isomers. For standardized testing, protocols established by organizations such as the Organisation for Economic Co-operation and Development (OECD) are often followed.[12][13][14][15]

Biodegradation Studies in Soil

A common method to determine the aerobic biodegradation of DNT isomers in soil involves the following steps:

  • Soil Collection and Preparation: Soil samples are collected from a relevant site, sieved to remove large debris, and characterized for properties such as pH, organic carbon content, and microbial population.

  • Spiking: A known concentration of the DNT isomer, often radiolabeled (e.g., with ¹⁴C), is added to the soil samples.

  • Incubation: The spiked soil samples are incubated under controlled conditions of temperature and moisture. For aerobic studies, adequate aeration is provided.

  • Sampling and Analysis: At regular intervals, subsamples of the soil are taken and extracted with an appropriate solvent. The concentration of the parent DNT isomer and its degradation products are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16]

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the half-life. Mineralization can be quantified by trapping and measuring the evolved ¹⁴CO₂.[17]

Biodegradation Studies in Water

To assess biodegradation in aquatic environments, the following protocol is typically used:

  • Water and Inoculum: Water samples (e.g., from a river or wastewater treatment plant) containing a natural microbial population are used. In some cases, a specific microbial consortium known to degrade DNTs is used as an inoculum.[18]

  • Test Setup: The DNT isomer is added to the water samples in sealed flasks. Control flasks with sterilized water are also prepared.

  • Incubation: The flasks are incubated under controlled temperature and agitation. For aerobic studies, sufficient oxygen is supplied.

  • Analysis: The concentration of the DNT isomer is measured over time using HPLC or GC-MS.[19] Biodegradation can also be monitored by measuring Biochemical Oxygen Demand (BOD).[20]

Soil Sorption (Koc) Determination

The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing the mobility of DNT isomers in the subsurface. It is determined using batch equilibrium experiments:

  • Soil and Solution Preparation: Soil samples with known organic carbon content are prepared. A solution of the DNT isomer in a calcium chloride solution (to maintain ionic strength) is made.

  • Equilibration: Weighed amounts of soil are mixed with the DNT solution in centrifuge tubes. The tubes are agitated for a specific period (e.g., 24 hours) to reach equilibrium.

  • Separation and Analysis: The tubes are centrifuged to separate the soil and the aqueous phase. The concentration of the DNT isomer remaining in the aqueous phase is measured.

  • Calculation: The amount of DNT sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is then calculated. The Koc is determined by normalizing the Kd value to the fraction of organic carbon in the soil (Koc = Kd / foc).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a DNT biodegradation study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Collect Soil/Water Samples B Characterize Samples (pH, OC, etc.) A->B D Spike Samples with DNT B->D C Prepare DNT Stock Solution C->D E Incubate under Controlled Conditions D->E F Collect Subsamples at Time Intervals E->F G Extract DNT and Metabolites F->G H Analyze by HPLC/GC-MS G->H I Quantify Parent Compound and Degradation Products H->I J Calculate Degradation Rate and Half-life I->J G DNT 2,4-Dinitrotoluene Catechol 4-Methyl-5-nitrocatechol DNT->Catechol Dioxygenase RingCleavage Ring Cleavage Products Catechol->RingCleavage Extradiol Dioxygenase Mineralization CO2 + H2O + Nitrite RingCleavage->Mineralization G DNT Dinitrotoluene Nitroso Nitrosotoluene DNT->Nitroso Nitroreductase Hydroxylamino Hydroxylaminotoluene Nitroso->Hydroxylamino Nitroreductase Amino Aminonitrotoluene Hydroxylamino->Amino Nitroreductase Diamino Diaminotoluene Amino->Diamino Nitroreductase

References

assessing the mutagenicity of 2,3-Dinitrotoluene relative to other nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the mutagenicity of 2,3-dinitrotoluene (2,3-DNT) reveals its genotoxic potential in relation to other nitroaromatic compounds. While many nitroaromatics are known for their mutagenic and carcinogenic properties, the specific activity of each isomer can vary significantly based on its chemical structure and metabolic activation.[1][2] Experimental data from various assays, including the widely used Ames test, provide a quantitative basis for these comparisons.

Comparative Mutagenicity of Dinitrotoluene Isomers and Other Nitroaromatics

The mutagenicity of dinitrotoluene (DNT) isomers and related nitroaromatic compounds is often evaluated using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. This assay measures the rate at which a chemical can induce mutations in specific strains of Salmonella that are unable to synthesize the amino acid histidine. A positive result, indicated by the growth of bacterial colonies on a histidine-deficient medium, suggests that the chemical is mutagenic. The potency of mutagenicity is often expressed as the number of revertant colonies per microgram or milligram of the compound.

Many nitroaromatic compounds, including dinitrotoluenes, require metabolic activation by enzymes to become mutagenic.[3] This is often simulated in vitro by adding a rat liver extract known as S9 mix to the assay.[4]

Below is a summary of mutagenicity data for 2,3-DNT and other selected nitroaromatics from the Ames test.

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (revertants/mg)Reference
This compound TA98WithWeakly Mutagenic[5]
2,4-Dinitrotoluene TA98WithWeak Mutagen[6]
2,4-Dinitrotoluene TA100Not specifiedWeak Mutagen[7]
2,6-Dinitrotoluene TA100Not specifiedWeak Mutagen[7]
2,6-Dinitrotoluene Not specifiedNot specifiedPotent Genotoxicity[8]
3,5-Dinitrotoluene TA98WithWeakly Mutagenic[5]
2,4,6-Trinitrotoluene (TNT) TA98 & TA100With & WithoutMutagenic[9]
1-Nitropyrene Not specifiedNot specifiedMajor Mutagenic Component[1]
1,6-Dinitropyrene Not specifiedNot specifiedHighly Mutagenic & Carcinogenic[1]
1,8-Dinitropyrene Not specifiedNot specifiedMost Mutagenic in several assays[1]
Nitrobenzene SalmonellaWith (and norharmon)Mutagenic[2]

Note: The term "Weakly Mutagenic" or "Weak Mutagen" indicates that the compound showed a positive mutagenic response, but the potency was low compared to highly mutagenic compounds like dinitropyrenes. Specific quantitative values are often study-dependent.

In vivo studies provide further insight into the genotoxicity of DNT isomers. For instance, a study using the alkaline Comet assay and peripheral blood micronucleus assay in rats found that 2,6-DNT induced DNA damage in liver tissue, while 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-DNT were not genotoxic under the tested conditions.[10] This suggests that the potent hepatocarcinogenicity of technical grade DNT is largely attributable to the 2,6-DNT isomer.[10]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[11][12]

Objective: To determine if a chemical can cause a reverse mutation in histidine-requiring (his- ) strains of Salmonella typhimurium, restoring their ability to synthesize histidine (his+).

Principle: The test uses mutant strains of Salmonella typhimurium that cannot produce the essential amino acid histidine. These bacteria are exposed to the test chemical and plated on a medium lacking histidine. Only bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will be able to grow and form colonies.[13] The number of revertant colonies is proportional to the mutagenic potency of the chemical.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)[13]

  • Test compound (e.g., this compound)

  • S9 fraction from rat liver for metabolic activation (optional)[4]

  • Minimal glucose agar plates (lacking histidine)

  • Top agar containing a trace amount of histidine and biotin

  • Positive and negative controls[14]

Procedure:

  • Preparation: Prepare dilutions of the test compound.

  • Exposure: In a test tube, combine the Salmonella tester strain, the test compound, and either the S9 mix (for metabolic activation) or a buffer.[11]

  • Pre-incubation (for some protocols): The mixture is incubated at 37°C for a short period (e.g., 20-30 minutes).[11][12]

  • Plating: The mixture is added to molten top agar and poured onto a minimal glucose agar plate.[13] The trace amount of histidine in the top agar allows all bacteria to undergo a few cell divisions, which is necessary for the mutation to occur.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[4]

  • Colony Counting: The number of visible revertant colonies on each plate is counted. A significant increase in the number of colonies on the test plates compared to the negative control plates indicates that the compound is mutagenic.[4]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis prep_bacteria Culture Salmonella (his- strain) mix_tube Combine in Test Tube: 1. Salmonella Culture 2. Test Compound 3. S9 Mix or Buffer prep_bacteria->mix_tube prep_compound Prepare Test Compound Dilutions prep_compound->mix_tube prep_s9 Prepare S9 Mix (for metabolic activation) prep_s9->mix_tube pre_incubation Pre-incubate at 37°C (20-30 min) mix_tube->pre_incubation add_top_agar Add mixture to molten top agar pre_incubation->add_top_agar pour_plate Pour onto minimal glucose agar plate add_top_agar->pour_plate incubate_plate Incubate at 37°C (48-72 hours) pour_plate->incubate_plate count_colonies Count Revertant Colonies (his+) incubate_plate->count_colonies compare_controls Compare to Negative Control count_colonies->compare_controls mutagenic_result Mutagenic compare_controls->mutagenic_result Significant Increase non_mutagenic_result Non-Mutagenic compare_controls->non_mutagenic_result No Significant Increase

Caption: Workflow of the Ames test for assessing mutagenicity.

Metabolic Activation Pathway of Dinitrotoluenes

The mutagenicity of dinitrotoluenes is dependent on their metabolic activation, a process that involves the reduction of one of the nitro groups to a reactive hydroxylamine intermediate.[15] This intermediate can then form adducts with DNA, leading to mutations. This activation can be catalyzed by bacterial nitroreductases or mammalian enzymes like cytochrome P450.[15]

The pathway generally proceeds as follows:

  • Nitroreduction (Step 1): A nitro group (-NO₂) on the toluene ring is reduced to a nitroso group (-NO).

  • Nitroreduction (Step 2): The nitroso group is further reduced to a hydroxylamino group (-NHOH). This N-hydroxy metabolite is a highly reactive electrophile.

  • DNA Adduct Formation: The reactive hydroxylamine can form a covalent bond with DNA bases (primarily guanine), creating a DNA adduct.

  • Mutation: If this DNA damage is not repaired, it can lead to mispairing during DNA replication, resulting in a permanent mutation.

Metabolic_Activation_Pathway DNT Dinitrotoluene (e.g., 2,3-DNT) Nitroso Nitroso-nitrotoluene DNT->Nitroso Nitroreductase (2e- reduction) Hydroxylamine Hydroxylamino-nitrotoluene (Reactive Metabolite) Nitroso->Hydroxylamine Nitroreductase (2e- reduction) Adduct DNA Adduct Hydroxylamine->Adduct Covalent Binding DNA DNA DNA->Adduct Mutation Mutation Adduct->Mutation Faulty DNA Replication/ Repair

Caption: Metabolic activation of dinitrotoluene to a mutagenic species.

References

quantitative comparison of 2,3-Dinitrotoluene levels in various explosive materials

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Comparison of 2,3-Dinitrotoluene Levels in Various Explosive Materials

This guide provides a comparative analysis of the levels of this compound (2,3-DNT) in different explosive materials. The information is intended for researchers, scientists, and professionals involved in forensic analysis, environmental monitoring, and quality control of energetic materials.

Introduction

This compound is one of six isomers of dinitrotoluene and is recognized as a significant impurity in the synthesis of 2,4,6-trinitrotoluene (TNT).[1][2] Its detection and quantification can serve as a chemical marker for the presence of TNT-based explosives.[1] This guide compares the concentration of 2,3-DNT in TNT and other common military and commercial explosives, such as Composition C4 and Semtex.

Data Presentation

The following table summarizes the quantitative levels of this compound found in various explosive materials based on available data.

Explosive MaterialPrimary Explosive Component(s)Typical Concentration of this compoundData Source
Technical Grade Dinitrotoluene (Tg-DNT) Dinitrotoluene Isomers~1.54% of total dinitrotoluene content[2]
2,4,6-Trinitrotoluene (TNT) 2,4,6-TrinitrotoluenePresent as a manufacturing impurity derived from Tg-DNT[1]
Composition C4 RDX (~91%)Not typically reported as a component or impurity.[3][4]
Semtex PETN and RDXNot typically reported as a component or impurity.[5]

Note: Technical grade dinitrotoluene is a precursor in the manufacturing of TNT.[1] Therefore, 2,3-DNT is a known impurity in TNT-based explosives. In contrast, C4 and Semtex are plastic explosives based on RDX and PETN, and the available literature does not indicate the presence of 2,3-DNT as a typical impurity.[3][4][5]

Experimental Protocols

The quantification of this compound in explosive materials and environmental samples is typically performed using chromatographic techniques. The following are detailed methodologies for the analysis of 2,3-DNT.

Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of 2,3-DNT in complex matrices such as post-blast residue.

1. Objective: To identify and quantify this compound in a sample.[1]

2. Materials and Reagents:

  • Sample (e.g., soil, debris)

  • This compound analytical standard

  • Internal Standard (e.g., 1,3-dinitrobenzene-d3)

  • Acetonitrile (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Sonicator

  • Centrifuge and centrifuge tubes (50 mL)

  • Syringe filters (0.45 µm, PTFE)

  • GC vials (2 mL)

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)[1]

3. Sample Preparation (Solvent Extraction):

  • Weigh approximately 5 grams of the sample into a 50 mL centrifuge tube.

  • Add a known amount of internal standard to the tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and sonicate for 30 minutes for efficient extraction.[1]

  • Centrifuge at 3000 rpm for 10 minutes to separate solid debris.

  • Decant the supernatant into a clean beaker containing anhydrous sodium sulfate to remove residual water.

  • After 5 minutes, filter the extract through a 0.45 µm syringe filter into a GC vial.[1]

4. Instrumental Analysis (GC-MS):

  • Column: Standard 30m capillary column (e.g., DB-5ms).

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature 60°C for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full Scan (40-500 amu) for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for 2,3-DNT: Monitor characteristic ions (e.g., m/z 182, 165, 135).[1]

5. Data Analysis and Quantification:

  • Qualitative Identification: Compare the retention time and mass spectrum of the sample peak with a pure 2,3-DNT standard.[1]

  • Quantitative Analysis: Generate a calibration curve using standard solutions of 2,3-DNT at various concentrations with a constant amount of internal standard. Plot the peak area ratio of 2,3-DNT to the internal standard against the concentration. Calculate the concentration in the sample using the regression equation from the calibration curve.[1]

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the analysis of explosives in environmental samples.

1. Objective: To quantify this compound in a sample using HPLC-UV.

2. Materials and Reagents:

  • Sample (e.g., water, soil extract)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

3. Standard Preparation:

  • Prepare a stock solution of 2,3-DNT (e.g., 1000 µg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution with a mixture of acetonitrile and water to prepare working standards at desired concentrations (e.g., 0.1 - 10 µg/mL).[6]

4. Instrumental Analysis (HPLC-UV):

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 254 nm.

5. Data Analysis and Quantification:

  • Inject the prepared working standards to generate a calibration curve by plotting peak area versus concentration.

  • Inject the filtered sample.

  • Identify 2,3-DNT by comparing its retention time to that of the standards.

  • Quantify the amount of 2,3-DNT in the sample by using the calibration curve.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample_Collection Sample Collection (e.g., Post-Blast Debris) Solvent_Extraction Solvent Extraction (Acetonitrile) Sample_Collection->Solvent_Extraction Cleanup Cleanup & Filtration Solvent_Extraction->Cleanup GCMS_Analysis GC-MS Analysis Cleanup->GCMS_Analysis HPLC_Analysis HPLC-UV Analysis Cleanup->HPLC_Analysis Qualitative_ID Qualitative Identification (Retention Time, Mass Spectra) GCMS_Analysis->Qualitative_ID HPLC_Analysis->Qualitative_ID Quantitative_Analysis Quantitative Analysis (Calibration Curve) Qualitative_ID->Quantitative_Analysis Report Final Report Quantitative_Analysis->Report

Caption: Experimental workflow for the analysis of this compound.

cluster_isomers DNT Isomers in Tg-DNT Toluene Toluene Nitration1 Mononitration Toluene->Nitration1 MNT Mononitrotoluene (MNT) Nitration1->MNT Nitration2 Dinitration MNT->Nitration2 Tg_DNT Technical Grade Dinitrotoluene (Tg-DNT) Nitration2->Tg_DNT Nitration3 Trinitration Tg_DNT->Nitration3 24_DNT 2,4-DNT (~76.5%) Tg_DNT->24_DNT 26_DNT 2,6-DNT (~18.8%) Tg_DNT->26_DNT 23_DNT 2,3-DNT (~1.54%) Tg_DNT->23_DNT Other_DNT Other Isomers Tg_DNT->Other_DNT TNT 2,4,6-Trinitrotoluene (TNT) Nitration3->TNT

Caption: Logical relationship of 2,3-DNT as an impurity in TNT synthesis.

References

Safety Operating Guide

Proper Disposal of 2,3-Dinitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical, immediate safety and logistical information for the proper management of 2,3-Dinitrotoluene is paramount for ensuring a safe laboratory environment. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

This compound (2,3-DNT) is a yellow crystalline solid that is toxic and may be carcinogenic.[1][2] It is crucial to handle this chemical with extreme caution and to follow proper disposal procedures to prevent harm to personnel and the environment. This material and its container must be disposed of as hazardous waste.[1]

Immediate Safety and Handling

Before handling this compound, it is essential to be trained on its proper handling and storage.[3] Always use appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and a face shield.[4][5][6] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][6]

Key safety precautions include:

  • Avoiding contact with skin and eyes.[1]

  • Preventing the generation and accumulation of dust.[1]

  • Keeping the container tightly closed in a dry, well-ventilated place.[1][6]

  • Prohibiting eating, drinking, or smoking in areas where 2,3-DNT is handled.[5]

In case of a spill, immediately evacuate the area and control entry.[3] Moisten the spilled solid material to prevent dusting, then sweep it into a sealed container for disposal.[3][4] Do not discharge 2,3-DNT into sewer systems.[4][5]

Regulatory and Exposure Data

The following table summarizes key quantitative data related to the handling and disposal of dinitrotoluenes. Note that some data pertains to dinitrotoluene mixtures or the more common 2,4-DNT isomer, which provides a conservative basis for safety protocols for 2,3-DNT.

Data PointValueIsomer/MixtureRegulation/Source
OSHA PEL (TWA) 1.5 mg/m³DinitrotolueneOSHA[3]
NIOSH REL (TWA) 1.5 mg/m³DinitrotolueneNIOSH[3]
ACGIH TLV (TWA) 0.2 mg/m³Dinitrotoluene (mixed isomers)ACGIH[1][3]
RCRA TCLP Limit 0.13 mg/L2,4-DinitrotolueneEPA[7][8]

OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value; RCRA: Resource Conservation and Recovery Act; TCLP: Toxicity Characteristic Leaching Procedure.

Disposal Procedures

Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[1] Due to its toxicity, this compound is considered a hazardous waste and requires special disposal methods.

Recommended Disposal Methods:

  • Licensed Chemical Destruction Plant: The most appropriate method for the disposal of 2,3-DNT is to send it to a licensed chemical destruction plant.[4]

  • Controlled Incineration: This is a widely recommended method for the ultimate disposal of DNTs.[4][9]

    • Small Quantities: For small amounts, it is recommended to sweep the material onto paper or another flammable material and incinerate it in a suitable combustion chamber.[9][10]

    • Large Quantities: Larger quantities can be dissolved in fuel oil and atomized in a suitable combustion chamber.[9][10]

    • Incinerator Specifications: The incinerator unit should be equipped with an alkaline scrubber to neutralize toxic fumes like nitrogen oxides that are produced during combustion.[2][4][9] Recommended incineration technologies include rotary kiln incineration (820–1,600 °C) or fluidized bed incineration (450–980 °C).[9][10]

Container Disposal: Containers that held this compound must also be treated as hazardous waste. They can be triple-rinsed (or the equivalent), and the rinsate should be collected and disposed of as hazardous waste.[4] The cleaned container can then be offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[4]

Experimental Protocols Cited

The disposal recommendations are based on established hazardous waste management protocols. The primary cited "experimental protocol" for determining if a waste is hazardous is the Toxicity Characteristic Leaching Procedure (TCLP) as defined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Wastes containing 2,4-DNT that fail the TCLP test (i.e., the leachate contains ≥ 0.13 mg/L of 2,4-DNT) are classified as RCRA characteristic hazardous waste.[7][8]

Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_spill Spill Response cluster_disposal Disposal Path start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a properly labeled, sealed container. ppe->collect spill_check Is there a spill? collect->spill_check spill_proc Follow Spill Cleanup Protocol: - Evacuate & secure area - Moisten to prevent dust - Sweep into sealed container spill_check->spill_proc Yes disposal_decision Select Disposal Method spill_check->disposal_decision No spill_proc->collect small_q Small Quantity? disposal_decision->small_q Incineration licensed_facility Transfer to a Licensed Hazardous Waste Facility disposal_decision->licensed_facility incinerate_small Controlled Incineration: - Sweep onto flammable material - Burn in suitable chamber small_q->incinerate_small Yes incinerate_large Controlled Incineration: - Dissolve in fuel oil - Atomize in combustion chamber small_q->incinerate_large No incinerate_small->licensed_facility incinerate_large->licensed_facility end Disposal Complete licensed_facility->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling 2,3-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-Dinitrotoluene

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (2,3-DNT) in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards associated with 2,3-DNT. The substance can be absorbed into the body through inhalation of dust, skin contact, and ingestion.[1] Strict hygiene and the correct use of PPE are mandatory to prevent exposure.

Quantitative Data Summary

PPE CategorySpecificationCitations
Hand Protection Wear appropriate protective gloves to prevent skin exposure. Consult the glove manufacturer's chemical resistance guide for specific material recommendations.[1][2]
Eye and Face Protection Chemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are mandatory. A face shield may be required for additional protection.[1][2]
Respiratory Protection For tasks with potential for dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed. In situations with high concentrations or for emergency response, a self-contained breathing apparatus (SCBA) is necessary.[2][3][2]
Protective Clothing Wear appropriate protective clothing and a lab coat to prevent skin contact. Contaminated clothing should be removed immediately and laundered by a professional service before reuse.[1][2][3]

Occupational Exposure Limits

ParameterValueAgency
Threshold Limit Value (TLV) - TWA1.5 mg/m³ (skin)ACGIH
Operational Plan: Step-by-Step Handling Procedure

All work with 2,3-DNT must be conducted in a designated area, preferably within a certified chemical fume hood or another form of local exhaust ventilation to minimize dust dispersion.[1][2]

  • Preparation :

    • Ensure the work area is clean and free of incompatible materials such as strong bases, oxidants, and reducing agents.[1]

    • Assemble all necessary PPE and handling materials, including spill cleanup supplies.

    • Confirm that safety equipment, such as an eyewash station and safety shower, is accessible and operational.

  • Handling :

    • Don the full required PPE before handling the substance.

    • Minimize the generation of dust.[2] If appropriate, moisten the substance to prevent dusting.[1]

    • Use non-sparking tools and avoid open flames, as finely dispersed particles can form explosive mixtures in air.[1]

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling :

    • Decontaminate all work surfaces and equipment that have come into contact with 2,3-DNT.

    • Properly segregate and label all waste for disposal.

    • Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly with soap and water.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety. This compound is very toxic to aquatic organisms.[1]

  • Waste Categorization : All 2,3-DNT waste and contaminated disposables (e.g., gloves, wipes) must be treated as hazardous waste.[2]

  • Containerization : Place waste in appropriately labeled, sealed containers.

  • Disposal Method :

    • Do NOT wash away into the sewer.[1]

    • For small quantities, sweep the substance into a container for disposal.[1]

    • Controlled incineration is a recommended disposal method. This may involve making packages of the material in a flammable container and burning it in a suitable combustion chamber with an appropriate effluent gas cleaning device.[3][4][5]

    • Alternatively, the waste can be dissolved in a flammable solvent and atomized in a suitable combustion chamber.[3][4]

  • Regulatory Compliance : Dispose of all waste in strict accordance with local, regional, national, and international regulations.[5] Consult with your institution's environmental health and safety department for specific guidance.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Response Protocol

Emergency TypeImmediate Action
Spill Evacuate the immediate area. Alert your supervisor and safety office. If trained, and it is safe to do so, sweep the spilled substance into containers; moistening first to prevent dusting is recommended.[1] Carefully collect the remainder and remove it to a safe place.[1] Additional PPE, such as a chemical protection suit with an SCBA, may be required.[1]
Fire This compound is combustible and may explode on heating.[1] Do not fight the fire. Evacuate the area immediately and activate the fire alarm. Use powder, water spray, foam, or carbon dioxide from a sheltered position.[1] Keep drums and other containers cool by spraying with water.[1]
Personal Exposure Inhalation : Move the individual to fresh air and have them rest.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.[1] Skin Contact : Remove all contaminated clothing immediately.[1] Rinse and then wash the affected skin with soap and water.[1] Seek medical attention.[1] Eye Contact : Immediately flush the eyes with plenty of water for several minutes, removing contact lenses if possible.[1] Seek immediate medical attention.[1] Ingestion : Rinse the mouth with water.[1] Do NOT induce vomiting.[2] If the person is conscious, give them 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[1]

Visual Workflow for Safe Handling of this compound

start Start: Prepare for Handling 2,3-DNT prep_area Designate & Prepare Work Area (e.g., Fume Hood) start->prep_area gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_materials Gather Handling & Spill Materials gather_ppe->gather_materials don_ppe Don Full PPE gather_materials->don_ppe handle_chem Handle 2,3-DNT (Avoid Dust Generation) don_ppe->handle_chem decontaminate Decontaminate Equipment & Surfaces handle_chem->decontaminate emergency Emergency Event (Spill, Fire, Exposure) handle_chem->emergency dispose_waste Segregate & Dispose of Waste (Hazardous Waste Protocols) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end emergency_proc Follow Emergency Procedures emergency->emergency_proc Activate Response emergency_proc->end

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.